An In-depth Technical Guide to the Physicochemical Properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals Abstract (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a member of the hydantoin class of compounds, presents a scaffold of significant interest in me...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a member of the hydantoin class of compounds, presents a scaffold of significant interest in medicinal chemistry. Hydantoin derivatives have a well-documented history of diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS No: 62848-47-9). Due to a scarcity of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer insights into its chemical and physical characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and potential therapeutic application of this compound.
Chemical Identity and Molecular Structure
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is characterized by a central five-membered hydantoin ring, substituted with a phenyl group at the N-1 position and an acetic acid moiety at the C-4 position.
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the known and predicted properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
Property
Value
Source & Notes
Melting Point
227-229 °C
Experimental data.
LogP (Octanol/Water)
0.5861
Computationally predicted. This value suggests moderate lipophilicity.[2]
Topological Polar Surface Area (TPSA)
86.71 Ų
Computationally predicted. This value indicates good potential for oral bioavailability.[2]
Estimated based on the pKa of acetic acid and known pKa values of similar hydantoin structures. The introduction of a phenyl group can influence the acidity of the N-H proton.[3]
Solubility
Expected to be sparingly soluble in water and soluble in organic solvents like DMSO and DMF.
The solubility of hydantoin derivatives is known to be pH-dependent, increasing at pH values above the pKa of the acidic protons.[3]
Synthesis and Structural Elucidation
The synthesis of hydantoin derivatives can be achieved through several established methods, most notably the Urech hydantoin synthesis and the Bucherer-Bergs reaction.[4]
General Synthetic Approach: Urech Hydantoin Synthesis
The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate, followed by acid-catalyzed cyclization.[4] For (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a plausible synthetic route would start from a suitable amino acid precursor.
An In-depth Technical Guide to (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS Number: 62848-47-9)
For Researchers, Scientists, and Drug Development Professionals Abstract (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a member of the hydantoin (or imidazolidine-2,4-dione) class of heterocyclic compounds, represe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a member of the hydantoin (or imidazolidine-2,4-dione) class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. While specific research on this particular molecule is limited in publicly accessible literature, the broader family of hydantoin derivatives has been extensively studied, revealing a wide spectrum of biological activities. This guide provides a comprehensive overview of the known properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a plausible synthetic pathway, and an in-depth exploration of the potential therapeutic applications based on the well-documented activities of structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential of this and similar molecules.
Introduction to the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocyclic structure containing a urea moiety. This scaffold is a cornerstone in medicinal chemistry, most famously represented by the anticonvulsant drug phenytoin. The versatility of the hydantoin ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities. These activities include, but are not limited to, anticonvulsant, antiarrhythmic, antimicrobial, anticancer, and anti-inflammatory effects. The biological activity is often dictated by the nature and position of the substituents on the hydantoin core.
Physicochemical Properties of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
A common and effective method for the synthesis of N-substituted hydantoins involves the reaction of an α-amino acid with an isocyanate, followed by acid-catalyzed cyclization. For the target molecule, this would likely involve the reaction of aspartic acid with phenyl isocyanate.
A plausible synthetic route to the target compound.
Proposed Experimental Protocol:
Formation of the N-Phenylcarbamoyl Aspartic Acid Intermediate: Aspartic acid is dissolved in a suitable aqueous alkaline solution (e.g., sodium hydroxide). To this solution, phenyl isocyanate is added portion-wise with vigorous stirring. The reaction is typically carried out at room temperature. The pH of the reaction mixture is maintained in the alkaline range to facilitate the reaction. After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete formation of the intermediate.
Cyclization to the Hydantoin: The reaction mixture containing the N-phenylcarbamoyl aspartic acid is then acidified, typically with a strong mineral acid such as hydrochloric acid. The acidified mixture is heated to reflux. The acidic conditions and elevated temperature promote the cyclization and dehydration to form the desired (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
Isolation and Purification: Upon cooling, the product is expected to precipitate out of the solution. The solid product can be collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.
Characterization:
The structure of the synthesized compound would be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the phenyl group, the acetic acid moiety, and the hydantoin ring protons and carbons.
Infrared (IR) Spectroscopy: Characteristic peaks for the carbonyl groups of the hydantoin ring and the carboxylic acid, as well as N-H and C-H stretches, would be expected.
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (234.21 g/mol ) would confirm its identity.
Potential Biological Activities and Therapeutic Applications
Although no specific biological activity has been reported for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, the extensive research on related hydantoin derivatives provides a strong basis for predicting its potential therapeutic applications.
Anticonvulsant Activity
The hydantoin scaffold is a well-established pharmacophore for anticonvulsant activity, with phenytoin being a primary example. Structure-activity relationship (SAR) studies on hydantoin derivatives have revealed that substitution at the N-1, N-3, and C-5 positions significantly influences their anticonvulsant properties. The presence of a phenyl group is often associated with activity against generalized tonic-clonic seizures. Therefore, it is plausible that (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid could exhibit anticonvulsant effects. Further research would be needed to evaluate its efficacy and neurotoxicity profile.
Spectroscopic Characterization of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid: A Technical Guide
Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid. Due to the limited availability of published experimental data fo...
Author: BenchChem Technical Support Team. Date: February 2026
Disclaimer: This technical guide provides a detailed overview of the spectroscopic characterization of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid. Due to the limited availability of published experimental data for this specific compound, the spectroscopic data presented herein for ¹H NMR and ¹³C NMR are predicted based on computational models and analysis of structurally related compounds. The mass spectrometry and infrared spectroscopy sections are based on expected fragmentation patterns and characteristic vibrational modes for the functional groups present in the molecule. This guide is intended for research and informational purposes.
Introduction
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a derivative of the hydantoin scaffold, represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The hydantoin core is a well-established pharmacophore found in a variety of therapeutic agents. The structural elucidation and confirmation of such molecules are paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies. Spectroscopic analysis provides the foundational data for confirming the chemical identity, purity, and structure of newly synthesized compounds.
This in-depth guide presents a comprehensive analysis of the key spectroscopic techniques used to characterize (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section provides a detailed, step-by-step methodology for data acquisition, a summary of the expected data, and an expert interpretation of the spectral features. The causality behind experimental choices and data interpretation is emphasized to provide researchers with practical, field-proven insights.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the interpretation of spectroscopic data. The structure of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid with systematic atom numbering is presented below. This numbering scheme will be used consistently throughout this guide for spectral assignments.
Caption: Molecular structure of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the number of different types of protons, their chemical environments, and their proximity to other protons.
Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid in 0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., NH and OH).
Instrument: A 400 MHz or higher field NMR spectrometer.
Parameters:
Pulse Program: Standard single-pulse sequence.
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
Relaxation Delay: 1-2 seconds.
Spectral Width: 0-12 ppm.
Temperature: 298 K.
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Predicted ¹H NMR Data
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~12.5
br s
1H
COOH
~8.5
s
1H
N3-H
~7.5-7.3
m
5H
Phenyl H (C2', C3', C4', C5', C6')
~4.5
dd
1H
C4-H
~2.9
dd
1H
C6-Ha
~2.7
dd
1H
C6-Hb
Interpretation of the ¹H NMR Spectrum
Carboxylic Acid Proton (COOH): A broad singlet is anticipated at a downfield chemical shift (~12.5 ppm). This broadness is due to hydrogen bonding and chemical exchange with any residual water in the solvent.
Amide Proton (N3-H): A singlet is expected around 8.5 ppm. The lack of coupling indicates no adjacent protons.
Aromatic Protons (Phenyl H): The five protons of the phenyl group are expected to appear as a complex multiplet in the aromatic region (~7.3-7.5 ppm).
Methine Proton (C4-H): The proton at the chiral center (C4) is expected to be a doublet of doublets (dd) around 4.5 ppm, due to coupling with the two diastereotopic protons of the adjacent methylene group (C6).
Methylene Protons (C6-H): The two protons on the C6 carbon are diastereotopic due to the adjacent chiral center at C4. They are expected to appear as two separate doublet of doublets, one around 2.9 ppm and the other around 2.7 ppm, each coupling with the C4 proton and with each other (geminal coupling).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
Relaxation Delay: 2 seconds.
Spectral Width: 0-200 ppm.
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)
Assignment
~175.0
C5 (C=O)
~172.1
C7 (COOH)
~157.3
C2 (C=O)
~135.2
C1' (Phenyl)
~129.5
C3'/C5' (Phenyl)
~128.8
C4' (Phenyl)
~127.0
C2'/C6' (Phenyl)
~55.8
C4
~36.4
C6
Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbons: Three distinct signals are expected in the downfield region. The carboxylic acid carbonyl (C7) is predicted around 172.1 ppm, while the two amide carbonyls of the hydantoin ring (C2 and C5) are expected at approximately 157.3 and 175.0 ppm, respectively.
Aromatic Carbons: Four signals are anticipated for the phenyl group. The ipso-carbon (C1') attached to the nitrogen will be around 135.2 ppm. The other aromatic carbons will appear in the 127-130 ppm range.
Aliphatic Carbons: The methine carbon of the chiral center (C4) is predicted to be around 55.8 ppm, and the methylene carbon of the acetic acid side chain (C6) is expected at approximately 36.4 ppm.
Caption: Expected key 2D NMR correlations for the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. Fragmentation patterns can provide valuable structural information.
Experimental Protocol
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is expected to readily form [M+H]⁺ or [M-H]⁻ ions.
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive mode, or without formic acid for negative mode) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).
Expected Mass Spectrometry Data
Molecular Formula: C₁₁H₁₀N₂O₄
Exact Mass: 234.0641
Observed Ions:
[M+H]⁺: m/z 235.0719
[M-H]⁻: m/z 233.0562
[M+Na]⁺: m/z 257.0538
Interpretation of Fragmentation Patterns
The fragmentation of the molecular ion can provide structural insights. Key expected fragmentations include:
Loss of H₂O (18 Da): From the carboxylic acid group.
Loss of CO₂ (44 Da): Decarboxylation of the acetic acid side chain.
Cleavage of the acetic acid side chain: Loss of the -CH₂COOH group (59 Da).
Fragmentation of the hydantoin ring: Characteristic cleavages of the heterocyclic ring can also be observed.
Caption: Predicted major fragmentation pathways in positive ion ESI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples, requiring minimal sample preparation.
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Parameters:
Spectral Range: 4000-400 cm⁻¹.
Resolution: 4 cm⁻¹.
Number of Scans: 16-32 scans.
Expected IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-2500
Broad
O-H stretch (Carboxylic Acid)
~3200
Medium
N-H stretch (Amide)
~3100-3000
Medium
C-H stretch (Aromatic)
~2900
Weak
C-H stretch (Aliphatic)
~1780
Strong
C=O stretch (Amide, C5)
~1710
Strong
C=O stretch (Amide, C2 & Carboxylic Acid, C7)
~1600, ~1490
Medium
C=C stretch (Aromatic)
~1250
Strong
C-O stretch (Carboxylic Acid)
~750, ~700
Strong
C-H bend (Aromatic, monosubstituted)
Interpretation of the IR Spectrum
O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group of the carboxylic acid.
N-H Stretch: A medium intensity peak around 3200 cm⁻¹ is anticipated for the N-H stretch of the hydantoin ring.
C=O Stretches: Strong absorption bands are the most prominent features. The spectrum is expected to show two main carbonyl absorption regions: one around 1780 cm⁻¹ for one of the amide carbonyls, and another strong, possibly overlapping, band around 1710 cm⁻¹ for the second amide carbonyl and the carboxylic acid carbonyl.
Aromatic Region: Peaks corresponding to C=C stretching in the phenyl ring are expected around 1600 and 1490 cm⁻¹. Strong bands in the 750-700 cm⁻¹ region would be indicative of a monosubstituted benzene ring.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid. While the NMR data presented is based on predictive models, the expected chemical shifts, multiplicities, and key correlations provide a reliable template for researchers to compare with experimental data. The anticipated mass spectrometric and infrared data further complement the structural elucidation by confirming the molecular weight and the presence of key functional groups. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the successful identification and characterization of this and related compounds in drug discovery and development endeavors.
Literature review of phenyl-substituted hydantoin derivatives
An In-depth Technical Guide to Phenyl-Substituted Hydantoin Derivatives for Researchers, Scientists, and Drug Development Professionals Abstract The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Phenyl-Substituted Hydantoin Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse pharmacological activities. Among these, phenyl-substituted hydantoins have garnered significant attention, leading to the development of blockbuster drugs and promising therapeutic candidates. This technical guide provides a comprehensive literature review of phenyl-substituted hydantoin derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, explore the intricate structure-activity relationships, and survey the broad spectrum of biological activities, with a particular focus on their applications as anticonvulsant and anticancer agents. This guide aims to be a valuable resource, fostering a deeper understanding and inspiring further innovation in the field of hydantoin-based drug discovery.
Introduction: The Significance of the Phenyl-Substituted Hydantoin Scaffold
Hydantoin, chemically known as imidazolidine-2,4-dione, is a versatile heterocyclic scaffold that has proven to be a privileged structure in drug design.[1] Its unique arrangement of two carbonyl groups and two nitrogen atoms provides multiple points for hydrogen bonding, allowing for effective interaction with various biological targets.[1] The introduction of a phenyl group, particularly at the C5 position of the hydantoin ring, has been a pivotal strategy in the development of potent therapeutic agents.[2] This substitution often imparts crucial physicochemical properties, such as increased lipophilicity and the potential for π-π stacking interactions, which can significantly enhance pharmacological activity.[3]
The most prominent example of a phenyl-substituted hydantoin is Phenytoin (5,5-diphenylhydantoin), a cornerstone in the treatment of epilepsy for decades.[4][5] The discovery of Phenytoin's anticonvulsant properties in 1938, without the sedative effects of its predecessors, marked a significant milestone in epilepsy therapy and underscored the therapeutic potential of this chemical class.[5] Beyond their well-established role in managing seizures, phenyl-substituted hydantoins are being explored for a range of other therapeutic applications, including anticancer, antiarrhythmic, and neuroprotective activities, making them a subject of ongoing research and development.[1][5][6]
This guide will provide a detailed exploration of the chemistry and biology of phenyl-substituted hydantoin derivatives, offering insights into their synthesis, mechanism of action, and therapeutic potential.
Synthetic Methodologies: Crafting the Hydantoin Core
The synthesis of phenyl-substituted hydantoins can be achieved through several classical and modern organic reactions. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that stands as one of the most convenient and widely used methods for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[7] This reaction typically involves the treatment of a ketone or an aldehyde with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.[7]
Mechanism Rationale: The reaction proceeds through the initial formation of a cyanohydrin from the carbonyl compound and cyanide. This is followed by the reaction with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile then undergoes cyclization with carbon dioxide (also from ammonium carbonate) to yield the hydantoin ring. The use of a closed system and elevated temperatures can improve the yield, especially for less reactive ketones like benzophenone in the synthesis of Phenytoin.[7]
Experimental Protocol: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via Bucherer-Bergs Reaction [7]
Reactant Preparation: In a suitable pressure vessel, combine benzophenone, potassium cyanide, and ammonium carbonate.
Solvent Addition: Add a mixture of ethanol and water as the solvent.
Reaction Conditions: Seal the vessel and heat the mixture at a controlled temperature (e.g., 110°C) for several hours (e.g., 10-90 hours). The elevated pressure helps to retain volatile reactants.
Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the crude product.
Purification: The crude Phenytoin is then collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Caption: The Bucherer-Bergs reaction workflow for Phenytoin synthesis.
The Read Reaction (Urech Hydantoin Synthesis)
The Read reaction, also known as the Urech hydantoin synthesis, provides an alternative route to hydantoins, particularly from α-amino acids.[7][8] This method involves the reaction of an α-amino acid with an isocyanate, typically generated in situ from potassium cyanate in an acidic medium.[8]
Mechanism Rationale: The α-amino group of the amino acid attacks the isocyanate to form a ureido acid intermediate. Subsequent intramolecular cyclization of the ureido acid, usually under acidic conditions, leads to the formation of the hydantoin ring. This method is particularly useful for synthesizing hydantoins with a single substituent at the C5 position.[8]
Experimental Protocol: General Synthesis of 5-Substituted Hydantoins via Read Reaction [8]
Amino Acid Esterification: The starting α-amino acid is often esterified first to protect the carboxylic acid group.
Ureido Formation: The amino acid ester is then treated with potassium cyanate in an aqueous solution.
Cyclization: The resulting ureido derivative is cyclized by heating in the presence of a strong acid, such as hydrochloric acid, to yield the hydantoin.
Isolation and Purification: The product is isolated by filtration and purified by recrystallization.
Caption: The Read reaction workflow for 5-substituted hydantoin synthesis.
The Biltz Synthesis
The Biltz synthesis is a classic method for preparing 5,5-diphenylhydantoin (Phenytoin) from benzil and urea.[7] This condensation reaction is typically carried out in the presence of a base.
Mechanism Rationale: The reaction involves a base-catalyzed condensation between the α-dicarbonyl compound (benzil) and urea. The mechanism is thought to proceed through a pinacol-type rearrangement of an intermediate formed from the initial condensation. Recent improvements to this method include the use of microwave irradiation and phase-transfer catalysts to enhance reaction rates and yields.[7]
Pharmacological Applications and Structure-Activity Relationships (SAR)
Phenyl-substituted hydantoins exhibit a wide range of biological activities, with their anticonvulsant and anticancer properties being the most extensively studied.
Anticonvulsant Activity
The anticonvulsant activity of phenyl-substituted hydantoins is a well-established and clinically significant application.[4][5] These compounds are particularly effective against partial and tonic-clonic seizures.[4]
Mechanism of Action: The primary mechanism of action for anticonvulsant hydantoins like Phenytoin involves the modulation of voltage-gated sodium channels in neurons.[5] By binding to the inactivated state of these channels, Phenytoin stabilizes the neuronal membrane and prevents the repetitive firing of action potentials that underlies seizure activity.[5]
Structure-Activity Relationship (SAR) for Anticonvulsant Activity:
C5-Substitution: The presence of at least one phenyl group at the C5 position is crucial for activity against generalized tonic-clonic seizures.[2][4] Two phenyl groups, as in Phenytoin, generally confer potent activity.
Aromatic Substituents: Substitution on the phenyl ring can modulate activity. Alkyl, halogen, trifluoromethyl, and alkoxyl groups have been shown to be compatible with or even enhance anticonvulsant activity.[3] Conversely, polar groups like nitro (-NO2), cyano (-CN), and hydroxyl (-OH) tend to decrease or abolish activity.[3]
N-Substitution: Alkylation at the N1 or N3 position can influence the pharmacological profile. For instance, N-methylation can decrease activity against electroshock seizures while increasing activity against chemically induced convulsions.[2]
Prodrugs: To overcome the poor water solubility of Phenytoin for parenteral administration, the prodrug Fosphenytoin was developed.[4] Fosphenytoin is a phosphate ester that is rapidly converted to Phenytoin in the body.[4][5]
Caption: Key SAR points for anticonvulsant hydantoins.
Anticancer Activity
In recent years, phenyl-substituted hydantoins have emerged as a promising class of anticancer agents, with several derivatives demonstrating significant antiproliferative activity against various cancer cell lines.[9]
Mechanism of Action: The anticancer mechanisms of hydantoin derivatives are diverse and appear to be cell-line and compound-specific. Some derivatives have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) kinase and sirtuin (SIRT) enzymes.[9] The simultaneous inhibition of SIRT1 and SIRT2 is considered a promising therapeutic strategy for cancer treatment.[9]
Structure-Activity Relationship (SAR) for Anticancer Activity:
N-Substitution: The introduction of bulky substituents at the N1 and N3 positions has been a successful strategy in developing potent anticancer hydantoins. For example, N3-(4-piperidinylphenacyl)-5,5-diphenylhydantoin has shown moderate to good antiproliferative activity.[9]
C5-Substitution: The nature of the substituent at the C5 position also plays a crucial role. Increased hydrophobicity at this position has been correlated with enhanced antiproliferative activity.[9]
Phenyl Ring Substitution: Halogen substitutions (e.g., chloride, bromide) on the phenyl rings can enhance cytotoxic activity.[9]
Compound Class
Key Structural Features
Anticancer Activity
Reference
Hydantoin-chromene hybrids
Hybrid scaffold
Good cytotoxic profile, comparable to cisplatin in some cases.
The phenyl-substituted hydantoin scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:
Development of Novel Derivatives: The synthesis and evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles will remain a primary focus. This includes the exploration of novel substitution patterns and the creation of hybrid molecules that combine the hydantoin scaffold with other pharmacophores.[1]
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the diverse biological activities of these compounds is crucial for rational drug design.
Expansion into New Therapeutic Areas: While the anticonvulsant and anticancer applications are well-documented, the potential of phenyl-substituted hydantoins in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation.[5]
Conclusion
Phenyl-substituted hydantoin derivatives represent a versatile and enduring class of compounds in medicinal chemistry. From the established efficacy of Phenytoin in epilepsy to the emerging promise of novel derivatives in oncology, this scaffold continues to inspire the development of new therapeutic agents. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action, as presented in this guide, is essential for researchers and drug development professionals seeking to harness the full therapeutic potential of this remarkable chemical entity.
References
Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020-04-22). Retrieved from [Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC - NIH. (n.d.). Retrieved from [Link]
Novel new research strategies of hydantoin derivatives: A review - SRR Publications. (n.d.). Retrieved from [Link]
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. (n.d.). Retrieved from [Link]
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Retrieved from [Link]
Hydantoin - Wikipedia. (n.d.). Retrieved from [Link]
A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
SAR of Hydantoins - CUTM Courseware. (n.d.). Retrieved from [Link]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Imidazolidine-2,4-dione Compounds
Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a wide ran...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, or hydantoin, nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a wide range of biologically active compounds.[1][2] Its synthetic tractability and ability to be substituted at various positions allow for the creation of diverse chemical libraries, making it a fertile ground for the discovery of novel therapeutics.[2][3][4] Historically, derivatives of this heterocyclic system have demonstrated significant anticonvulsant and antiarrhythmic properties.[3] More recent research has expanded their potential applications to include anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[2][5][6][7][8]
This guide provides a comprehensive framework for the biological activity screening of novel imidazolidine-2,4-dione compounds. As a Senior Application Scientist, the emphasis is not merely on procedural steps but on the underlying scientific rationale, ensuring that each experimental choice is justified and contributes to a robust and self-validating screening cascade. We will explore a tiered approach, beginning with broad primary screens to identify general bioactivity and progressing to more specific, mechanism-of-action-oriented secondary assays.
Part 1: Foundational Screening: Assessing General Cytotoxicity and Primary Biological Activities
The initial phase of screening aims to cast a wide net, identifying compounds with any significant biological effect while simultaneously flagging those with overt toxicity to normal cells. This dual-pronged approach is critical for efficiently prioritizing promising candidates and eliminating non-viable ones early in the drug discovery pipeline.[9][10]
In Vitro Cytotoxicity Profiling: The First Gatekeeper
Before assessing therapeutic potential, it is imperative to determine the inherent toxicity of the novel compounds. This is a fundamental step in drug discovery to evaluate the potential therapeutic index.[9][10] A compound that indiscriminately kills both healthy and diseased cells is unlikely to be a viable drug candidate. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, cost-effective colorimetric method for this purpose.[9][10][11]
Scientific Rationale: The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10][12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of living, metabolically active cells. By exposing both cancerous and non-cancerous cell lines to a range of compound concentrations, we can determine the IC50 (half-maximal inhibitory concentration) value, a key measure of cytotoxicity. A promising compound will exhibit a significantly lower IC50 for cancer cells compared to normal cells, indicating a favorable selectivity index.[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the novel imidazolidine-2,4-dione compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for 24 to 48 hours.[9]
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Primary Bioactivity Screens: A Multi-pronged Approach
Following cytotoxicity profiling, compounds with an acceptable therapeutic window are subjected to a battery of primary screens to identify their potential therapeutic applications. The choice of these screens should be guided by the known biological activities of the imidazolidine-2,4-dione scaffold.
Given the established antiproliferative potential of this scaffold, a primary anticancer screen is essential.[2] The Sulforhodamine B (SRB) assay is a robust and sensitive method for this purpose.[12]
Scientific Rationale: The SRB assay is a cell-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells fixed with trichloroacetic acid.[12] The amount of bound dye is proportional to the total cellular protein mass, which, in turn, is related to the number of cells. This assay is less susceptible to interference from compounds that affect mitochondrial function, a potential limitation of the MTT assay.[12]
Experimental Protocol: SRB Anticancer Assay
Cell Culture and Treatment: Follow the same initial steps as the MTT assay, using a panel of cancer cell lines.
Cell Fixation: After the incubation period, gently fix the cells by adding cold trichloroacetic acid.
Staining: Stain the fixed cells with SRB solution.
Washing: Remove the unbound dye by washing with acetic acid.
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
Absorbance Reading: Measure the absorbance at approximately 510 nm.
Analysis: Determine the IC50 values for each compound against the different cancer cell lines.[13]
The prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents. Heterocyclic compounds, including imidazolidine-2,4-diones, have shown promise in this area.[14][15] The broth microdilution method is a standard in vitro technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[15]
Scientific Rationale: The broth microdilution assay is a quantitative method that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15] By testing the compounds against a panel of clinically relevant bacteria and fungi, we can identify those with potent and broad-spectrum antimicrobial activity.
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth media.
Inoculation: Inoculate each well with the prepared microbial suspension.
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
MIC Determination: Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.
The historical success of hydantoin derivatives as antiepileptic drugs makes this a crucial area of investigation.[16] Preliminary screening can be performed using in vivo models such as the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests in rodents.[16][17][18]
Scientific Rationale: The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[16][18] These models are used to identify compounds that can prevent seizure spread or elevate the seizure threshold, respectively. They represent the two main mechanisms of action of currently available antiepileptic drugs.[16]
Experimental Protocol: In Vivo Anticonvulsant Screening (MES & PTZ)
Animal Models: Use standardized rodent models (mice or rats).
Compound Administration: Administer the test compounds via an appropriate route (e.g., intraperitoneal injection).
MES Test: After a predetermined time, subject the animals to a maximal electrical stimulus through corneal or auricular electrodes and observe for the presence or absence of tonic hind limb extension.
PTZ Test: Administer a convulsant dose of pentylenetetrazole and observe the animals for the onset and severity of seizures.
Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED50).
Part 2: Secondary and Mechanistic Assays: Delving Deeper
Compounds that exhibit promising activity in the primary screens are advanced to secondary assays to elucidate their mechanism of action and further characterize their biological effects.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[19][20] Enzyme assays are fundamental in drug discovery for identifying and characterizing such interactions.[19][21] For instance, if a compound shows anticancer activity, it could be targeting kinases or other enzymes involved in cell proliferation.[2]
Scientific Rationale: Enzyme assays directly measure the effect of a compound on the activity of a purified enzyme.[20][22] These assays can be designed to be high-throughput and provide quantitative data on the potency and mechanism of inhibition (e.g., competitive, non-competitive).[22] Fluorescence-based assays are often preferred due to their high sensitivity.[21]
Experimental Protocol: General Enzyme Inhibition Assay (Fluorescence-based)
Reagent Preparation: Prepare the purified enzyme, its specific substrate (often a fluorogenic substrate), and the test compounds.
Assay Setup: In a microplate, combine the enzyme and the test compound at various concentrations and incubate briefly.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Signal Detection: Monitor the increase in fluorescence over time using a plate reader.
Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC50 value.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[23] In vitro models can be used to assess the anti-inflammatory potential of novel compounds.[24][25]
Scientific Rationale: A common in vitro model for inflammation involves stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs), with an inflammatory agent like lipopolysaccharide (LPS).[23][24] The anti-inflammatory effect of a compound can then be quantified by measuring the reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA).[24]
Experimental Protocol: In Vitro Anti-inflammatory Assay
Cell Isolation: Isolate PBMCs from healthy donor blood.
Cell Treatment: Pre-incubate the PBMCs with the test compounds.
Inflammatory Stimulation: Stimulate the cells with LPS.
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cytokine production.
Data Presentation and Visualization
Clear and concise presentation of data is paramount for effective communication of results.
Table 1: Summary of Primary Screening Results for Novel Imidazolidine-2,4-dione Compounds
Compound ID
Cytotoxicity (IC50, µM) - Normal Cells
Anticancer (IC50, µM) - Cancer Cell Line A
Antimicrobial (MIC, µg/mL) - Bacteria X
Anticonvulsant (ED50, mg/kg) - MES Test
IMD-001
>100
25.3
>128
50
IMD-002
85.2
5.1
16
>100
IMD-003
>100
>100
64
25
...
...
...
...
...
Visualizing Experimental Workflows
Graphviz diagrams can be used to illustrate the logical flow of the screening process.
Caption: A workflow diagram illustrating the tiered screening approach.
Conclusion
The biological activity screening of novel imidazolidine-2,4-dione compounds requires a systematic and scientifically rigorous approach. By employing a hierarchical screening cascade, from broad cytotoxicity and primary bioactivity assays to more focused mechanistic studies, researchers can efficiently identify and characterize promising drug candidates. The methodologies outlined in this guide provide a robust framework for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Retrieved from [Link]
The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. (2013). ResearchGate. Retrieved from [Link]
In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures. PubMed Central. Retrieved from [Link]
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC - NIH. Retrieved from [Link]
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. Retrieved from [Link]
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][9][13][16] thiadiazine derivatives. PMC - NIH. Retrieved from [Link]
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. Retrieved from [Link]
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
Synthesis of imidazolidine 2,4 – dione derivatives. (2022). ScienceScholar. Retrieved from [Link]
Anti-Inflammatory Screen. IIVS. Retrieved from [Link]
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved from [Link]
The Screening models for antiepileptic drugs: A Review. (2021). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Retrieved from [Link]
Top Enzymatic Assays for Drug Screening in 2025. (2025). Patsnap Synapse. Retrieved from [Link]
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]
(PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. ResearchGate. Retrieved from [Link]
Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
In vitro methods of screening of anticancer agents. Slideshare. Retrieved from [Link]
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf - NIH. Retrieved from [Link]
14 compounds were selected and analysed using MTT-or SRB Assay in... ResearchGate. Retrieved from [Link]
Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. (2021). PubMed. Retrieved from [Link]
The Screening models for antiepileptic drugs: A Review. (2025). ResearchGate. Retrieved from [Link]
cytotoxicity mtt assay: Topics by Science.gov. Science.gov. Retrieved from [Link]
Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Semantic Scholar. Retrieved from [Link]
In vitro pharmacological screening methods for anti-inflammatory agents. (2025). ResearchGate. Retrieved from [Link]
(PDF) Heterocycle Compounds with Antimicrobial Activity. ResearchGate. Retrieved from [Link]
Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved from [Link]
Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019). ACS Publications. Retrieved from [Link]
Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. (2021). Semantic Scholar. Retrieved from [Link]
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. Retrieved from [Link]
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from [Link]
Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. PMC. Retrieved from [Link]
Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. MDPI. Retrieved from [Link]
The Hydantoin Scaffold: A Privileged Framework in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of Novel Hydantoin Derivatives Abstract The hydantoin motif, a five-membered nitrogen-containing heterocycle (imidazolidine-2,4-dion...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Evaluation of Novel Hydantoin Derivatives
Abstract
The hydantoin motif, a five-membered nitrogen-containing heterocycle (imidazolidine-2,4-dione), stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of clinically significant therapeutic agents. Its structural features, including two hydrogen bond donors and two acceptors, along with multiple sites for substitution, provide a versatile platform for the design and synthesis of diverse molecular libraries with a broad spectrum of pharmacological activities.[1][2] This guide offers a comprehensive exploration of the discovery and synthesis of novel hydantoin derivatives, intended for researchers, scientists, and professionals in the field of drug development. We will navigate through classical and contemporary synthetic methodologies, delve into the intricacies of structure-activity relationships, and provide detailed, field-proven experimental protocols.
The Enduring Significance of the Hydantoin Core
First identified by Adolf von Baeyer in 1861, the hydantoin ring has since become a critical component in a variety of blockbuster drugs.[3] Its prevalence is a testament to its favorable physicochemical properties and its ability to engage in key interactions with biological targets. Notable examples of hydantoin-containing drugs include:
Phenytoin: A cornerstone in the treatment of epilepsy, effective against partial and tonic-clonic seizures.[3][4]
Nitrofurantoin: An antibiotic used for treating urinary tract infections.[1]
Enzalutamide: A potent anti-androgen agent for the treatment of prostate cancer.[1][2]
Dantrolene: A muscle relaxant used in the management of malignant hyperthermia.[5]
The therapeutic diversity of these molecules underscores the immense potential held within the hydantoin scaffold, continually inspiring the exploration of new derivatives with enhanced efficacy and novel mechanisms of action.[1][6]
Synthetic Strategies for Building the Hydantoin Core
The construction of the hydantoin ring can be achieved through several elegant and efficient synthetic routes. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
The Bucherer-Bergs Multicomponent Reaction: A Classic Workhorse
The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that remains one of the most convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[7][8] This reaction elegantly combines a carbonyl compound (aldehyde or ketone), a cyanide source (e.g., potassium cyanide), and ammonium carbonate to directly yield the hydantoin ring.[6]
Causality of Experimental Choices: The reaction is typically performed in aqueous ethanol at elevated temperatures (60-70°C).[6] The aqueous medium facilitates the dissolution of the inorganic reagents, while the alcohol helps to solubilize the organic carbonyl compound. The heating provides the necessary activation energy for the sequential reactions to proceed. The mechanism involves the initial formation of a cyanohydrin and an aminonitrile intermediate, which then undergoes cyclization with carbon dioxide (derived from the decomposition of ammonium carbonate) to form the hydantoin ring.[3]
Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin [9]
Reaction Setup: In a high-pressure steel bomb, combine benzophenone (91 g), propylene glycol (500 cc), water (50 cc), sodium cyanide (45 g), and ammonium acetate.
Reaction Conditions: Heat the mixture to 150°C for six hours.
Work-up: After cooling, concentrate the reaction mixture to a paste.
Acidification: Dilute the paste with water and acidify with hydrochloric acid to precipitate the crude product.
Purification: Collect the precipitate by filtration. Leach the solid with a 5% sodium hydroxide solution to dissolve the acidic hydantoin.
Isolation: Separate any undissolved ketone. Acidify the alkaline solution with dilute hydrochloric acid to precipitate the pure 5,5-diphenylhydantoin.
Drying: Collect the final product and dry thoroughly.
Caption: Workflow of the Bucherer-Bergs multicomponent reaction.
The Urech Hydantoin Synthesis (Read-Moser Reaction)
An alternative classical approach, the Urech synthesis, involves the reaction of an α-amino acid with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin.[3] This method is particularly useful for synthesizing 5-monosubstituted hydantoins from readily available amino acid precursors.
Modern Synthetic Innovations
While classical methods are robust, modern organic synthesis has introduced techniques that offer advantages in terms of reaction speed, efficiency, and amenability to high-throughput library synthesis.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of hydantoin synthesis, often reducing reaction times from hours to minutes.[6][10] This is attributed to efficient and uniform heating of the reaction mixture.
Solid-Phase Synthesis: For the generation of large libraries of hydantoin derivatives for screening purposes, solid-phase synthesis is an invaluable tool.[11] In this approach, one of the starting materials is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. Excess reagents and byproducts are easily removed by washing, simplifying the purification process. This methodology is highly amenable to automation and parallel synthesis.[12]
Ugi Multicomponent Reaction: The Ugi reaction is a powerful tool for generating molecular diversity. A modified Ugi four-component condensation followed by a base-induced cyclization provides a facile, two-step route to 1,3,5-trisubstituted hydantoins.[1][13]
Structure-Activity Relationships (SAR) and Rational Drug Design
The biological activity of hydantoin derivatives is exquisitely dependent on the nature and position of substituents on the heterocyclic ring.[5] A thorough understanding of SAR is crucial for the rational design of new derivatives with improved potency and selectivity. The key positions for modification are the N-1, N-3, and C-5 atoms.[14][5]
C-5 Substitution: The substituents at the C-5 position have a profound impact on the pharmacological profile. For instance, in anticonvulsant hydantoins like phenytoin, the presence of two phenyl groups at C-5 is critical for its activity in the maximal electroshock seizure (MES) model.[4] The introduction of bulky, lipophilic groups at this position often enhances activity.[3] In the context of anticancer agents, 5-arylidene hydantoins have shown significant promise, with the nature of the aryl group influencing their potency against various cancer cell lines.[15]
N-1 and N-3 Substitution: Alkylation or arylation at the N-1 and N-3 positions can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, thereby affecting its pharmacokinetic profile. These positions also offer vectors for introducing additional pharmacophoric features or for linking the hydantoin core to other molecular fragments.[14]
Diagram: Key Substitution Sites on the Hydantoin Scaffold
Caption: Key positions for substitution on the hydantoin ring.
Table 1: SAR of Novel Hydantoin Derivatives as Anticancer Agents
This table illustrates how stereochemistry (anti- vs. syn-isomers) and the nature of the N-3 substituent can dramatically influence anticancer potency.
Biological Evaluation: A Protocol for Anticonvulsant Screening
The evaluation of novel hydantoin derivatives for their potential therapeutic effects is a critical step in the drug discovery pipeline. The maximal electroshock (MES) induced seizure model is a standard and widely used in vivo assay for screening potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[4][17]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model in Rats [17]
Animal Model: Use male Wistar rats of a specified weight range.
Drug Administration: Administer the test hydantoin derivatives intraperitoneally (i.p.) at a predetermined dose (e.g., 24 mg/kg body mass). A control group should receive the vehicle, and a positive control group should receive a standard anticonvulsant like phenytoin.
Induction of Seizures: One hour after drug administration, induce seizures by applying an electrical stimulus (e.g., 80 mA, 1.0 sec) via corneal electrodes.
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
Endpoint: The abolition of the tonic hind limb extension is considered the endpoint, indicating anticonvulsant activity.
Data Analysis: The percentage of animals protected from seizures in each group is calculated and compared to the control groups.
Self-Validation: This protocol includes both a vehicle control to account for any effects of the drug delivery medium and a positive control (phenytoin) to ensure the validity of the assay and provide a benchmark for the activity of the test compounds.
Conclusion and Future Directions
The hydantoin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its proven track record in clinical medicine, ensures its continued relevance in drug discovery. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel substitution patterns to access new chemical space, and the application of computational modeling to guide the rational design of next-generation hydantoin derivatives with enhanced potency, selectivity, and safety profiles. The integration of these approaches will undoubtedly lead to the discovery of new hydantoin-based drugs to address unmet medical needs.
References
Koóš, M., & Brtko, J. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(17), 3949. [Link]
Koóš, M. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(1), 143. [Link]
Kappe, C. O., & Dallinger, D. (2018). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 14, 2376-2383. [Link]
Anonymous. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]
Poupaert, J. H., & Counerotte, S. (2007). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 9(4), 677-684. [Link]
Wikipedia contributors. (2023, December 1). Bucherer–Bergs reaction. In Wikipedia, The Free Encyclopedia. [Link]
Gutmann, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. The Journal of Organic Chemistry, 80(19), 9448-9453. [Link]
Anonymous. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
Reddy, T. S., et al. (2014). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry, 26(10), 2841-2844. [Link]
Al-Omair, M. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(16), 4983. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]
Szymańska, E., et al. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Materials, 14(15), 4156. [Link]
Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
Tsolaki, E., et al. (2022). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 27(19), 6523. [Link]
Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178. [Link]
Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342. [Link]
Carrasco, H., et al. (2011). Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. ResearchGate. [Link]
Albericio, F., et al. (2012). Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. PLoS ONE, 7(12), e51532. [Link]
Anonymous. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications. [Link]
Pérez-González, O., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central. [Link]
Li, J., et al. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. International Journal of Molecular Sciences, 14(6), 12484-12495. [Link]
Anonymous. (2002). Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives. PubMed. [Link]
Andrés-Mach, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Pharmaceuticals, 16(11), 1528. [Link]
Anonymous. (2024). The Ugi Four-Component Reaction: Application in the synthesis of bis-hydantoins. ResearchGate. [Link]
Anonymous. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. [Link]
Anonymous. (2013). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. ResearchGate. [Link]
Anonymous. (2021). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. MDPI. [Link]
Anonymous. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Hassan, A. A. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. HELDA - University of Helsinki. [Link]
Anonymous. (2023). Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs. National Institutes of Health. [Link]
Anonymous. (2003). A Facile Synthesis of 1,3,5Trisubstituted Hydantoins via Ugi Four-Component Condensation. ResearchGate. [Link]
Anonymous. (2022). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. ResearchGate. [Link]
Anonymous. (2013). Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H) - PubMed. PubMed. [Link]
Anonymous. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]
Anonymous. (2014). Synthesis and Evaluation of Anticancer Activity of 5-Ylidene-4-Aminothiazol-2(5H)-One Derivatives. ResearchGate. [Link]
Anonymous. (2016). Pharmacological Screening of a Thiohydantoin Derivative for Epilepsy. International Journal of Pharmaceutical Sciences Review and Research. [Link]
An In-depth Technical Guide to (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid: Nomenclature, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Introduction (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound belonging to the imidazolidine class. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a heterocyclic compound belonging to the imidazolidine class. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, a proposed synthesis pathway, and an exploration of its potential biological activities based on structurally related compounds. The imidazolidinone core is a recognized scaffold in medicinal chemistry, suggesting the potential for this compound to be a valuable building block in drug discovery and development.
Part 1: Nomenclature and Identification
Correctly identifying a chemical compound is crucial for research and development. (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is known by several identifiers, which are essential for database searches and procurement.
Alternative Names and Synonyms:
While "(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid" is the systematic name, the compound may be referred to by its CAS Registry Number, which is a unique identifier.
A standardized nomenclature is vital for clear communication and accurate data retrieval in a research setting. The use of the CAS number is highly recommended to avoid ambiguity.
Part 2: Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental to its application in research, particularly for designing experiments and formulations.
These properties are critical for determining solubility, stability, and potential routes of administration in preclinical studies.
Part 3: Synthesis and Methodology
Proposed Synthetic Pathway:
The synthesis of imidazolidin-2,4-diones often involves the reaction of an amino acid with an isocyanate, followed by acid-mediated cyclization. In this case, aspartic acid and phenyl isocyanate would be logical starting materials.
Caption: Proposed synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
Experimental Protocol (Hypothetical):
The following protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for this specific target molecule.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-aspartic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like dioxane).
Addition of Phenyl Isocyanate: Slowly add phenyl isocyanate to the stirred solution at room temperature. The reaction may be exothermic, and cooling might be necessary to maintain a controlled temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Cyclization: Upon completion of the initial reaction, add a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid) to the reaction mixture.
Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the formation of the final product by TLC.
Work-up and Purification: After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
Part 4: Potential Biological Activity and Mechanism of Action
The biological activity of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid has not been extensively reported. However, the imidazolidinone and the structurally similar thiazolidinone scaffolds are present in numerous compounds with a wide range of pharmacological effects. This suggests that the target compound could exhibit interesting biological properties.
Anticipated Biological Activities:
Antibacterial and Antifungal Activity: Derivatives of 2-thioxoimidazolidin-4-one have been synthesized and shown to possess promising antifungal activity.[2] The mechanism may involve the inhibition of key fungal enzymes like sterol 14α-demethylase.
Anticancer Activity: Thiazolidinone derivatives have been reported to exhibit anticancer properties.[3] The proposed mechanisms often involve the induction of apoptosis in cancer cells.
Anti-inflammatory Effects: Certain thiazolidinone derivatives have demonstrated anti-inflammatory activity in both in vitro and in vivo models.[4]
Anticonvulsant Properties: The imidazolidin-2,4-dione (hydantoin) core is a well-known pharmacophore in anticonvulsant drugs.
Potential Mechanism of Action (Hypothetical):
Based on the activities of related compounds, a potential mechanism of action could involve the inhibition of specific enzymes or the modulation of signaling pathways. For instance, as an anticancer agent, it might induce apoptosis through the activation of caspase pathways.
Caption: Hypothetical apoptotic pathway induced by the compound in cancer cells.
Part 5: Safety and Handling
For any research chemical, proper safety precautions are paramount.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Conclusion
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a compound with a chemical structure that suggests significant potential for further investigation in medicinal chemistry and drug discovery. While specific biological data is currently limited, the known activities of related imidazolidinone and thiazolidinone derivatives provide a strong rationale for its exploration as a lead compound for various therapeutic applications. The proposed synthesis offers a starting point for its chemical preparation, and the outlined safety precautions should be strictly followed. Further research into the biological effects and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018-02-02). National Institutes of Health. [Link]
Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. (2024-09-26). ResearchGate. [Link]
Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. National Institutes of Health. [Link]
(PDF) Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents. (2025-08-06). ResearchGate. [Link]
Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. PubMed. [Link]
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. National Institutes of Health. [Link]
Composition based on substituted 1,3-diphenylprop-2-en-1-one derivatives, preparation and uses thereof. PubChem. [Link]
Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link]
Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]
Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. MDPI. [Link]
Synthesis, antifungal evaluation and molecular docking studies on 2- thioxoimidazolidin-4-one derivatives. PubMed. [Link]
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]
Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. MDPI. [Link]
(PDF) Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]
Basic characteristics of imidazolidine-2,4-dione core structure
An In-Depth Technical Guide to the Imidazolidine-2,4-dione Core: Structure, Synthesis, and Therapeutic Potential Authored by a Senior Application Scientist Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Imidazolidine-2,4-dione Core: Structure, Synthesis, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The landscape of drug discovery is perpetually in search of molecular frameworks that are not only synthetically accessible but also possess the inherent versatility to interact with a multitude of biological targets. The imidazolidine-2,4-dione, commonly known as hydantoin, stands as a quintessential example of such a "privileged scaffold".[1] Its five-membered heterocyclic structure, featuring two carbonyl groups and two nitrogen atoms, provides a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for chemical modification. This guide offers a deep dive into the fundamental characteristics of the imidazolidine-2,4-dione core, from its physicochemical properties and synthesis to its expansive role in the development of modern therapeutics. We will explore the causality behind its broad biological activity and provide practical, field-proven methodologies for its study and application.
Core Structure and Physicochemical Properties
The foundational imidazolidine-2,4-dione is a planar, five-membered ring. Its structural rigidity and electronic features are central to its function as a pharmacophore. The presence of two amide functionalities within the ring confers specific properties that are critical for its biological interactions and pharmacokinetic profile.
Caption: General structure of the imidazolidine-2,4-dione core.
The physicochemical properties of the parent scaffold are summarized below. These parameters are fundamental in drug design, influencing everything from solubility and membrane permeability to metabolic stability. For instance, the relatively low LogP value indicates its hydrophilic nature, a characteristic that is heavily modulated by substitutions at the C5 position to achieve desired pharmacokinetic profiles.
The construction of the imidazolidine-2,4-dione ring is a well-established area of organic chemistry, with several named reactions providing reliable access. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Classic methods include the Bucherer-Bergs reaction, which utilizes ketones or aldehydes, and the Urech hydantoin synthesis from amino acids.[3]
A versatile and frequently employed laboratory-scale synthesis involves the cyclization of a precursor molecule, such as a semicarbazone, with an α-halo ester like ethyl chloroacetate.[4][5] This method is particularly valuable as it allows for the pre-installation of diverse substituents on the precursor, which are then incorporated into the final hydantoin structure.
Caption: Workflow for a common synthesis of imidazolidine-2,4-dione derivatives.
Experimental Protocol: Synthesis of a 3-amino-imidazolidine-2,4-dione Derivative
This protocol is representative of the cyclization strategy and is adapted from established literature.[4][5] The causality for using sodium acetate is to act as a weak base, facilitating the cyclization by neutralizing the HCl formed during the reaction without hydrolyzing the ester. Ethanol is chosen as the solvent for its ability to dissolve the reactants and for its suitable boiling point for reflux.
Materials:
Substituted semicarbazone (e.g., compound 2a from Mostafa et al., 2016) (0.1 mol)
Ethyl chloroacetate (0.1 mol)
Fused sodium acetate (0.03 mol)
Ethanol (as solvent)
Ice-cold water
Standard reflux and filtration apparatus
Methodology:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the semicarbazone precursor (0.1 mol), ethyl chloroacetate (0.1 mol), and fused sodium acetate (0.03 mol) in ethanol.
Reflux: Heat the reaction mixture to reflux and maintain for approximately 7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.[4]
Precipitation: After the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the solid product.
Isolation & Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can then be recrystallized from a suitable solvent (e.g., ethanol) to yield the purified imidazolidine-2,4-dione derivative.
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[4]
The Imidazolidine-2,4-dione Core in Medicinal Chemistry
The true power of the imidazolidine-2,4-dione scaffold lies in its remarkable therapeutic versatility. Its derivatives have been developed into drugs for a vast range of diseases, demonstrating its status as a privileged structure. This biological promiscuity stems from the core's ability to present substituents in distinct spatial orientations from the N1, N3, and C5 positions, allowing for fine-tuning of interactions with diverse biological targets.
Biological Activity
Key Examples & Mechanism of Action (if known)
Reference(s)
Anticonvulsant
Phenytoin: A classic anti-epileptic drug that blocks voltage-gated sodium channels.
Case Study: Targeting Cancer with Imidazolidine-2,4-dione Derivatives
The development of anticancer agents is a prominent application of hydantoin chemistry.[11][12] Derivatives have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival. A key mechanism involves the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are overexpressed in many cancers.[1]
Protocol: Evaluating Cytotoxicity via MTT Assay
To assess the anticancer potential of newly synthesized imidazolidine-2,4-dione derivatives, a standard in vitro cytotoxicity test is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The causality is that viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.
Methodology:
Cell Seeding: Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1][6]
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the test compounds. A control group with vehicle (e.g., DMSO) only is included.
Incubation: The plates are incubated for a period of 48 to 72 hours.
MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT is added to each well. The plates are incubated for another 2-4 hours to allow for formazan crystal formation.[7]
Solubilization: The MTT medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength specific to the formazan product.
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Representative Data
The following table illustrates the kind of data generated from such an assay, showing the potent and selective activity that can be achieved through chemical modification of the hydantoin core.
Compound ID
Substitution Pattern
IC₅₀ (μM) vs. MCF-7 (Breast)
IC₅₀ (μM) vs. HCT-116 (Colon)
IC₅₀ (μM) vs. HePG-2 (Liver)
Derivative 24
5,5-diphenyl with N-3 Schiff's base
4.92
12.83
9.07
Derivative 10
5,5-diphenyl with N-3 Schiff's base
>20
14.1
11.8
Derivative 3e
N-3 substituted piperidine
20.4
-
-
Erlotinib (Ref.)
EGFR Inhibitor
-
-
0.08
(Data is illustrative, based on findings from multiple sources[1][6])
Conclusion and Future Outlook
The imidazolidine-2,4-dione core is a testament to the power of a well-designed chemical scaffold. Its synthetic tractability, coupled with its ability to be decorated with a wide array of functional groups, has secured its place in the annals of medicinal chemistry. From foundational drugs like phenytoin to modern targeted therapies, the hydantoin structure continues to provide a robust starting point for the design of new therapeutic agents. Future research will undoubtedly continue to exploit this versatile core, exploring novel substitution patterns and conjugation with other pharmacophores to address ongoing challenges in areas such as drug resistance, targeted therapy, and the treatment of neglected diseases. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to unlocking the full potential of this remarkable heterocyclic system.
References
Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(4), 290-303. [Link]
Wang, G., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(15), 2725. [Link]
Abdel-Wahab, B. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]
Ušćumlić, G. S., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Journal of the Serbian Chemical Society, 83(1), 1-15. [Link]
de Oliveira, R. B., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(1), 715-727. [Link]
Gouda, M. A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(11), 4381. [Link]
Wikipedia contributors. (n.d.). Nitrofurantoin. In Wikipedia. Retrieved January 25, 2026, from [Link]
Chemsrc. (n.d.). Imidazolidine-2,4-dione | CAS#:461-72-3. Retrieved January 25, 2026, from [Link]
El-Sayed, S. M., et al. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione analogs: design, synthesis, antitumor activity, and molecular modeling study. Pharmaceutical and Biological Evaluations, 5(1), 1-15. [Link]
Li, J., et al. (2022). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]
Idhayadhulla, A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]
Sharma, A. (2019). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. Research Journal of Pharmacy and Technology, 12(12), 6061-6065. [Link]
Application Notes and Protocols for the Synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid via Urech Hydantoin Synthesis
Authored by: A Senior Application Scientist Introduction: The Significance of the Hydantoin Scaffold and the Urech Synthesis Hydantoins, or imidazolidine-2,4-diones, represent a crucial class of five-membered heterocycli...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Introduction: The Significance of the Hydantoin Scaffold and the Urech Synthesis
Hydantoins, or imidazolidine-2,4-diones, represent a crucial class of five-membered heterocyclic compounds in the landscape of medicinal chemistry and drug development.[1][2] The inherent structural features of the hydantoin nucleus confer a diverse range of pharmacological activities, including but not limited to anticonvulsant, antiarrhythmic, antibacterial, and skeletal muscle relaxant properties.[2] The versatility of the hydantoin scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.
The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, provides a classical and reliable method for the preparation of hydantoins from α-amino acids.[3][4] The reaction proceeds through the formation of an N-carbamoyl amino acid (hydantoic acid) intermediate, which subsequently undergoes acid-catalyzed intramolecular cyclization to yield the corresponding hydantoin.[4] This method is particularly advantageous for its operational simplicity and the ready availability of the starting amino acids.
This application note provides a detailed protocol for the synthesis of a specific N-1 and C-5 substituted hydantoin, (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9), using the Urech hydantoin synthesis.[1] The target molecule, with a molecular formula of C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol , incorporates a phenyl group at the N-1 position and an acetic acid moiety at the C-5 position, making it a valuable building block for further chemical modifications and biological screening.[1] This protocol is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical guide for the preparation of this and structurally related hydantoin derivatives.
Reaction Principle and Mechanism
The Urech hydantoin synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid commences with the reaction of N-phenyl-L-aspartic acid with potassium cyanate in a weakly acidic aqueous solution. This initial step involves the nucleophilic attack of the amino group of N-phenyl-L-aspartic acid on the carbon atom of the cyanate ion, which is in equilibrium with isocyanic acid. This leads to the formation of the key intermediate, an N-carbamoyl-N-phenyl-aspartic acid derivative (a hydantoic acid).
The subsequent and final step is the acid-catalyzed intramolecular cyclization of the ureido intermediate. Upon heating in the presence of a strong mineral acid, such as hydrochloric acid, the terminal carboxylic acid group of the ureido intermediate is protonated, enhancing its electrophilicity. The nitrogen atom of the ureido group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon, leading to the formation of the five-membered hydantoin ring with the concomitant elimination of a water molecule.
Reaction Scheme:
Caption: Overall reaction scheme for the Urech synthesis of the target hydantoin.
Experimental Protocol
This protocol is adapted from established procedures for the Urech hydantoin synthesis, with specific modifications for the target molecule.[5]
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
N-Phenyl-L-aspartic acid
≥98%
Commercially Available
Starting amino acid derivative.
Potassium cyanate (KOCN)
≥96%
Commercially Available
Reagent for carbamoylation. Handle with care.
Glacial Acetic Acid
ACS Grade
Commercially Available
Catalyst for the first step.
Hydrochloric Acid (HCl)
37% (conc.)
Commercially Available
Catalyst for cyclization. Corrosive.
Ethanol (95%)
Reagent Grade
Commercially Available
For recrystallization.
Deionized Water
High Purity
In-house
Used as solvent.
Round-bottom flask (500 mL)
-
-
With reflux condenser.
Magnetic stirrer with heating
-
-
-
Buchner funnel and filter paper
-
-
For filtration.
pH indicator paper
-
-
-
Step-by-Step Procedure
Step 1: Formation of the Ureido Intermediate (N-carbamoyl-N-phenyl-aspartic acid)
Dissolution of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-phenyl-L-aspartic acid (e.g., 0.1 mol) in 200 mL of deionized water. Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the mixture.
Heating: Gently heat the solution to 60 °C with continuous stirring until the N-phenyl-L-aspartic acid is fully dissolved.[5]
Addition of Potassium Cyanate: In a separate beaker, prepare a solution of potassium cyanate (e.g., 0.1 mol) in 50 mL of deionized water. Slowly add this solution to the reaction mixture over a period of 30 minutes while maintaining the temperature at 60 °C.[5]
Reaction: Continue heating the reaction mixture at 60 °C for an additional 90 minutes.[5] The formation of the ureido intermediate can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
Acidification: After the 90-minute reaction period, carefully add concentrated hydrochloric acid (e.g., 15 mL of 37% HCl) to the reaction mixture. Caution: This should be done in a well-ventilated fume hood as the reaction is exothermic and may produce fumes.
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C. Maintain a gentle reflux for 12-15 hours.[5] The progress of the cyclization can be monitored by TLC.
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature, and then further cool in an ice bath. The product, (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, should precipitate out as a solid.
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts and acid.
Purification: The crude product can be purified by recrystallization from 95% ethanol to yield a crystalline solid.[5]
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Soluble in ethanol, DMSO; sparingly soluble in water
Characterization
The identity and purity of the synthesized (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid should be confirmed using standard analytical techniques:
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the hydantoin ring and carboxylic acid, N-H, and aromatic C-H).
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
Potassium Cyanate: Toxic if swallowed or inhaled. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.
General Precautions: Perform all steps of the synthesis in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield of ureido intermediate
Incomplete reaction; decomposition of cyanate.
Ensure the reaction temperature is maintained at 60 °C. Use fresh potassium cyanate.
Incomplete cyclization
Insufficient reaction time or acid concentration.
Extend the reflux time and monitor by TLC. Ensure the appropriate amount of concentrated HCl was added.
Product does not precipitate
Product is too soluble in the reaction mixture.
Concentrate the reaction mixture under reduced pressure before cooling.
Impure product after recrystallization
Inefficient removal of starting materials or byproducts.
Perform a second recrystallization or consider column chromatography for further purification.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target hydantoin.
References
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A Simple and Efficient Synthesis of 3-Substituted, 5-Substituted, and 3,5-Disubstituted Hydantoins. Synlett, 28(15), 2285–2290. [Link]
Tan, S. P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
Organic Syntheses. Arylureas I. Cyanate Method. Retrieved from [Link]
PrepChem. Synthesis of 1-phenylhydantoin. Retrieved from [Link]
Dakin, H. D. (1910). On the formation of hydantoins from amino-acids. American Chemical Journal, 44, 48-55.
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
Boyd, W. J., & Robson, W. (1935). The Urech synthesis of hydantoins. Biochemical Journal, 29(3), 542–545.
Johnson, T. B. (1913). Researches on Hydantoins. XXX. The Action of Potassium Cyanate on Alanine. Journal of the American Chemical Society, 35(6), 780–785.
Sainsbury, M., & Theobald, R. S. (1986). In Rodd's Chemistry of Carbon Compounds (Vol. IVC, p. 185).
Urech, F. (1873). Ueber Lacturaminsäure und Lactylharnstoff. Justus Liebigs Annalen der Chemie, 165(1), 99–103.
Shah, V., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 1-10. [Link]
Domling, A. (2013). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 18(10), 12523-12557. [Link]
ResearchGate. (n.d.). Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. [Image]. Retrieved from [Link]
Loreau, O., & Marlière, P. (2013). Straightforward preparation of labeled potassium cyanate by ozonation and application to the synthesis of [13C] or [14C]ureidocarboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 56(7), 347–350. [Link]
Organic Chemistry Portal. Hydantoin synthesis. Retrieved from [Link]
ACS Publications. Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Retrieved from [Link]
Google Patents. Phenyl acetic acid preparation.
Name-Reaction.com. Urech Hydantoin Synthesis. Retrieved from [Link]
Organic Syntheses. Phenylacetic acid. Retrieved from [Link]
SciSpace. Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. Retrieved from [Link]
PubMed. Solid-phase preparation of hydantoins through a new cyclization/cleavage step. Retrieved from [Link]
Merck Index. (2001). An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
ResearchGate. Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. Retrieved from [Link]
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
MDPI. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Retrieved from [Link]
NIH. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]
ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). Retrieved from [Link]
YouTube. Preparing Potassium Cyanide - DO NOT ATTEMPT. Retrieved from [Link]
Ierek Press. Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Retrieved from [Link]
Application Notes and Protocols for Antimicrobial Assays Using (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
Authored by: Senior Application Scientist Introduction: The Emerging Potential of Hydantoin Derivatives in Antimicrobial Research The relentless rise of antimicrobial resistance necessitates the exploration of novel chem...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Senior Application Scientist
Introduction: The Emerging Potential of Hydantoin Derivatives in Antimicrobial Research
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the hydantoin nucleus, a five-membered heterocyclic ring (imidazolidine-2,4-dione), has garnered significant attention in medicinal chemistry.[1] This versatile scaffold is present in several clinically approved drugs and its derivatives have demonstrated a wide array of pharmacological activities, including anticonvulsant, anticancer, and antimicrobial properties.
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid is a member of this promising class of compounds. While extensive data on this specific molecule is still emerging, research on structurally related hydantoin derivatives suggests its potential as an antimicrobial agent.[2][3][4] The antimicrobial action of hydantoin derivatives is often multifaceted, potentially involving the inhibition of essential enzymes, disruption of cell wall synthesis, interference with protein and nucleic acid synthesis, or permeabilization of the cell membrane.[1][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial efficacy of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reliable and reproducible data.[6]
Pre-assay Considerations: Compound Handling and Quality Control
Prior to initiating antimicrobial susceptibility testing, it is crucial to properly handle the test compound and establish rigorous quality control measures.
Compound Preparation and Storage
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid should be of high purity, confirmed by appropriate analytical methods (e.g., NMR, HPLC, mass spectrometry).
Prepare a stock solution of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and its compatibility with the assay medium. A preliminary test should be conducted to ensure the solvent at its final concentration in the assay does not affect microbial growth.
Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Selection and Maintenance of Microbial Strains
The selection of a diverse panel of microorganisms is essential to determine the spectrum of activity of the test compound. This panel should include:
Quality Control (QC) Strains: The inclusion of well-characterized QC strains is mandatory to validate the accuracy and reproducibility of the assay.[7][8] Recommended QC strains with known antimicrobial susceptibility profiles include:
Staphylococcus aureus ATCC® 29213™
Escherichia coli ATCC® 25922™
Pseudomonas aeruginosa ATCC® 27853™
Enterococcus faecalis ATCC® 29212™
These strains should be obtained from a reputable culture collection and maintained according to their specific guidelines to ensure their genetic and phenotypic stability.
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[9] This protocol is adapted from the CLSI M07 guidelines.[6][10]
Principle
Serial dilutions of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth, and the MIC is determined.
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
RPMI-1640 medium for fungi (optional)
Test and QC microbial strains
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer
Multichannel pipette
Sterile pipette tips and reservoirs
Incubator (35 ± 2°C)
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
Solvent control (e.g., DMSO)
Experimental Workflow
Caption: Workflow for the broth microdilution assay.
Step-by-Step Procedure
Preparation of the Microtiter Plate:
Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
Prepare a starting solution of the test compound at twice the highest desired final concentration. Add 100 µL of this solution to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Well 11 will serve as the growth control (no compound).
Well 12 will serve as the sterility control (no inoculum).
Preparation of the Inoculum:
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
Suspend the colonies in sterile saline or PBS.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).
Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Inoculation and Incubation:
Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
The final concentration of the test compound will be half of the initial serial dilution concentrations.
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Determination of MIC:
After incubation, visually inspect the wells for turbidity. A plate reader can also be used to measure absorbance at 600 nm.
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
The results should be recorded in a clear and organized manner.
Microorganism
Gram Stain
(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid MIC (µg/mL)
Positive Control (Antibiotic)
Positive Control MIC (µg/mL)
S. aureus ATCC 29213
Positive
[Insert Data]
Vancomycin
[Insert Data]
E. coli ATCC 25922
Negative
[Insert Data]
Ciprofloxacin
[Insert Data]
P. aeruginosa ATCC 27853
Negative
[Insert Data]
Gentamicin
[Insert Data]
Clinical Isolate 1
[+/-]
[Insert Data]
[Appropriate antibiotic]
[Insert Data]
Protocol 2: Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a qualitative or semi-quantitative technique that is useful for preliminary screening of antimicrobial activity.[11][12][13]
Principle
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Wells are then made in the agar, and a solution of the test compound is added to the wells. The compound diffuses into the agar, and if it is active against the microorganism, a zone of growth inhibition will be observed around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Caption: Workflow for the agar well diffusion assay.
Step-by-Step Procedure
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol (0.5 McFarland).
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.
Well Creation: Allow the plate to dry for 3-5 minutes. Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.[14]
Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid solution at a known concentration into a designated well.
Controls: In separate wells, add the same volume of the positive control antibiotic and the solvent control.
Incubation: Allow the plates to stand for at least 30 minutes to permit diffusion of the compounds before inverting them and incubating at 35 ± 2°C for 16-24 hours.
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) in millimeters.
Data Presentation
Microorganism
Test Compound Concentration (µg/mL)
Zone of Inhibition (mm)
Positive Control (Antibiotic)
Zone of Inhibition (mm)
Solvent Control
Zone of Inhibition (mm)
S. aureus ATCC 29213
[Insert Data]
[Insert Data]
Vancomycin (30 µg)
[Insert Data]
DMSO
[Insert Data]
E. coli ATCC 25922
[Insert Data]
[Insert Data]
Ciprofloxacin (5 µg)
[Insert Data]
DMSO
[Insert Data]
P. aeruginosa ATCC 27853
[Insert Data]
[Insert Data]
Gentamicin (10 µg)
[Insert Data]
DMSO
[Insert Data]
Clinical Isolate 1
[Insert Data]
[Insert Data]
[Appropriate antibiotic]
[Insert Data]
DMSO
[Insert Data]
Investigating the Mechanism of Action: A Hypothetical Pathway
The antimicrobial mechanism of hydantoin derivatives can be diverse.[1][5] A potential mechanism of action for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid could involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.[15]
Caption: Hypothetical mechanism of action for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
Further studies, such as membrane potential assays, leakage assays for intracellular components (e.g., ATP, K+), and electron microscopy, would be required to validate this proposed mechanism.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial antimicrobial evaluation of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid. Adherence to these standardized methods, including the use of appropriate quality control strains, is essential for generating reliable and comparable data. While the antimicrobial potential of the broader hydantoin class is well-documented, further investigation is required to fully elucidate the spectrum of activity, potency, and mechanism of action of this specific derivative. Subsequent studies could explore its efficacy against a wider range of clinical isolates, including multidrug-resistant strains, and delve deeper into its molecular targets within the microbial cell.
References
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal, 26(5), 634-643. [Link]
Al-Omair, M. A. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry, 60(20), 8567–8572. [Link]
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. Clinical and Laboratory Standards Institute. [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
Gouthami, K., & Sridhar, G. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications, 17(4), 1-10. [Link]
Ghannoum, M. A., & Rex, J. H. (2009). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 47(4), 1213-1214. [Link]
Andleeb, Z., & Singh, R. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Journal of Saudi Chemical Society, 22(8), 983-992. [Link]
Kim, J., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(3), 269-276. [Link]
S. S. Kandeel, et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal, 26(5), 634-643. [Link]
Magaldi, S., Mata-Essayag, S., Hartung, C., Perez, C., Colella, M. T., Olaizola, C., & Ontiveros, Y. (2004). Well diffusion for antifungal susceptibility testing. International journal of infectious diseases, 8(1), 39-45. [Link]
Shah, P., & Desai, P. (2025). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. ResearchGate. [Link]
Microbiology Class. (2023). Standard Quality Control Strains for Antibiogram. [Link]
Chen, Y., et al. (2024). Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. MedChemComm, 15(1), 104-112. [Link]
Bello, E. I., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. Journal of Microbiology, Biotechnology and Food Sciences, 3(2), 154-157. [Link]
Gouthami, K., & Sridhar, G. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]
University of South Florida. (n.d.). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. [Link]
Jan, B., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(3), 2633-2639. [Link]
V. I. Dmytriv, et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 313-315. [Link]
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Ninth Edition. [Link]
Leibniz Institute DSMZ. (n.d.). Quality Control Strains. [Link]
Gudy-Rosłan, M., & Niedziałkowska, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
Brown, D. F., & Traczewski, M. M. (2005). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 43(10), 4849–4857. [Link]
Al-Omair, M. A. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. [Link]
Deep, A., et al. (2012). Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. Arabian Journal of Chemistry, 5(1), 107-113. [Link]
Sonawane, S. S., & Wadgaonkar, P. P. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Journal of Pharmaceutical Negative Results, 511-518. [Link]
Kumar, A., et al. (2025). New Chlorophenyl Dioxo-Imidazolidines for Bacterial Biofilm. Drug Development Research. [Link]
Deep, A., et al. (2012). Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. ResearchGate. [Link]
Application Notes and Protocols for Hydantoin Derivatives in Anticancer Research
Introduction The hydantoin (imidazolidine-2,4-dione) scaffold is a five-membered heterocyclic ring system that has emerged as a "privileged structure" in medicinal chemistry.[1] Initially recognized for its role in antic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The hydantoin (imidazolidine-2,4-dione) scaffold is a five-membered heterocyclic ring system that has emerged as a "privileged structure" in medicinal chemistry.[1] Initially recognized for its role in anticonvulsant drugs like phenytoin, the hydantoin core's unique stereochemical and hydrogen-bonding capabilities have made it a versatile framework for developing a wide range of therapeutic agents.[2] In recent decades, this scaffold has been extensively explored in oncology, leading to the development of potent anticancer agents.[3] Hydantoin derivatives demonstrate a broad spectrum of anticancer activities, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with critical cellular signaling pathways.[4]
This guide provides an in-depth overview of the application of hydantoin derivatives in anticancer research. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key examples of these compounds, and detailed protocols for their evaluation.
Mechanisms of Action & Key Signaling Pathways
Hydantoin derivatives exert their anticancer effects through various mechanisms, often by acting as antagonists or inhibitors of key proteins involved in cancer progression.[4][5] A predominant mechanism, particularly in prostate cancer, is the inhibition of the androgen receptor (AR) signaling pathway.[6] However, other derivatives have been shown to target different pathways, such as tubulin polymerization and sirtuin inhibition, highlighting the scaffold's versatility.[5][7]
Androgen Receptor (AR) Antagonism
In prostate cancer, the androgen receptor is a crucial driver of tumor growth and survival.[6] Second-generation nonsteroidal antiandrogens, such as Enzalutamide and Apalutamide, are hydantoin-based drugs that potently inhibit AR signaling.[1][8] Their mechanism is multifaceted and involves several steps to disrupt the pathway effectively:
Competitive Inhibition: They bind with high affinity to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[8]
Inhibition of Nuclear Translocation: Unlike first-generation antagonists, these derivatives prevent the AR from translocating from the cytoplasm into the nucleus.[8][9]
Disruption of DNA Binding and Coactivator Recruitment: By preventing nuclear translocation, they effectively block the AR from binding to androgen response elements (AREs) on DNA and recruiting the coactivator proteins necessary for transcribing pro-survival and pro-proliferation genes.[8][10]
This comprehensive inhibition of the AR signaling cascade leads to decreased cancer cell proliferation and increased apoptosis.[11]
Figure 1: Mechanism of AR signaling inhibition by hydantoin derivatives.
Spotlight on Key Hydantoin Derivatives in Oncology
Several hydantoin derivatives have been successfully translated into clinical use or are in advanced stages of development. Enzalutamide and Apalutamide are prominent examples.
Enzalutamide (XTANDI®)
Enzalutamide is a second-generation androgen receptor inhibitor approved for the treatment of castration-resistant prostate cancer (CRPC).[12] It acts as a potent AR antagonist, inhibiting receptor translocation to the nucleus and its interaction with DNA.[8] This multifaceted inhibition makes it highly effective even in cancers that have developed resistance to first-generation antiandrogens.[6]
Apalutamide (ERLEADA®)
Apalutamide is another potent, second-generation nonsteroidal AR inhibitor.[13] Similar to enzalutamide, it works by preventing androgen from binding to the AR, inhibiting AR nuclear translocation, and blocking the association of AR with DNA.[11] This leads to increased apoptosis of cancer cells.[11] It has demonstrated significant clinical activity in patients with metastatic castration-resistant prostate cancer.[13][14]
Efficacy Data Summary
The in vitro potency of these compounds is typically evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Application Notes & Experimental Protocols
Evaluating the anticancer potential of novel hydantoin derivatives requires a systematic, multi-assay approach. The following protocols provide a foundational workflow for characterizing these compounds in vitro.
Figure 2: General experimental workflow for evaluating anticancer hydantoin derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a hydantoin derivative on cancer cell viability.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells.
Materials:
Cancer cell line(s) of interest (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).[17]
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
Hydantoin derivative stock solution (e.g., 10 mM in DMSO).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Trypsinize and count cells, ensuring viability is >90%.
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[18]
Incubate overnight (18-24 hours) to allow for cell attachment.[18]
Compound Treatment:
Prepare serial dilutions of the hydantoin derivative in complete medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration (typically ≤0.5%) across all wells to avoid solvent-induced toxicity.[19]
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (and a vehicle control, e.g., 0.5% DMSO).[20]
Incubate the plate for a specified duration (e.g., 48 or 72 hours).[21]
MTT Addition and Incubation:
After the treatment period, add 10-20 µL of MTT solution to each well.[18]
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18] A visible purple precipitate should appear in viable cells.
Formazan Solubilization:
Carefully remove the medium from each well.
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Objective: To specifically determine if the hydantoin derivative inhibits androgen-induced AR transcriptional activity.
Principle: This assay uses a cell line (e.g., 22RV1 or engineered HEK293) that stably expresses the human AR and contains a luciferase reporter gene under the control of an androgen response element (ARE).[22][23] When AR is activated by an androgen, it binds to the ARE and drives luciferase expression. An AR antagonist will inhibit this process, leading to a decrease in the luminescent signal.[24][25]
Materials:
AR Luciferase Reporter Cell Line (e.g., 22RV1-luc).
Assay medium (as recommended by the cell line provider).
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at the recommended density in the appropriate assay medium.
Compound Addition: Add the hydantoin derivative at various concentrations to the wells. Include wells for a positive control (DHT only) and a negative control (vehicle only).
Agonist Stimulation: Add a fixed, sub-maximal concentration of DHT (e.g., 1 nM) to all wells except the negative control.
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight (or for the recommended time).[22]
Luminescence Measurement:
Equilibrate the plate and the luciferase assay reagent to room temperature.
Add 100 µL of the luciferase reagent to each well.[22]
Incubate with gentle agitation for 15-30 minutes at room temperature, protected from light.[22]
Measure the luminescence using a luminometer.
Data Analysis:
Subtract the background luminescence (cell-free control) from all readings.
Normalize the data by setting the DHT-only wells to 100% activity and the vehicle-only wells to 0% activity.
Plot the percentage of inhibition against the log of the antagonist concentration to determine the IC50 value.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a hydantoin derivative.
Principle: This flow cytometry-based assay uses two dyes. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is conjugated to a fluorochrome (e.g., FITC). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[26] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[26]
Materials:
Treated and control cells.
Annexin V-FITC/PI Apoptosis Detection Kit.
1X Binding Buffer (provided in the kit).
Flow cytometer.
Procedure:
Cell Preparation:
Treat cells with the hydantoin derivative (at a concentration around its IC50) for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated negative control.
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.[27]
Staining:
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[27]
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[27]
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]
The synthesis of the hydantoin core is often achieved through multicomponent reactions, with the Bucherer-Bergs reaction being one of the most common and efficient methods.[28][29] This reaction typically involves heating a ketone or aldehyde with potassium cyanide and ammonium carbonate in a solvent like aqueous ethanol.[28][29]
Mechanism Insight: The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.[30] This straightforward synthesis allows for the creation of a diverse library of 5-substituted hydantoins for screening.[28]
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of hydantoin derivatives. The core structure provides two hydrogen bond donors and two acceptors, with multiple sites for substitution, allowing for fine-tuning of pharmacological properties.[1] Modifications at these sites can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.[4]
Conclusion
Hydantoin derivatives represent a highly successful and versatile class of compounds in anticancer research. Their clinical impact, exemplified by drugs like Enzalutamide and Apalutamide, is rooted in their ability to potently and specifically modulate key oncogenic pathways. The robust and well-characterized protocols detailed in this guide provide a clear framework for the in vitro evaluation of novel hydantoin-based compounds. By combining rational design, efficient synthesis, and systematic biological screening, researchers can continue to unlock the therapeutic potential of this remarkable scaffold in the ongoing fight against cancer.
References
ResearchGate. (n.d.). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Molecular mechanisms of enzalutamide resistance in prostate cancer. Retrieved from [Link]
YouTube. (2021, November 17). Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
Bentham Science Publishers. (n.d.). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Retrieved from [Link]
ASCO Publications. (2014, February 1). Androgen receptor independent acquired mechanisms of resistance to enzalutamide in castration-resistant prostate cancer. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. Retrieved from [Link]
PubMed Central. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Retrieved from [Link]
Indigo Biosciences. (n.d.). Human AR Reporter Assay Kit. Retrieved from [Link]
National Center for Biotechnology Information. (2016, March 23). Assessing Specificity of Anticancer Drugs In Vitro. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Safety and Antitumor Activity of Apalutamide (ARN-509) in Metastatic Castration-Resistant Prostate Cancer Patients with and without Prior Abiraterone Acetate and Prednisone. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. Retrieved from [Link]
Journal of Synthetic Chemistry. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer-Bergs Reaction. Retrieved from [Link]
AACR Journals. (n.d.). Safety and Antitumor Activity of Apalutamide (ARN-509) in Metastatic Castration-Resistant Prostate Cancer with and without Prior Abiraterone Acetate and Prednisone. Retrieved from [Link]
MDPI. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
Wikipedia. (n.d.). Enzalutamide. Retrieved from [Link]
Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Retrieved from [Link]
PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]
ResearchGate. (2015, September 17). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Retrieved from [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Cancer Research UK. (n.d.). Apalutamide. Retrieved from [Link]
National Center for Biotechnology Information. (2017, June 1). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Apalutamide for the treatment of prostate cancer. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Hydantoin derivatives: A review on their anticancer activities. Retrieved from [Link]
Xtandi HCP. (n.d.). mechanism of action (moa). Retrieved from [Link]
T. Horton Checkpoint lab. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
YouTube. (2019, July 17). Apalutamide and the TITAN Clinical Trial. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Hydantoin Applications: Fueling Innovation in Pharmaceuticals. Retrieved from [Link]
ResearchGate. (2024, January 19). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]
Application Notes and Protocols: (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid as a Versatile Precursor for Novel Drug Synthesis
Introduction: The Hydantoin Scaffold in Medicinal Chemistry The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant d...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Hydantoin Scaffold in Medicinal Chemistry
The hydantoin (imidazolidine-2,4-dione) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[1] Its prevalence is due to a combination of synthetic accessibility and the ability to readily decorate its periphery with various functional groups, thereby modulating its physicochemical properties and biological activity. Notable examples include the anticonvulsant Phenytoin and the antimicrobial agent Nitrofurantoin.[2] (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid emerges as a particularly valuable building block within this class. The presence of a carboxylic acid moiety provides a convenient handle for derivatization, allowing for the synthesis of diverse compound libraries, such as amides and esters, with a wide spectrum of potential therapeutic applications, including anticonvulsant, antimicrobial, and anticancer activities.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid as a precursor for the development of novel therapeutic agents.
Physicochemical Properties of the Precursor
A thorough understanding of the precursor's properties is fundamental to its effective utilization in synthesis.
Synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
The synthesis of the title precursor can be efficiently achieved through a well-established route for hydantoin formation: the reaction of an amino acid with an isocyanate, followed by acid-catalyzed cyclization. In this case, L-aspartic acid serves as the chiral backbone, and phenyl isocyanate introduces the N-phenyl substituent.
Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Testing Antidiabetic Properties of Hydantoin Analogs
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the antidiabetic potential of novel hydantoin analogs. The experimental desi...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the antidiabetic potential of novel hydantoin analogs. The experimental design encompasses a multi-tiered approach, beginning with high-throughput in vitro screening to identify lead compounds and progressing to in vivo studies to validate efficacy and elucidate mechanisms of action. This guide emphasizes the rationale behind each experimental choice, ensuring a robust and scientifically sound evaluation process.
Introduction: The Therapeutic Potential of Hydantoin Analogs in Diabetes
Type 2 diabetes mellitus (T2DM) is a complex metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. The hydantoin scaffold is a privileged structure in medicinal chemistry, with several derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of hydantoin analogs as promising therapeutic agents for T2DM. For instance, a synthesized hydantoin analog of (2S,3R,4S)-4-hydroxyisoleucine was found to stimulate insulin secretion by 150% at a concentration of 25µM, outperforming the insulin secretagogue repaglinide.[1] This underscores the therapeutic promise of this class of compounds and necessitates a rigorous experimental framework to identify and characterize novel antidiabetic agents.
A Multi-faceted Approach to Screening and Validation
The journey from a library of novel hydantoin analogs to a validated antidiabetic lead compound requires a systematic and logical progression of experiments. This guide proposes a hierarchical screening cascade designed to efficiently identify promising candidates and thoroughly characterize their biological activity.
Figure 1: A hierarchical workflow for the discovery and validation of antidiabetic hydantoin analogs.
Part 1: In Vitro Evaluation of Antidiabetic Activity
The initial phase of screening focuses on in vitro assays to rapidly assess the potential of a large number of hydantoin analogs.[2] These assays are designed to be high-throughput, cost-effective, and provide preliminary data on the mechanism of action.
Primary Screening: Targeting Key Enzymes in Glucose Homeostasis
The primary screen aims to identify compounds that modulate the activity of enzymes critically involved in glucose metabolism.
α-Glucosidase Inhibition Assay: α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] Inhibition of this enzyme delays carbohydrate absorption and reduces postprandial hyperglycemia.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay: DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4]
Parameter
α-Glucosidase Inhibition Assay
DPP-4 Inhibition Assay
Principle
Colorimetric or fluorometric detection of p-nitrophenol released from p-nitrophenyl-α-D-glucopyranoside.
Fluorometric or luminescent detection of a cleaved substrate by DPP-4 enzyme.[4][5]
Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8).
Add the hydantoin analog at various concentrations to the wells of a 96-well plate.
Add the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding sodium carbonate.
Measure the absorbance at 405 nm using a microplate reader.
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 2: DPP-4 Inhibition Assay
Prepare a solution of recombinant human DPP-4 in assay buffer.[4][6]
Add the hydantoin analog at various concentrations to the wells of a 96-well plate.
Add the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.[7]
Add the fluorogenic substrate, Gly-Pro-AMC, to each well.[4]
Incubate the plate at 37°C for 30 minutes, protected from light.[7]
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[7]
Calculate the percentage of inhibition and determine the IC50 value.
Secondary Screening: Cell-Based Assays for Physiological Relevance
Compounds that demonstrate significant activity in the primary screen are advanced to cell-based assays to evaluate their effects in a more physiologically relevant context.
Glucose Uptake Assay in L6 Myotubes: Skeletal muscle is a primary site of insulin-mediated glucose disposal.[8] L6 rat skeletal myoblasts, once differentiated into myotubes, are a well-established in vitro model for studying glucose uptake.[9] This assay measures the ability of the hydantoin analogs to stimulate glucose transport into muscle cells, a key mechanism for lowering blood glucose.[2]
Insulin Secretion Assay in Pancreatic β-Cell Lines: This assay assesses the ability of the compounds to stimulate insulin secretion from pancreatic beta cells, which is a crucial aspect of glycemic control.[1]
Fold increase in glucose uptake compared to control.
Fold increase in insulin secretion compared to control.
Protocol 3: Glucose Uptake Assay in L6 Myotubes
Seed L6 myoblasts in a 96-well plate and differentiate them into myotubes.[10]
Starve the myotubes in serum-free medium for 2-4 hours.
Treat the cells with the hydantoin analog at various concentrations for a specified time.
Add a fluorescent glucose analog, such as 2-NBDG, to each well and incubate for 30-60 minutes.
Wash the cells to remove extracellular 2-NBDG.
Measure the fluorescence using a microplate reader.
Normalize the fluorescence to the protein content of each well.
Tertiary Screening: Elucidating the Mechanism of Action
For compounds that show promising activity in secondary screens, further investigation into their molecular mechanism of action is warranted. This involves exploring their effects on key signaling pathways involved in glucose metabolism.
Insulin Signaling Pathway Analysis: The insulin signaling pathway plays a central role in regulating glucose uptake and metabolism.[11][12] Western blot analysis can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and GSK-3β, in response to treatment with the hydantoin analogs.[13]
AMP-Activated Protein Kinase (AMPK) Activation Assay: AMPK is a cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation.[14][15] Its activation is a key mechanism for the antidiabetic effects of metformin.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation Assay: PPARγ is a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[16][17] Thiazolidinediones, a class of antidiabetic drugs, act as PPARγ agonists.[17]
Figure 2: Key signaling pathways in glucose metabolism that can be targeted by antidiabetic drugs.
Part 2: In Vivo Validation of Antidiabetic Efficacy
Promising lead compounds identified through the in vitro screening cascade must be validated in animal models of T2DM to assess their in vivo efficacy, safety, and pharmacokinetic properties.
Selection of Animal Models
The choice of an appropriate animal model is crucial for the successful translation of preclinical findings to clinical applications. Several rodent models are available that mimic different aspects of human T2DM.[18][19]
Streptozotocin (STZ)-Induced Diabetic Rats: STZ is a chemical that is toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia. This model is useful for studying compounds that act independently of insulin or that have a protective effect on beta cells.[20]
High-Fat Diet (HFD)/STZ-Induced Diabetic Rats: This combination model more closely mimics the pathophysiology of human T2DM, which involves both insulin resistance (induced by the HFD) and partial beta-cell dysfunction (induced by a low dose of STZ).[20][21]
Genetic Models: Genetically modified models, such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat, have mutations in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[18]
Efficacy Studies
Once a suitable animal model is selected, the in vivo efficacy of the lead hydantoin analogs can be evaluated.
Oral Glucose Tolerance Test (OGTT): The OGTT is a standard method for assessing glucose tolerance and the ability of a compound to improve glucose disposal.[22][23]
Fasting and Postprandial Blood Glucose Monitoring: Regular monitoring of blood glucose levels provides a direct measure of the compound's antihyperglycemic effect.
Measurement of Glycated Hemoglobin (HbA1c): HbA1c reflects the average blood glucose levels over the preceding 2-3 months and is a key indicator of long-term glycemic control.
Protocol 4: Oral Glucose Tolerance Test (OGTT) in Rats
Fast the rats overnight (12-14 hours) with free access to water.[22]
Administer the hydantoin analog or vehicle orally.
After a specified time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose load.
Measure the blood glucose concentration in each sample.
Calculate the area under the curve (AUC) for the glucose excursion.
Pharmacodynamic and Toxicological Studies
In addition to efficacy, it is essential to evaluate the pharmacodynamic and toxicological profile of the lead compounds.
Measurement of Plasma Insulin Levels: This helps to determine if the compound's antihyperglycemic effect is mediated by an increase in insulin secretion.
Lipid Profile Analysis: T2DM is often associated with dyslipidemia. Assessing the effect of the compound on plasma triglycerides, total cholesterol, HDL, and LDL is important.
Preliminary Toxicity Assessment: This includes monitoring for any adverse effects, such as changes in body weight, food and water intake, and general behavior. Histopathological examination of key organs can also be performed.
Conclusion
The experimental design outlined in these application notes provides a comprehensive and systematic approach to the discovery and validation of novel antidiabetic hydantoin analogs. By following this multi-tiered strategy, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and gather the necessary preclinical data to support their further development as potential therapeutic agents for the treatment of type 2 diabetes.
References
Insulin signaling in skeletal muscle during inflammation and/or immobilisation - PMC. (2023-03-27). Retrieved from [Link]
Sergent, D., Wang, Q., Sasaki, N. A., & Ouazzani, J. (2008). Synthesis of hydantoin analogues of (2S,3R,4S)-4-hydroxyisoleucine with insulinotropic properties. Bioorganic & medicinal chemistry letters, 18(15), 4332–4335. [Link]
Kotha, R. R., & Yu, J. (2015). Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives. Journal of visualized experiments : JoVE, (105), 53457. [Link]
In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - NIH. Retrieved from [Link]
Oral Glucose Tolerance Test Procedure in Adults - Royal United Hospitals Bath. Retrieved from [Link]
The role of AMPK signaling pathway in the pathogenesis of type 2 diabetes mellitus with its complications and related metabolic disorders - PubMed Central. Retrieved from [Link]
Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC - NIH. Retrieved from [Link]
Functional analysis of islet cells in vitro, in situ, and in vivo - PMC - NIH. Retrieved from [Link]
Animal models for type 1 and type 2 diabetes: advantages and limitations - Frontiers. Retrieved from [Link]
Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. Retrieved from [Link]
Oral glucose tolerance test (OGTT). Retrieved from [Link]
Basic dynamic assays of beta cell function. Experimental configurations... - ResearchGate. Retrieved from [Link]
Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications - Frontiers. Retrieved from [Link]
Malaisse, W. J., Sener, A., & Devis, G. (1976). Ionic mechanism of diphenylhydantoin action on glucose-induced insulin release. The Journal of clinical investigation, 57(4), 924–930. [Link]
In Vitro Evaluation of Antidiabetic and Anti-Inflammatory Activities of Polyphenolic-Rich Extracts from Anchusa officinalis and Melilotus officinalis | ACS Omega - ACS Publications. Retrieved from [Link]
Insulin signal transduction pathway - Wikipedia. Retrieved from [Link]
Glucose uptake potential in L6 Myotubes by Ficus Racemosa - Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
Human PPARγ Reporter Assay Kit - Indigo Biosciences. Retrieved from [Link]
Pathways in Skeletal Muscle: Protein Signaling and Insulin Sensitivity after Exercise Training and Weight Loss Interventions in Middle-Aged and Older Adults - MDPI. Retrieved from [Link]
Glucose Tolerance Test - StatPearls - NCBI Bookshelf. Retrieved from [Link]
In Vitro Evaluation of Antidiabetic Potential of Cleistocalyx nervosum var. paniala Fruit Extract - MDPI. Retrieved from [Link]
The effect of ampk signaling in type 2 diabetes a literature review - Science Midwifery. Retrieved from [Link]
Glucose Uptake Is Increased by Estradiol Dipropionate in L6 Skeletal Muscle Cells - MDPI. Retrieved from [Link]
Pharmacology: Oral Hypoglycemic Drugs, Animation - YouTube. Retrieved from [Link]
β-Score : An assessment of β-cell function after islet transplantation - American Diabetes Association. Retrieved from [Link]
In Vivo Models of Diabetes: Unravelling Molecular Pathways in Metabolic and Skeletal Complications - MDPI. Retrieved from [Link]
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. Retrieved from [Link]
A Review of Methods for Measuring β-Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - NIH. Retrieved from [Link]
Sustained Exposure of L6 Myotubes to High Glucose and Insulin Decreases Insulin-Stimulated GLUT4 Translocation but Upregulates GLUT4 Activity - American Diabetes Association. Retrieved from [Link]
Allantoin reduces glucotoxicity and lipotoxicity in a type 2 diabetes rat model by modulating the PI3K and MAPK signaling pathways - PMC - NIH. Retrieved from [Link]
AMPK signaling in diabetes mellitus, insulin resistance and diabetic complications: A pre-clinical and clinical investigation - ResearchGate. Retrieved from [Link]
The In Vitro Assessment of Antidiabetic Activity of the Plant Extracts Obtained from Portulacaria afra Jack. Grown under Concurrent Extreme Temperatures and Water-deficit conditions. Retrieved from [Link]
Unraveling Skeletal Muscle Insulin Resistance: Molecular Mechanisms and the Restorative Role of Exercise | Circulation Research. Retrieved from [Link]
Animal models in type 2 diabetes research: An overview - ResearchGate. Retrieved from [Link]
The insulin signaling pathway in skeletal muscles (C2C12 cell lines).... - ResearchGate. Retrieved from [Link]
Brandl's Basics: Type 2 Diabetes agents and their mechanism of action - YouTube. Retrieved from [Link]
DPP4 ACTIVITY ASSAY KIT - Life Technologies (India) Pvt. Ltd. Retrieved from [Link]
Enhancement of cellular glucose uptake by reactive species: a promising approach for diabetes therapy - RSC Publishing. Retrieved from [Link]
Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment - MDPI. Retrieved from [Link]
Human PPAR-γ(Peroxisome Proliferator Activated Receptor Gamma) ELISA Kit. Retrieved from [Link]
The Use of Animal Models in the Study of Diabetes Mellitus - In Vivo. Retrieved from [Link]
Various assays involved in determination of antidiabetic activity. - ResearchGate. Retrieved from [Link]
GLUCOSE TOLERANCE PROTOCOL (ORAL). Retrieved from [Link]
Targeting the AMPK pathway for the treatment of Type 2 diabetes - PMC - PubMed Central. Retrieved from [Link]
Oral Glucose Tolerance Test - Manchester University NHS Foundation Trust. Retrieved from [Link]
Application Notes and Protocols for Evaluating Hydantoin Derivative Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Hydantoin Derivatives Hydantoin and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Cytotoxic Potential of Hydantoin Derivatives
Hydantoin and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1] More recently, their potential as anticancer agents has garnered significant interest within the drug development community.[2][3] The core hydantoin scaffold can be readily modified, allowing for the synthesis of diverse chemical libraries to explore structure-activity relationships.[3] A critical aspect of developing these derivatives as therapeutic agents is the comprehensive evaluation of their cytotoxic effects. This involves not only determining the concentration at which they inhibit cell growth but also elucidating the underlying mechanisms of cell death. These investigations are crucial for identifying potent and selective anticancer compounds while minimizing off-target toxicity.[4]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of various cell-based assays to evaluate the cytotoxicity of hydantoin derivatives. The protocols described herein are designed to be robust and reproducible, offering insights into cell viability, membrane integrity, apoptosis, and oxidative stress.
Foundational Assays: Assessing Cell Viability and Membrane Integrity
A primary step in cytotoxicity assessment is to determine the impact of a compound on cell viability and proliferation. The MTT and LDH assays are fundamental tools for this purpose, providing a quantitative measure of a compound's potency.
MTT Assay: Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]
Protocol: MTT Assay for Hydantoin Derivative Cytotoxicity
Materials:
96-well flat-bottom plates
Hydantoin derivative stock solution (in a suitable solvent like DMSO)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[4][6]
Compound Treatment: Prepare serial dilutions of the hydantoin derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO at the highest concentration used). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[4]
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[2]
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[8][9][10] LDH is a stable enzyme present in most eukaryotic cells and is released into the culture medium upon cell lysis.[10] The amount of LDH released is proportional to the number of dead or membrane-compromised cells.[8][11] This assay is a reliable method for detecting necrosis.[8][9]
Protocol: LDH Cytotoxicity Assay
Materials:
Cells cultured in a 96-well plate and treated with hydantoin derivatives as described in the MTT assay protocol.
LDH assay kit (commercially available)
Microplate reader
Procedure:
Sample Collection: After the desired incubation period with the hydantoin derivative, carefully collect the cell culture supernatant from each well without disturbing the attached cells.
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Delving Deeper: Mechanistic Insights into Cell Death
Understanding whether a hydantoin derivative induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for its development as a therapeutic agent. The following assays provide insights into the specific pathways of cell death.
Apoptosis Assays
Apoptosis is characterized by a series of distinct morphological and biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS).
Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[13] Caspase-3 and -7 are key effector caspases that cleave a multitude of cellular proteins, leading to the characteristic features of apoptosis.[14] Assays that measure the activity of caspase-3/7 provide a direct indication of apoptotic cell death.[15][16]
Protocol: Caspase-3/7 Glo Assay
Materials:
Cells cultured in a 96-well plate and treated with hydantoin derivatives.
Caspase-Glo® 3/7 Assay System (or equivalent)
Luminometer
Procedure:
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells of the 96-well plate containing the treated cells.
Incubation: Incubate the plate at room temperature for 1-2 hours.
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Data Analysis: Normalize the caspase activity to the number of viable cells (which can be determined in a parallel plate using the MTT assay) to account for differences in cell number.
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]
Protocol: Annexin V/PI Staining for Flow Cytometry
Cell Harvesting: Harvest the treated cells (both adherent and suspension) and wash them with cold PBS.
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[19]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[19] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Investigating Oxidative Stress
The generation of reactive oxygen species (ROS) is a common mechanism of drug-induced cytotoxicity.[4] Hydantoin derivatives may induce oxidative stress, leading to cellular damage and cell death.
Reactive Oxygen Species (ROS) Assay
The intracellular production of ROS can be measured using cell-permeable fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20] Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][21] The fluorescence intensity is directly proportional to the level of intracellular ROS.
ROS inducer (e.g., tert-Butyl hydroperoxide) as a positive control.[20]
Fluorescence microplate reader or flow cytometer.
Procedure:
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with hydantoin derivatives for the desired time.
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of DCFH-DA solution (e.g., 10 µM in serum-free medium) to each well.
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[22][23]
Compound Re-exposure (Optional): Remove the DCFH-DA solution, wash the cells with PBS, and add back the hydantoin derivative-containing medium.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[20] Alternatively, cells can be harvested and analyzed by flow cytometry.
Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control cells.
Data Presentation and Interpretation
For a comprehensive understanding of the cytotoxic profile of hydantoin derivatives, it is essential to present the data in a clear and structured manner.
Table 1: Summary of Cytotoxicity Data for Hydantoin Derivatives
Hydantoin Derivative
Cell Line
IC50 (µM) - MTT Assay (48h)
% Cytotoxicity - LDH Assay (48h at 2x IC50)
% Apoptosis (Annexin V+/PI-) (24h at IC50)
Fold Increase in ROS (6h at IC50)
Compound A
MCF-7
15.2 ± 1.8
25.6 ± 3.1
45.3 ± 4.2
3.1 ± 0.4
Compound B
HeLa
8.7 ± 0.9
15.1 ± 2.5
62.1 ± 5.5
1.8 ± 0.2
Compound C
A549
22.5 ± 2.1
30.2 ± 3.8
30.5 ± 3.9
4.5 ± 0.6
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex experimental procedures and biological pathways.
Caption: Workflow for evaluating hydantoin derivative cytotoxicity.
Application of Hydantoins as Androgen Receptor Antagonists: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of hydantoin derivatives as androgen receptor (AR) antagonists. With full editorial control,...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of hydantoin derivatives as androgen receptor (AR) antagonists. With full editorial control, this guide is structured to provide not just protocols, but a deep, field-tested understanding of the science, from mechanism of action to in-vivo validation.
Introduction: The Evolution of Androgen Receptor Antagonism in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men worldwide, with its growth being heavily dependent on the androgen receptor signaling axis.[1] Androgen deprivation therapy (ADT) has been a cornerstone of treatment, but tumors invariably progress to a lethal stage known as castration-resistant prostate cancer (CRPC).[1] A key finding in the progression to CRPC is the continued reliance of cancer cells on AR signaling, often through mechanisms like AR overexpression.[2] This understanding has driven the development of direct AR antagonists.
First-generation nonsteroidal antiandrogens (NSAAs) such as bicalutamide, flutamide, and nilutamide act by competitively inhibiting the binding of androgens to the AR.[1][3] However, their efficacy is often limited by the development of resistance, where these antagonists can paradoxically act as partial agonists, particularly in the context of AR overexpression.[1][2] This critical limitation paved the way for the development of second-generation NSAAs.
The hydantoin scaffold has emerged as a privileged structure in the design of potent AR antagonists. A prime example is enzalutamide (formerly MDV3100), a hydantoin-based drug that has significantly improved outcomes for patients with CRPC.[4] Enzalutamide and other second-generation antagonists exhibit a more profound and multi-faceted mechanism of AR inhibition compared to their predecessors.[5][6] This guide will delve into the mechanistic details, structure-activity relationships, and essential protocols for the evaluation of hydantoin-based AR antagonists.
Mechanism of Action: Beyond Simple Competition
The therapeutic advantage of second-generation hydantoin-based AR antagonists like enzalutamide lies in their multi-pronged approach to disrupting AR signaling. Unlike first-generation antagonists that primarily compete with androgen binding, these newer agents interfere with several subsequent steps in the AR activation pathway.[5][6]
Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than first-generation drugs like bicalutamide.[7] This enhanced affinity allows for more effective competition with endogenous androgens, even at elevated concentrations.
Impairment of Nuclear Translocation: Upon ligand binding, the AR typically undergoes a conformational change and translocates from the cytoplasm to the nucleus to exert its transcriptional effects.[8] Enzalutamide binding prevents this crucial nuclear translocation, effectively sequestering the receptor in the cytoplasm.[7][8]
Blockade of DNA Binding and Coactivator Recruitment: For the small fraction of AR that may still translocate to the nucleus, enzalutamide further hinders its function by preventing its binding to androgen response elements (AREs) on the DNA.[5] It also disrupts the recruitment of coactivator proteins necessary for initiating the transcription of AR target genes.[6]
This multi-level inhibition results in a more complete shutdown of androgen-driven gene expression, leading to decreased proliferation and induction of apoptosis in prostate cancer cells.[5]
Caption: Androgen Receptor Signaling and Inhibition by Hydantoins.
Structure-Activity Relationship (SAR) of Hydantoin-Based AR Antagonists
The development of potent hydantoin-based AR antagonists has been guided by extensive structure-activity relationship (SAR) studies. The core hydantoin scaffold provides a rigid framework for the presentation of key pharmacophoric elements that interact with the AR ligand-binding pocket.
Early research leading to the discovery of enzalutamide (MDV3100) explored various modifications to the hydantoin core and its substituents.[2] Key findings from these studies include:
The Thiohydantoin Moiety: The replacement of a carbonyl group with a thiocarbonyl at the C2 position of the hydantoin ring was found to be critical for potent antagonist activity.[2]
Substitutions on the Phenyl Rings: The presence of specific electron-withdrawing groups on the two phenyl rings attached to the hydantoin core is crucial for high-affinity binding and antagonist efficacy. For enzalutamide, these are the trifluoromethyl and cyano groups on one ring, and the fluoro and methylamide groups on the other.[2]
The Quaternary Carbon: The gem-dimethyl substitution at the C5 position of the hydantoin ring is important for maintaining the correct orientation of the phenyl rings for optimal interaction with the AR.[2]
These SAR insights have not only led to the development of enzalutamide and apalutamide but also continue to guide the design of next-generation AR antagonists aimed at overcoming resistance mechanisms.[1][9]
Experimental Protocols for the Evaluation of Hydantoin AR Antagonists
The following section provides detailed, step-by-step protocols for the key in vitro and in vivo assays used to characterize the activity of hydantoin-based AR antagonists.
Synthesis of Hydantoin-Based AR Antagonists
The synthesis of hydantoin derivatives often involves a multi-step process. A general synthetic route to enzalutamide is outlined below, and specific details can be adapted for the synthesis of novel analogs.[10]
Protocol for a Key Step in Enzalutamide Synthesis:
Starting Materials: 4-bromo-2-fluorobenzoic acid and other necessary reagents and solvents.[10]
Step 1: Esterification: Convert 4-bromo-2-fluorobenzoic acid to its methyl ester.[10]
Step 2: Ullmann Ligation: Couple the methyl ester with 2-amino-2-methylpropanoic acid.[10]
Step 3: Second Esterification: Esterify the carboxylic acid group of the coupled product.[10]
Step 4: Ring Closing Reaction: React the diester with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring.[10]
Step 5: Methyl Amidation: Convert the remaining ester group to a methylamide to yield enzalutamide.[10]
Purification: Purify the final product using column chromatography or recrystallization.[10]
Note: This is a simplified overview. Researchers should consult detailed synthetic chemistry literature for precise reaction conditions, catalysts, and safety precautions.
In Vitro Assays
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Protocol:
Preparation of AR Source: Prepare a cytosolic extract containing the AR from a suitable source, such as the ventral prostate of castrated rats.[9]
Incubation: In a 96-well plate, incubate the AR-containing cytosol with a fixed concentration of a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) and varying concentrations of the test hydantoin compound.[11]
Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter.[11]
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.[11]
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[11]
This assay measures the ability of a compound to inhibit AR-mediated gene transcription.
Protocol:
Cell Culture and Transfection: Culture a suitable cell line (e.g., LNCaP or a HEK293 line stably expressing AR) and transfect the cells with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[2][12]
Compound Treatment: Treat the transfected cells with a known androgen (e.g., R1881) to stimulate AR activity, in the presence of varying concentrations of the test hydantoin antagonist.[2]
Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.[2]
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the percentage of AR activity against the log concentration of the antagonist to determine the IC50 value.[13]
This assay assesses the effect of the hydantoin antagonist on the proliferation of prostate cancer cells.
Protocol:
Cell Seeding: Seed prostate cancer cells (e.g., LNCaP, VCaP) in a 96-well plate at a predetermined density.[2]
Compound Treatment: Treat the cells with varying concentrations of the test hydantoin compound. Include appropriate positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.[2]
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[2]
Viability Assessment: Measure cell viability using a suitable method, such as the resazurin (AlamarBlue) assay, which measures mitochondrial metabolic activity.[2][14]
Data Analysis: Plot the percentage of cell viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition).[2]
This assay visualizes and quantifies the inhibition of AR translocation from the cytoplasm to the nucleus.
Protocol:
Cell Culture and Treatment: Culture cells expressing a fluorescently tagged AR (e.g., GFP-AR) on glass coverslips. Treat the cells with an androgen to induce AR nuclear translocation, in the presence or absence of the test hydantoin antagonist.[5][15]
Fixation and Staining: After a short incubation period (e.g., 30-60 minutes), fix the cells and stain the nuclei with a fluorescent dye such as DAPI.[15]
Imaging: Acquire fluorescence images using a high-content imaging system or a fluorescence microscope.[15]
Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the GFP-AR signal. A potent antagonist will result in a predominantly cytoplasmic localization of the AR, even in the presence of an androgen.[16]
In Vivo Efficacy Studies
Xenograft models using human prostate cancer cell lines are crucial for evaluating the in vivo efficacy of hydantoin AR antagonists.[1][17]
Protocol for a Prostate Cancer Xenograft Model:
Cell Line and Animal Model: Use an appropriate human prostate cancer cell line (e.g., LNCaP for androgen-sensitive or CWR22R for castration-resistant models) and immunocompromised mice (e.g., athymic nude or SCID).[1][17]
Tumor Implantation: Subcutaneously inject a suspension of the prostate cancer cells, often mixed with Matrigel, into the flank of the mice.[1]
Tumor Growth and Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a specified size, randomize the animals into treatment and control groups.[1]
Drug Administration: Administer the hydantoin antagonist (e.g., by oral gavage) and the vehicle control to the respective groups according to a predetermined dosing schedule.[18]
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis). Serum can also be collected to measure levels of prostate-specific antigen (PSA).[1]
Caption: Experimental Workflow for Hydantoin AR Antagonist Evaluation.
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be summarized in tables for easy comparison of the potency of different hydantoin analogs.
Table 1: In Vitro Activity of Representative Hydantoin AR Antagonists
Compound
AR Binding IC50 (nM)
AR Reporter Assay IC50 (nM)
LNCaP Cell Viability GI50 (nM)
Bicalutamide
~150-200
~500-1000
>10,000
Enzalutamide
~20-40
~30-60
~200-500
Novel Analog X
[Insert Data]
[Insert Data]
[Insert Data]
Novel Analog Y
[Insert Data]
[Insert Data]
[Insert Data]
Note: The values presented for Bicalutamide and Enzalutamide are approximate and can vary depending on the specific assay conditions. This table serves as a template for presenting experimental data.
Overcoming Resistance to Hydantoin Antagonists
Despite the success of second-generation AR antagonists, acquired resistance remains a significant clinical challenge.[7] Mechanisms of resistance are diverse and can be broadly categorized as AR-dependent or AR-independent.[15][19]
AR-Dependent Resistance:
AR Mutations: Point mutations in the AR ligand-binding domain can alter the binding of antagonists, sometimes converting them into agonists.[7][9]
AR Splice Variants: The expression of truncated AR splice variants that lack the LBD can lead to constitutively active receptors that are not targeted by LBD-binding antagonists.[5][7]
AR Amplification and Overexpression: Increased levels of the AR protein can overcome the inhibitory effects of the antagonist.[19]
AR-Independent Resistance:
Bypass Signaling Pathways: Activation of alternative signaling pathways (e.g., glucocorticoid receptor, PI3K/Akt) can drive tumor growth independently of the AR.[7][12]
Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch to a more neuroendocrine-like state that is not dependent on AR signaling.[7]
The development of next-generation hydantoin antagonists and other novel therapeutic strategies is focused on addressing these resistance mechanisms.[9][20]
Conclusion
Hydantoin-based compounds have proven to be a highly successful class of androgen receptor antagonists, culminating in the development of transformative therapies for prostate cancer. A thorough understanding of their mechanism of action, structure-activity relationships, and the appropriate experimental protocols for their evaluation is essential for researchers in both academic and industrial settings. The protocols and insights provided in this guide are intended to facilitate the discovery and development of the next generation of AR-targeted therapies that can overcome the challenges of drug resistance and further improve patient outcomes.
References
Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796. [Link]
Zhang, M. C., Wang, D. C., Qu, G. R., & Guo, H. M. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules (Basel, Switzerland), 27(18), 5867. [Link]
Zhang, M. C., Wang, D. C., Qu, G. R., & Guo, H. M. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. ResearchGate. [Link]
Li, Y., Chan, H. L., & Chen, Z. (2018). Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. Frontiers in oncology, 8, 12. [Link]
Van de Wouw, M., Van der Eecken, K., & Lumen, N. (2016). Androgen receptor antagonists for prostate cancer therapy. Endocrine-related cancer, 23(3), T111–T128. [Link]
Wikipedia contributors. (2024, January 16). Enzalutamide. Wikipedia. [Link]
Li, R., Chen, Y., Don, R., & Sanzgiri, A. (2021). Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. ACS medicinal chemistry letters, 12(3), 442–448. [Link]
Crawford, E. D. (2013). Mechanisms of action of enzalutamide and bicalutamide. ResearchGate. [Link]
Ritch, C. R., & Cookson, M. S. (2018). Current mouse and cell models in prostate cancer research. The Canadian journal of urology, 25(5), 9530–9541. [Link]
Arora, V. K., Schenkein, E., & Cadoo, K. (2014). Androgen receptor independent acquired mechanisms of resistance to enzalutamide in castration-resistant prostate cancer. Journal of Clinical Oncology, 32(4_suppl), 195. [Link]
Xu, D., Liu, T., & He, D. (2015). Development and Implementation of a High-Throughput High-Content Screening Assay to Identify Inhibitors of Androgen Receptor Nuclear Localization in Castration-Resistant Prostate Cancer Cells. ResearchGate. [Link]
Liu, C., Wang, Y., & Li, H. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 6(89), 86134–86139. [Link]
Sæter, T., Dyrstad, S. E., & Randeberg, L. L. (2017). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PloS one, 12(6), e0177822. [Link]
(2021). A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. PubMed Central. [Link]
Li, Y., Zheng, Y., & Li, W. (2014). Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone. Molecular cancer therapeutics, 13(10), 2228–2239. [Link]
Taplin, M. E. (2012, November 29). Dr. Mary-Ellen Taplin on the Mechanism of Action of Enzalutamide (MDV3100) [Video]. YouTube. [Link]
Taylor, B. S., & Schultz, N. (2021). Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment. Taylor & Francis Online. [Link]
(2020). Updates on Overcoming Bicalutamide Resistance: A Glimpse into Resistance to a Novel Antiandrogen. ACS Publications. [Link]
Jung, M. E. (2010). Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). UCLA – Chemistry and Biochemistry. [Link]
Zhou, D. (2020). Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer. ResearchGate. [Link]
(2024, January 19). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ResearchGate. [Link]
(2024, June 3). Advancements in Targeted Therapies: Next-Generation AR NTD Inhibitors for Castration-Resistant Prostate Cancer. Patsnap Synapse. [Link]
Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). ACS Publications. [Link]
(2020). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. ResearchGate. [Link]
Masiello, D., Cheng, S., & Bubley, G. J. (2002). Androgen Receptor Nuclear Translocation Is Facilitated by the f-Actin Cross-Linking Protein Filamin. Molecular Endocrinology, 16(10), 2331–2339. [Link]
Féau, C., Meimetis, L. G., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
Myung, J. K., Banuelos, C. A., & Fernandez, J. G. (2013). An androgen receptor N-terminal domain antagonist for treating prostate cancer. Journal of Clinical Investigation, 123(7), 2948–2960. [Link]
Technical Support Center: Synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
Welcome to the technical support center for the synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9).[1] This guide is designed for researchers, chemists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to improve the yield, purity, and reproducibility of your synthesis.
Section 1: Synthesis Overview and Core Principles
The synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a substituted hydantoin, is typically approached via a two-step process. This involves the initial formation of an N-substituted amino acid, followed by a cyclization reaction to construct the hydantoin ring. Understanding the mechanism and potential pitfalls of each step is critical for success.
1.1: The General Synthetic Workflow
The most common and logical pathway involves:
N-Arylation of Aspartic Acid: Reaction of aniline with aspartic acid or its anhydride to form N-phenylaspartic acid.
Cyclization: Condensation of N-phenylaspartic acid with a carbonyl-and-nitrogen source, typically urea, to form the 1-phenylhydantoin ring structure.
Caption: General two-step synthesis workflow.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Low Yield or Purity in Step 1: N-Phenylaspartic Acid Synthesis
Question: My reaction of aniline with aspartic acid results in a low yield of N-phenylaspartic acid and a complex mixture of byproducts. How can I optimize this step?
Answer: This is a common challenge stemming from the bifunctional nature of both reactants. The key is to control the regioselectivity of aniline's attack on aspartic acid.
Causality & Solution:
The Problem of Regioselectivity: Aspartic acid has two carboxylic acid groups (α and β). Aniline can react with either, leading to isomeric products. A more significant issue arises when using N-protected aspartic acid anhydride, where the solvent plays a crucial role in directing the nucleophilic attack.
Expert Recommendation - Solvent Control: Research has demonstrated that the choice of solvent can dramatically control the regioselectivity of aniline's reaction with N-protected aspartic acid anhydrides.[2]
In non-polar solvents like benzene , the reaction favors the formation of the desired α-anilide .[2]
Conversely, in polar aprotic solvents like DMSO , the reaction overwhelmingly favors the formation of the undesired β-anilide .[2] While your synthesis may start with unprotected aspartic acid, this principle highlights the sensitivity of the reaction environment.
The Problem of Aniline's Basicity: Aniline is a weak base and can react with acids.[3] In strongly acidic conditions, the aniline nitrogen is protonated, forming the anilinium ion. This deactivates the nitrogen as a nucleophile and can halt the desired reaction.[4][5][6]
Troubleshooting Protocol:
Select the Right Starting Material: Consider using aspartic acid anhydride to increase reactivity, but be mindful of the solvent effects on regioselectivity.
Optimize Solvent: For the reaction of aniline with an aspartic acid derivative, start with a non-polar solvent like toluene to favor α-substitution. Avoid highly polar solvents like DMSO.[2][7]
Control Stoichiometry: Use a slight excess of aspartic acid relative to aniline to minimize the formation of di-substituted products.
Temperature Management: Run the reaction at a moderate temperature (e.g., 80-100 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.
Purification: The N-phenylaspartic acid intermediate can often be purified by recrystallization from a water/ethanol mixture.
Balances reaction rate with minimizing side reactions.
pH Control
Near-neutral or slightly basic
Avoids protonating aniline, which deactivates it.[3][5]
Incomplete Reaction or Low Yield in Step 2: Cyclization to Hydantoin
Question: The cyclization of N-phenylaspartic acid with urea is sluggish and gives a poor yield of the final product. What factors can I adjust?
Answer: The formation of the hydantoin ring is a condensation reaction that requires the removal of water and often benefits from thermal or catalytic promotion. Incomplete conversion is typically due to insufficient reaction temperature, inefficient water removal, or an inappropriate catalyst.
Causality & Solution:
Mechanism: The reaction proceeds by the nucleophilic attack of a nitrogen atom from N-phenylaspartic acid onto the carbonyl carbon of urea (or a related species), followed by intramolecular cyclization and dehydration to form the stable five-membered hydantoin ring.
Driving the Equilibrium: This is a reversible condensation reaction. According to Le Chatelier's principle, the removal of a product (in this case, water) will drive the equilibrium toward the formation of the hydantoin.
Thermal vs. Catalytic Conditions: While thermal condensation is common, some cyclization reactions can be accelerated. For instance, palladium-catalyzed cyclization of ureas has been reported for synthesizing related heterocyclic structures, suggesting that catalytic routes are viable.[8] However, for this specific synthesis, a high-temperature melt or a high-boiling solvent is the most direct approach.
Troubleshooting Protocol:
Ensure Anhydrous Conditions: Thoroughly dry the N-phenylaspartic acid intermediate and urea before the reaction. Use anhydrous solvents if applicable.
Increase Temperature: Often, this reaction is performed as a melt at high temperatures (e.g., 150-180 °C) without a solvent. If using a solvent, select a high-boiling one like xylene or diphenyl ether to achieve the necessary temperature for dehydration.
Consider a Mild Acid Catalyst: A catalytic amount of a non-nucleophilic acid can sometimes facilitate the dehydration step.
Monitor Progress: Use TLC or LC-MS to monitor the disappearance of the starting material. If the reaction stalls, a higher temperature or longer reaction time may be necessary.
Caption: Troubleshooting logic for the cyclization step.
Product Instability and Purification Challenges
Question: My final product seems to decompose during aqueous workup, and it is difficult to purify by recrystallization. What are the best practices for isolation?
Answer: The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[9] Purification requires careful selection of a recrystallization solvent system.
Causality & Solution:
Hydrolytic Stability: The amide-like bonds within the hydantoin ring can be cleaved by strong acids or bases, especially at elevated temperatures.[9] This will reopen the ring to form an N-carbamoyl amino acid derivative, reducing your yield of the desired product.
Purification Strategy: The product is a carboxylic acid with a relatively polar heterocyclic core. A successful recrystallization requires a solvent system that can solubilize the compound at high temperatures but has low solubility at room temperature or below.
Isolation and Purification Protocol:
Neutral Workup: After the reaction is complete, cool the reaction mixture and dissolve it in a suitable organic solvent like ethyl acetate. Perform washes with a saturated sodium chloride (brine) solution rather than strong acid or base.
Drying: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
Recrystallization:
A common and effective solvent system for purifying hydantoin derivatives is a mixture of glacial acetic acid and water .[10]
Dissolve the crude product in a minimal amount of hot glacial acetic acid.
Slowly add hot water until the solution becomes turbid.
Add a small amount of hot acetic acid to redissolve the solid, then allow the solution to cool slowly to promote the formation of pure crystals.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control throughout the synthesis?
Temperature: Crucial for both driving the reactions to completion and preventing thermal degradation.
Moisture Control: Essential for the cyclization step to prevent driving the equilibrium backward.
pH during Workup: Critical for preventing hydrolysis of the final product.[9]
Q2: Are there any alternative reagents for the cyclization step instead of urea?
Yes, other reagents can be used to form hydantoin rings, such as phenyl isocyanate. The reaction of an amino acid with an isocyanate is a well-established method for forming hydantoin structures.[11] However, urea is often preferred due to its low cost and availability.
Q3: What analytical methods are recommended for monitoring this reaction?
Thin-Layer Chromatography (TLC): An excellent tool for monitoring the consumption of starting materials and the formation of the intermediate and final product. Use a mobile phase such as ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and move up the plate.
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the mass of the desired products and can help identify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and the final product.
Section 4: Reference Experimental Protocol
This protocol is a synthesized guideline and should be adapted and optimized for your specific laboratory conditions and scale.
Part A: Synthesis of N-Phenylaspartic Acid
To a round-bottom flask equipped with a reflux condenser, add L-aspartic acid (1.0 eq) and aniline (1.1 eq).
Add toluene to the flask to create a slurry (approx. 5-10 mL per gram of aspartic acid).
Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 12-24 hours. Water will be collected in a Dean-Stark trap if used.
Monitor the reaction by TLC (e.g., 7:2:1 Ethyl Acetate:Hexane:Acetic Acid).
After completion, cool the reaction mixture to room temperature. The product may precipitate.
Filter the solid and wash with cold toluene.
Recrystallize the crude solid from a hot ethanol/water mixture to yield pure N-phenylaspartic acid.
Part B: Synthesis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
In a clean, dry round-bottom flask, combine N-phenylaspartic acid (1.0 eq) and urea (1.5 eq).
Heat the mixture in an oil bath to 160-170 °C. The solids will melt and react.
Maintain this temperature with stirring for 2-3 hours. The mixture will solidify as the reaction progresses.
Monitor the reaction by TLC until the starting material is consumed.
Cool the flask to room temperature. The resulting solid is the crude product.
Purify the crude solid by recrystallization from a mixture of glacial acetic acid and water as described in Section 2.3.[10]
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
References
Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (n.d.). MDPI. Retrieved from [Link]
Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. (2018). National Institutes of Health. Retrieved from [Link]
Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.
A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. (2004). PubMed. Retrieved from [Link]
Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. (2008). ResearchGate. Retrieved from [Link]
Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of 5-hydroxy hydantoins via a Tandem process. (n.d.). ResearchGate. Retrieved from [Link]
Biocatalytic enantioselective synthesis of N-substituted aspartic acids by aspartate ammonia lyase. (2008). PubMed. Retrieved from [Link]
Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved from [Link]
Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. (2013). National Institutes of Health. Retrieved from [Link]
Preparation of Phenyl Thiohydantoins from Some Natural Amino Acids. (n.d.). SciSpace. Retrieved from [Link]
Phenylacetic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]
[4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. (2023). MDPI. Retrieved from [Link]
Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved from [Link]
A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. (n.d.). Université catholique de Louvain. Retrieved from [Link]
Preparation method of N-acetyl-L-aspartic acid. (n.d.). Google Patents.
Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. (2013). ResearchGate. Retrieved from [Link]
Aniline Electrophilic substitution reactions. (2020). YouTube. Retrieved from [Link]
Novel solvent-free synthesis and modification of polyaspartic acid hydrogel. (n.d.). Publisher's website. Retrieved from [Link]
Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. (2020). ChemRxiv. Retrieved from [Link]
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.). Publisher's website. Retrieved from [Link]
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2022). National Institutes of Health. Retrieved from [Link]
Solution-Phase Parallel Synthesis of Spirohydantoins. (n.d.). Université catholique de Louvain. Retrieved from [Link]
Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. (2022). IRIS. Retrieved from [Link]
Recent advances in the synthesis of highly substituted imidazolidines. (2016). National Institutes of Health. Retrieved from [Link]
Technical Support Center: Optimization of Reaction Conditions for the Cyclization of Ureido Derivatives
Welcome to the Technical Support Center for the cyclization of ureido derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the cyclization of ureido derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical transformations. The intramolecular cyclization of ureido derivatives is a fundamental process for the synthesis of a wide variety of heterocyclic compounds, including valuable pharmaceutical agents and biologically active molecules. However, achieving high yields and purity can be challenging due to competing side reactions and the influence of various reaction parameters.
This resource provides practical, experience-based troubleshooting advice and frequently asked questions to help you navigate the complexities of these reactions. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have reliable guidance for your experimental work.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is not proceeding to completion, resulting in low yields of the desired cyclic urea. What are the most common reasons for this?
A1: Incomplete conversion is a frequent issue. Several factors can contribute to this:
Inadequate Activation: The ureido group's nucleophilicity might be insufficient to attack the electrophilic center. For acid-catalyzed reactions, the acid may not be strong enough or used in a sufficient concentration to protonate the carbonyl group effectively.[1][2] For base-catalyzed reactions, the base might not be strong enough to deprotonate the ureido nitrogen, which is often the key step to initiate cyclization.[3][4]
Steric Hindrance: Bulky substituents on the ureido derivative or the backbone of the molecule can sterically hinder the intramolecular cyclization.
Unfavorable Ring Size: The formation of highly strained rings (e.g., 3- or 4-membered rings) or very large, entropically disfavored rings can be challenging.
Low Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.[5][6][7]
Q2: I am observing the formation of significant side products. What are the most common side reactions and how can I minimize them?
A2: Side product formation is a major challenge in ureido cyclization. Common side reactions include:
Intermolecular Polymerization: Instead of cyclizing, the ureido derivatives can react with each other to form linear polymers.[8] This is particularly problematic at high concentrations.
Hydrolysis: If water is present in the reaction mixture, the ureido group or the starting material can be hydrolyzed, especially under acidic or basic conditions.[9]
Rearrangement Reactions: Depending on the substrate and conditions, rearrangements such as the Hofmann, Curtius, or Lossen rearrangement can occur, leading to isocyanate intermediates that can then react in various ways.[10][11]
Formation of Hydantoins: In some cases, particularly with amino acid derivatives, hydantoin formation can be a competing side reaction.[12]
To minimize these, consider the following:
High Dilution: Running the reaction at high dilution favors intramolecular cyclization over intermolecular polymerization.
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.
Careful Choice of Reagents: Select reagents that are less likely to promote rearrangements. For example, using non-nucleophilic bases can sometimes prevent unwanted side reactions.
Q3: How do I choose the right catalyst for my cyclization reaction?
A3: The choice of catalyst is critical and depends on the specific ureido derivative and the desired cyclic product.
Acid Catalysts: Protic acids (e.g., H₂SO₄, HCl, p-TsOH) and Lewis acids (e.g., TiCl₄, AuCl₃) are commonly used.[13][14] They work by activating the electrophilic center, making it more susceptible to nucleophilic attack by the ureido group.
Base Catalysts: Strong, non-nucleophilic bases like NaH, KHMDS, or DBU are often used to deprotonate the ureido nitrogen, increasing its nucleophilicity.[3] Weaker bases like NaHCO₃ can also be effective in some systems, particularly in palladium-catalyzed cyclizations.[15]
Palladium Catalysts: For substrates containing aryl halides, palladium-catalyzed cross-coupling reactions can be a powerful method for cyclization.[15][16][17]
The optimal catalyst and its loading should be determined through systematic screening.
Q4: What is the role of the solvent in the cyclization of ureido derivatives?
A4: The solvent plays a crucial role in solubilizing the reactants, influencing the reaction rate, and in some cases, participating in the reaction mechanism.
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often good choices as they can dissolve a wide range of substrates and are generally stable under many reaction conditions.
Non-polar Solvents: Toluene, THF, and dichloromethane are also frequently used.[18] The choice often depends on the solubility of the starting material and the desired reaction temperature.
Solvent-Free Conditions: In some cases, running the reaction neat or under microwave irradiation without a solvent can lead to faster reaction times and cleaner product formation.[19]
It is important to choose a solvent that does not react with the starting materials or intermediates. For example, using protic solvents like methanol in reactions involving isocyanate intermediates can lead to the formation of carbamate byproducts.[20]
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to address specific experimental challenges.
Problem
Potential Cause(s)
Troubleshooting Strategy & Explanation
Low or No Product Formation
1. Insufficient Catalyst Activity: The chosen acid or base is not strong enough. 2. Low Reaction Temperature: The activation energy for the cyclization is not being met. 3. Substrate Degradation: The starting material is unstable under the reaction conditions.
1. Screen Catalysts: Test a range of catalysts with varying pKa or Lewis acidity. For example, if a weak acid like acetic acid is ineffective, try a stronger acid like p-toluenesulfonic acid. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.[5][6] 3. Analyze Starting Material Stability: Use techniques like TLC or LC-MS to check the stability of your starting material under the reaction conditions without the catalyst. If it degrades, milder conditions are necessary.
Formation of Polymeric Byproducts
1. High Reaction Concentration: Favors intermolecular reactions.[8] 2. Highly Reactive Intermediates: Certain intermediates may be prone to polymerization.
1. Employ High Dilution: Use a syringe pump to slowly add the substrate to a large volume of solvent. This maintains a low concentration of the reactant, favoring intramolecular cyclization.[21] 2. Modify the Substrate: Introducing bulky protecting groups can sometimes disfavor intermolecular interactions.
Epimerization or Racemization
1. Harsh Reaction Conditions: Strong acids or bases, or high temperatures can lead to the loss of stereochemical integrity at chiral centers.
1. Use Milder Conditions: Opt for weaker acids or bases and lower reaction temperatures. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize exposure to harsh conditions. 3. Alternative Catalysts: Explore catalysts known for their mildness, such as certain organocatalysts.
Difficulty in Product Isolation/Purification
1. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. 2. Product Instability: The cyclic urea may be unstable to the purification conditions (e.g., silica gel).
1. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 2. Alternative Chromatography: Consider using a different stationary phase (e.g., alumina, reverse-phase silica) or purification technique (e.g., preparative HPLC). 3. Derivatization: In some cases, derivatizing the product to change its polarity can facilitate separation.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization
This protocol provides a general starting point for the acid-catalyzed cyclization of a ureido derivative. Optimization of the specific acid, solvent, and temperature will be necessary for each substrate.
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ureido derivative (1.0 eq).
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene, 1,4-dioxane) to achieve a concentration of 0.01-0.1 M.
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 eq) to the stirred solution.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of a weak base (e.g., NaHCO₃).
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Cyclization
This protocol is suitable for ureido derivatives containing an aryl halide, which can undergo intramolecular C-N bond formation.[15][16]
Preparation: To a Schlenk tube, add the ureido derivative (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 100-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizing Reaction Pathways
Understanding the underlying mechanisms can aid in troubleshooting. The following diagrams illustrate simplified pathways for acid- and base-catalyzed cyclization.
Caption: A simplified workflow for acid-catalyzed cyclization of ureido derivatives.
Caption: A simplified workflow for base-catalyzed cyclization of ureido derivatives.
References
Beyermann, M., et al. (1994). Piperidine-mediated side product formation for Asp(OBut)-containing peptides. J Chem Soc Chem Comm.
Padiya, K. J., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules.
Onaka, H., et al. (2005). Cytochrome P450 Homolog Is Responsible for C-N Bond Formation Between Aglycone and Deoxysugar in the Staurosporine Biosynthesis ofStreptomyces sp. TP-A0274. Biosci Biotechnol Biochem.
Douglas, C. J., et al. (2010). SylC Catalyzes Ureido-Bond Formation During Biosynthesis of the Proteasome Inhibitor Syringolin A. J Am Chem Soc.
Gale, P. A., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chem. Soc. Rev.
Koedjikov, A. H., et al. (1984). Ureido acids and dihydrouracils. Part 15. Effect of allylic strain on ring opening of 1,6-disubstituted dihydrouracils. Perkin Trans 2.
McLaughlin, M., et al. (2006).
Milcent, R., et al. (1992). Intramolecular Cyclization Reaction of Amido-Ureido (or Thioureido)-acetals. ChemInform.
Cirillo, P. F., et al. (2005). A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. Bioorg. Med. Chem. Lett.
Douglas, C. J., et al. (2010). SylC catalyzes ureido-bond formation during biosynthesis of the proteasome inhibitor syringolin A. J Am Chem Soc.
Ali, S. I., et al. (1978). Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). Journal of the Chemical Society, Perkin Transactions 2.
Settepani, G. A., et al. (1973). A two-step method for preparing cyclic-ureas. J. heterocyclic Chem.
Sridhar, B., et al. (2011). Bio-based cyclized Eucommia ulmoides gum elastomer for promising damping applications. J.
Wang, X., et al. (2015). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers.
Reddy, R. S., et al. (2011).
Vasantha, B., et al. (2010).
Alizadeh, E., et al. (2011). Bond dissociation of the dipeptide dialanine and its derivative alanine anhydride induced by low energy electrons. J. Chem. Phys.
BenchChem. (2025).
Galy, J. P., et al. (1988). Thermal cyclization of 4‐azido‐3‐nitropyridines to furoxanes. J. Heterocycl. Chem.
Pellis, A., et al. (2022).
BenchChem. (2025). Optimizing reaction conditions for synthesizing substituted ureas.
Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Ber. Dtsch. Chem. Ges.
Cardona, F., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules.
Chemistry Learning. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube.
Nokhodchi, A., et al. (2011).
Wang, X., et al. (2015). New Mechanism Proposed for the Base-Catalyzed Urea–Formaldehyde Condensation Reactions: A Theoretical Study. Polymers.
Technical Support Center: Purification Strategies for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
Welcome to the technical support guide for the purification of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9). This document is designed for researchers, medicinal chemists, and process development s...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS 62848-47-9). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this hydantoin derivative with high purity. As a key building block in pharmaceutical research, achieving excellent purity is paramount. This guide provides field-proven insights and step-by-step protocols to troubleshoot common purification hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product has crashed out of the reaction mixture as a sticky oil or amorphous solid and refuses to crystallize. What is the underlying cause and how can I proceed with purification?
Answer:
This is a frequent issue, often indicating the presence of significant impurities that inhibit the formation of a crystal lattice. The primary culprits are typically unreacted starting materials, solvent residues, or side-products with similar polarity to your target compound.
Causality: The carboxylic acid and amide functionalities in (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid make it quite polar. Impurities that disrupt the hydrogen bonding necessary for crystallization can lead to oiling out.
Immediate Strategy: Acid-Base Extraction. The carboxylic acid moiety is your most powerful tool for initial purification. An acid-base liquid-liquid extraction is highly effective for separating your acidic product from neutral or basic impurities.[1]
Protocol Rationale: By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic product is selectively deprotonated to its water-soluble carboxylate salt. Neutral and basic organic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified product.
Step-by-Step Protocol: Acid-Base Extraction
Dissolve the crude oil/solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
Transfer the solution to a separatory funnel.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 times). Combine the aqueous layers.
Expert Tip: A weak base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of the hydantoin ring.
Back-extract the initial organic layer with a small amount of water to recover any remaining product. Add this to the combined aqueous layers.
Cool the combined aqueous layers in an ice bath and slowly acidify with 1M HCl until the pH is ~2-3. Monitor with pH paper.
The purified product should precipitate as a solid. If it oils out, try adding a small amount of a miscible organic solvent like methanol to induce crystallization or extract the acidified aqueous phase back into EtOAc.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Question 2: I've performed a recrystallization, but my post-purification analysis (TLC or ¹H NMR) still shows persistent impurities. What should I do next?
Answer:
This indicates that the chosen recrystallization solvent is not adequately differentiating between your product and the impurity, likely due to very similar solubility profiles.
Causality: Co-crystallization can occur when an impurity has a structure very similar to the target compound. Alternatively, the impurity might be highly soluble in the chosen solvent system, remaining trapped in the crystal lattice upon cooling.
Troubleshooting Workflow: A systematic approach is needed to resolve this. The following decision tree illustrates the logical progression from optimizing crystallization to employing chromatography.
Diagram: Purification Strategy Selection Flowchart
A decision tree for selecting the next purification step when initial crystallization fails.
Question 3: My synthesis is expected to produce a racemic mixture of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid. How can I separate the enantiomers?
Answer:
Separating enantiomers is a common challenge for chiral hydantoins. Standard techniques like recrystallization or achiral chromatography will not work because enantiomers have identical physical properties in a non-chiral environment.
Causality: The stereocenter at the C4 position of the hydantoin ring results in two non-superimposable mirror images (enantiomers). Their separation requires a chiral environment.
Recommended Strategy: Chiral High-Performance Liquid Chromatography (HPLC). This is the most direct and reliable method for both analytical confirmation of enantiomeric excess and preparative separation.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers.[] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective for separating hydantoin derivatives.[3]
Method Development:
Column Screening: Start with common polysaccharide-based CSPs like Chiralcel OD-H or Chiralpak AD-H.
Mobile Phase: For normal-phase HPLC, a typical starting mobile phase is a mixture of hexane and isopropanol. For reversed-phase, acetonitrile/water or methanol/water systems are used.
Optimization: Adjust the ratio of the mobile phase components and consider adding additives like trifluoroacetic acid (for acidic compounds) to improve peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from a typical synthesis?
A1: Impurities are directly related to the synthetic route. For hydantoins made via methods like the Urech or Bucherer-Bergs synthesis, common impurities include:
Unreacted Starting Materials: Such as N-phenyl-substituted amino acids (e.g., from aspartic acid) or the corresponding aldehydes/ketones.[4][5]
Incomplete Cyclization Products: Ureido-acid intermediates may be present if the final ring-closing step is incomplete.[5]
Hydrolysis Products: Harsh acidic or basic workup conditions can lead to the opening of the hydantoin ring.
Starting Material Contaminants: Impurities present in the initial reagents, such as a halogenated analog, can carry through the synthesis.[6]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Screening Process: Test solubility in small vials with ~10-20 mg of crude product and 0.5 mL of solvent.
Good Candidates:
Polar Protic: Water, Ethanol, Isopropanol.
Polar Aprotic: Ethyl Acetate, Acetone.
Mixed Solvent Systems: If a single solvent is not ideal, a binary system like Ethanol/Water or Ethyl Acetate/Hexane can be very effective. Dissolve the compound in the "good" solvent at high temperature and add the "poor" solvent dropwise until turbidity appears, then reheat to clarify and cool slowly.
Table 1: Common Solvents for Recrystallization Screening
Solvent
Polarity
Boiling Point (°C)
Comments
Water
High
100
Good for highly polar compounds; slow drying.
Ethanol
High
78
Excellent general-purpose solvent.
Ethyl Acetate
Medium
77
Good for moderately polar compounds.
Toluene
Low
111
Useful for less polar impurities.
Acetonitrile
Medium
82
Can be effective when others fail.
Q3: When is flash column chromatography the necessary choice?
A3: Flash chromatography is required when:
Recrystallization and extraction fail to remove impurities.
The impurities are isomers or have very similar polarity and solubility to the product.
You need to purify a non-crystalline (oily) product that cannot be induced to solidify.
Step-by-Step Protocol: General Flash Column Chromatography
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. Aim for an Rf value for your product between 0.2 and 0.4 for good separation. A common mobile phase for this compound would be a mixture of a non-polar solvent (Hexane or DCM) and a polar solvent (Ethyl Acetate or Methanol) with a small amount of acetic acid to improve the spot shape.
Slurry Preparation: Pre-adsorb your crude material onto a small amount of silica gel. Dissolve the compound in a minimal amount of a polar solvent (e.g., methanol), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.
Column Packing: Pack a glass column with silica gel using your chosen mobile phase.
Loading and Elution: Carefully load the pre-adsorbed sample onto the top of the column. Begin eluting with the mobile phase, collecting fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 2: Example Solvent Systems for TLC and Column Chromatography
Niculescu-Duvaz, I. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(1), 89. [Link]
Di Mola, A., et al. (2014). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 79(21), 10287-10300. [Link]
Martínez-Rodríguez, S., et al. (2011). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 77(4), 1475-1478. [Link]
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
Barnes, K. (n.d.). Synthesis of Hydantoin & Its Derivatives. Study.com. Retrieved from [Link]
Fouad, F., et al. (2012). Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 66, 356-361. [Link]
Lye, P. G., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 31(1), 1-12. [Link]
Khan, S. A., et al. (2021). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Crystals, 11(11), 1358. [Link]
Kaur, M., & Robins, R. J. (2015). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. RSC Advances, 5(95), 78061-78082.
Sharma, P., et al. (2022). Novel new research strategies of hydantoin derivatives: A review.
Suzuki, S., et al. (2005). Purification and characterization of hydantoin racemase from Microbacterium liquefaciens AJ 3912. Bioscience, Biotechnology, and Biochemistry, 69(3), 530-536. [Link]
Napiórkowska, A., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Acta Poloniae Pharmaceutica, 75(1), 71-84. [Link]
ResearchGate. (2015). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine.
Husain, A., et al. (2022). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 27(14), 4589. [Link]
Anaraki-Ardakani, H., et al. (2004).
Lye, P. G., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science, 31(1), 1-12. [Link]
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
International Research Journal on Advanced Engineering and Management (IRJAEM). (2022). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.
Technical Support Center: Enhancing the Aqueous Solubility of Hydantoin Compounds
From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of hydantoin-based compounds during biological testing. Low solubility is a frequent and significant hurdle that can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This document provides in-depth, experience-driven FAQs, troubleshooting guides, and validated protocols to help you overcome these critical issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding hydantoin solubility.
Q1: Why are many of my hydantoin derivatives poorly soluble in aqueous buffers?
A: The hydantoin ring itself is relatively polar. However, its derivatives, especially those developed as drug candidates, often have lipophilic (hydrophobic) substituents attached at the C-5 or N-1/N-3 positions to enhance biological activity. These bulky, nonpolar groups dominate the molecule's character, leading to low aqueous solubility. The compound's crystalline structure can also contribute significantly to poor solubility due to strong intermolecular forces.
Q2: What is the first step I should take when a new hydantoin compound shows poor solubility?
A: The first step is to characterize its basic physicochemical properties, specifically its acid-base dissociation constant (pKa) and its lipophilicity (log P).[3] The pKa will tell you if the molecule is ionizable, which opens up pH modification as a simple and powerful solubilization strategy.[4] The log P value will indicate the degree of hydrophobicity and help guide the selection of other methods like co-solvents or cyclodextrins.
Q3: Is it acceptable to use Dimethyl Sulfoxide (DMSO) to dissolve my compound for a cell-based assay?
A: Yes, DMSO is the most common and widely accepted organic co-solvent for preparing stock solutions of poorly soluble compounds for biological assays.[5] However, it is critical to control the final concentration of DMSO in your assay. Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.[6] It is imperative to run a vehicle control (assay media with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the biological outcome.
Q4: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A: This is a very common problem known as "crashing out." It occurs when the compound moves from a favorable organic environment (100% DMSO) to an unfavorable aqueous one.[7] To troubleshoot this, you can try several approaches:
Lower the final compound concentration: You may be exceeding the compound's maximum solubility in the final assay medium.[7]
Modify the dilution protocol: Instead of a single large dilution, perform serial dilutions in DMSO first, and then make the final dilution into the aqueous buffer.[8]
Incorporate solubility enhancers in your final buffer, such as cyclodextrins or a very low, non-interfering concentration of a surfactant.[9][10]
Adjust the pH of the final aqueous buffer if your compound is ionizable.[11]
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common solubility challenges.
Problem
Probable Cause(s)
Recommended Solutions & Scientific Rationale
Compound will not dissolve in 100% DMSO to make a stock solution.
1. Exceeding maximum DMSO solubility: Even in DMSO, solubility is finite.[12] 2. Highly crystalline material: Strong crystal lattice energy prevents solvent molecules from breaking the solid apart.
1. Attempt a lower stock concentration (e.g., start at 10 mM instead of 30 mM). 2. Apply gentle heating: Warm the solution to 30-40°C to provide energy to overcome lattice forces. Use with caution and verify compound stability.[7] 3. Use sonication: Mechanical energy from a sonication bath can help break up solid particles and facilitate dissolution.[1]
Compound precipitates immediately upon dilution into aqueous buffer.
1. Supersaturation and "crashing out": The aqueous buffer cannot support the high concentration that was stable in the DMSO stock.[8] 2. pH incompatibility: The buffer pH may be causing an ionizable compound to convert to its less soluble, neutral form.
1. Optimize the dilution protocol: Add the DMSO stock to the aqueous buffer slowly while vortexing to aid rapid dispersion and avoid localized high concentrations.[1] 2. Perform a pH-solubility profile: (See Protocol 2) Determine the optimal pH for solubility and adjust your final assay buffer accordingly. For acidic hydantoins (many are weakly acidic), increasing the pH above the pKa will increase solubility.[13][14]
Assay results are highly variable and not reproducible.
1. Undissolved compound: The actual concentration of the compound in solution is lower and more variable than the nominal concentration due to partial precipitation.[1] 2. Compound adsorbing to plasticware: Hydrophobic compounds can stick to the walls of plates and tubes, reducing the effective concentration.
1. Visually inspect all wells for precipitation (Tyndall effect) before and after adding to the assay. Centrifuge plates and test the supernatant if unsure. 2. Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween® 80) in the assay buffer to reduce non-specific binding and improve solubility.[10] Always run a surfactant-only control.
Compound appears less active in a cell-based assay compared to a biochemical assay.
1. Low cell membrane permeability: The compound is soluble in the media but cannot efficiently cross the cell membrane to reach its intracellular target.[8] 2. Solubilizing agent interference: The chosen co-solvent or excipient (e.g., cyclodextrin) may be interfering with cellular processes or the assay itself.[6]
1. Review the compound's log P and polar surface area (PSA) to predict permeability. 2. Run controls for all solubilizing agents. For cyclodextrins, ensure they are not extracting lipids from the cell membrane, which can cause toxicity.[15] For co-solvents, ensure the final concentration is well below the cytotoxic level for that specific cell line.[6]
Part 3: In-Depth Methodologies & Protocols
Decision Workflow for Solubility Enhancement
Before choosing a method, a logical workflow should be followed. This diagram outlines the decision-making process for selecting an appropriate solubilization strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Protocol 1: Preparing a Co-Solvent Stock Solution (DMSO)
This protocol describes the standard method for preparing a concentrated stock solution for subsequent dilution into aqueous media.[16]
Objective: To prepare a 10 mM stock solution of a 400 g/mol hydantoin compound in 100% DMSO.
Mass = 0.010 mol/L * 0.001 L * 400 g/mol * 1000 = 4.0 mg
Weigh Compound: Accurately weigh 4.0 mg of the hydantoin compound and transfer it to a clean 1.5 mL microcentrifuge tube.
Add Solvent: Add 1.0 mL of 100% DMSO to the tube.
Dissolve: Tightly cap the tube and vortex vigorously for 1-2 minutes.
Visual Inspection (Self-Validation): Visually inspect the solution against a bright light. It should be completely clear with no visible particulates. If solid remains, sonicate the tube in a water bath for 5-10 minutes and re-inspect.
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent water absorption by the hygroscopic DMSO. Before use, thaw completely and vortex to ensure homogeneity, as compounds can sometimes precipitate during freeze-thaw cycles.[8]
Protocol 2: pH-Dependent Solubility Profiling
This experiment determines the optimal pH for solubilizing an ionizable hydantoin compound.
Objective: To determine the aqueous solubility of an acidic hydantoin (pKa ≈ 8.5) across a physiologically relevant pH range.
Materials:
Hydantoin compound
A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-10)
HPLC or UV-Vis Spectrophotometer for concentration analysis
Shaking incubator or orbital shaker
0.22 µm syringe filters
Procedure:
Prepare Saturated Solutions: Add an excess of the solid compound (e.g., 5-10 mg) to 1 mL of each buffer in separate vials. This ensures that undissolved solid remains.
Equilibrate: Tightly seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.
Sample Collection (Self-Validation): After equilibration, allow the vials to stand for 1 hour for the excess solid to settle. Carefully collect a sample from the supernatant.
Filter: Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining undissolved microcrystals. This step is critical to avoid overestimating solubility.
Quantify: Dilute the filtered sample in a suitable solvent and measure the compound's concentration using a pre-validated HPLC or UV-Vis method.
Analyze: Plot solubility (e.g., in µg/mL or µM) versus pH. For an acidic compound, you should observe a significant increase in solubility as the pH rises above its pKa.[13] This data will guide the selection of an appropriate buffer for your biological assay.
Protocol 3: Solubilization using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble "guest" molecules and enhance their aqueous solubility.[15][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
Objective: To prepare a 1 mM aqueous solution of a hydantoin compound using HP-β-CD.
Materials:
Hydantoin compound
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous buffer (e.g., PBS pH 7.4)
Magnetic stirrer and stir bar
Procedure:
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of PBS). Stir until fully dissolved. This will be your vehicle.
Add Compound: While stirring the HP-β-CD solution, slowly add the pre-weighed solid hydantoin compound required to achieve a final concentration of 1 mM.
Complexation: Continue stirring the mixture at room temperature for at least 4-6 hours, or overnight if necessary, to allow for the formation of the inclusion complex.
Visual Inspection (Self-Validation): A successful complexation should result in a clear solution. If some solid remains, the solubility limit with this concentration of HP-β-CD may have been reached.
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in a biological assay.
Control Experiment: Always run a parallel control with the HP-β-CD vehicle alone in your biological assay to ensure it has no independent effect.
Mechanism of Cyclodextrin Inclusion
The following diagram illustrates how a hydrophobic hydantoin derivative is encapsulated within a cyclodextrin molecule, enhancing its solubility in water.
Technical Support Center: Advancing Antimicrobial Research with Novel Hydantoin-Based Agents
A Guide for Researchers and Drug Development Professionals The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanism...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms. Hydantoin derivatives have emerged as a promising class of compounds, demonstrating potent activity against a wide spectrum of multidrug-resistant pathogens.[1][2][3] Unlike many conventional antibiotics that target specific enzymatic pathways, newer generations of hydantoin-based agents often possess multifaceted mechanisms of action, making them less susceptible to the rapid development of resistance.[1][4][5]
This technical support guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights for working with these novel agents. It addresses common experimental challenges through a series of troubleshooting guides and frequently asked questions, supported by detailed protocols and logical workflows.
Frequently Asked Questions (FAQs)
Q1: What distinguishes new-generation hydantoin-based agents from older compounds like nitrofurantoin?
A: While nitrofurantoin, a first-generation hydantoin antibiotic, is effective for urinary tract infections, its broader application is limited by moderate antibacterial activity.[1] New-generation agents are rationally designed to overcome these limitations. Key advancements include the incorporation of cationic groups and hydrophobic lipid tails.[5] This modification enhances their ability to interact with and disrupt the bacterial membrane, a mechanism analogous to host-defense peptides, leading to rapid bactericidal activity and a lower propensity for resistance development.[2][4]
Q2: What are the primary mechanisms through which these novel hydantoins overcome microbial resistance?
A: Their efficacy stems from a multi-pronged attack on bacterial cells. The mechanism is often complex and can be a combination of several actions[1][5]:
Bacterial Membrane Disruption: Many novel hydantoins are designed to be membrane-active.[1][2] Their cationic and lipophilic properties facilitate insertion into the bacterial cell membrane, causing depolarization, increased permeability, and eventual cell lysis. This physical disruption is a difficult target for bacteria to develop resistance against.
Inhibition of Critical Biosynthesis: Like their predecessors, some derivatives can penetrate the cell and interfere with essential processes by binding to bacterial ribosomes, thereby inhibiting protein synthesis.[1][5]
DNA Damage: Some hydantoin compounds are known to cause damage to bacterial DNA, further contributing to their bactericidal effects.[1][5]
Q3: Are these agents effective against both Gram-positive and Gram-negative bacteria?
A: Yes, many of the newly designed membrane-active hydantoin derivatives show potent, broad-spectrum activity against a panel of clinically relevant Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) and Gram-negative bacteria.[1][2] Their ability to disrupt the outer membrane of Gram-negative bacteria is a significant advantage over many other classes of antibiotics.
Q4: How can we predict which hydantoin structures will have the most promising antimicrobial activity?
A: Computational, or in silico, modeling is a valuable tool for predicting the antimicrobial potential of novel compounds.[6] By analyzing parameters like hydrophobicity, charge distribution, and molecular shape, researchers can screen large virtual libraries of hydantoin derivatives to identify candidates with a high probability of membrane interaction and antimicrobial efficacy.[6][7] These predictive models can significantly accelerate the drug discovery process, although experimental validation remains essential.[8]
Troubleshooting Experimental Workflows
This section addresses specific issues that may arise during the evaluation of hydantoin-based agents.
Synthesis and Compound Handling
Q: My hydantoin derivative has poor solubility in standard aqueous buffers and microbiology media. How can I address this for in vitro testing?
A: This is a common challenge with lipophilic compounds.
Plausible Cause: The hydrophobic lipid tails designed to enhance membrane activity are also responsible for low aqueous solubility.
Solution & Rationale:
Use of Co-solvents: Prepare a high-concentration stock solution in a biocompatible organic solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria. Always run a vehicle control (media with the same percentage of DMSO) to ensure the solvent itself is not inhibiting bacterial growth.
Formulation Strategies: For more advanced studies, consider formulation approaches such as encapsulation in liposomes or complexation with cyclodextrins. These methods can improve solubility and bioavailability without chemically altering the parent compound.
In Vitro Antimicrobial Susceptibility Testing (AST)
Q: My Minimum Inhibitory Concentration (MIC) results are inconsistent across different experimental runs. What are the likely sources of this variability?
A: Reproducibility is critical for AST. Inconsistent MICs can invalidate your results.
Plausible Causes & Corrective Actions:
Inoculum Density: The starting concentration of bacteria is a critical parameter. An inoculum that is too high can overwhelm the agent, leading to artificially high MICs, while a low inoculum can do the opposite.
Validation: Always standardize your inoculum to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and verify by plate count if necessary. Ensure the final inoculum density in the assay wells is consistent with CLSI or EUCAST guidelines.[9]
Compound Precipitation: The agent may be precipitating out of solution at higher concentrations in the test medium.
Validation: Visually inspect the wells of your microdilution plate before and after incubation. If you see precipitate, the effective concentration is lower than intended. Consider using a different solvent or a lower stock concentration.
Media Components: Cations (e.g., Ca²⁺, Mg²⁺) in the media can interact with and reduce the activity of some membrane-active compounds.
Validation: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI for standardized testing.[10] If using other media, be aware of potential interactions.
Workflow for Troubleshooting Inconsistent MIC Results
Caption: Potential multi-target mechanism of novel hydantoin agents.
Quantitative Data Summary
Proper data presentation is crucial for comparing the efficacy of different compounds. Below is an example table summarizing hypothetical MIC data for a novel hydantoin agent (H-001) against various resistant strains.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Compound Preparation: Prepare a 20X stock solution of the hydantoin agent in 100% DMSO. Perform serial two-fold dilutions in DMSO to create a range of 20X stock concentrations.
Inoculum Preparation: From a fresh overnight culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
Plate Preparation: In a sterile 96-well microtiter plate, add 5 µL of each 20X compound dilution to 95 µL of the bacterial inoculum. This results in a 1:20 dilution of the compound and a final DMSO concentration of 5%.
Controls:
Positive Control: Wells containing bacterial inoculum without any compound.
Bacterial Preparation: Grow bacteria to mid-log phase, then harvest by centrifugation. Wash the pellet twice with sterile PBS (or a low-ionic-strength buffer) and resuspend to an OD₆₀₀ of 0.5.
Dye Preparation: Prepare a working solution of SYTOX Green dye in the same buffer (final concentration typically 1-5 µM). Protect from light.
Assay Setup: In a black, clear-bottom 96-well plate, combine:
50 µL of bacterial suspension.
50 µL of the hydantoin agent (at 2X the desired final concentration, e.g., 1x, 2x, 4x MIC).
Controls:
Negative Control: Bacteria with buffer only.
Positive Control: Bacteria treated with a known membrane-permeabilizing agent (e.g., 70% isopropanol or polymyxin B).
Incubation & Reading: Incubate the plate at room temperature or 37°C. Immediately before reading, add 5 µL of the SYTOX Green working solution to all wells. Measure fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) using a plate reader with appropriate excitation/emission wavelengths (e.g., ~485 nm / ~520 nm). A rapid increase in fluorescence in treated wells compared to the negative control indicates membrane damage.
References
Xia, S. M., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. Journal of Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed. Available at: [Link]
Goujon, A., et al. (2011). Amine-alkyl derivatives of hydantoin: new tool to combat resistant bacteria. European Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate (2015). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF NOVEL DIPHENYL HYDANTOIN CARBOXAMIDES. ResearchGate. Available at: [Link]
Li, J., et al. (2017). Challenges in the development of next-generation antibiotics: opportunities of small molecules mimicking mode of action of host-defense peptides. Annals of the New York Academy of Sciences. Available at: [Link]
Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules. Available at: [Link]
ResearchGate (2017). (PDF) Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ResearchGate. Available at: [Link]
Asokan, G. V., et al. (2022). Recent advances and challenges in antibacterial drug development. Expert Opinion on Drug Discovery. Available at: [Link]
ResearchGate (2024). (PDF) Molecular guidelines for promising antimicrobial agents. ResearchGate. Available at: [Link]
Al-Otaibi, F., et al. (2024). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. Available at: [Link]
El-Sayed, W. A., et al. (2016). Novel Antimicrobial Polymer Based on Hydantoin. Scientific & Academic Publishing. Available at: [Link]
Idexx Laboratories. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]
The Bioscan (2024). The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents. The Bioscan. Available at: [Link]
Arora, G. (2024). Antibiotics under development insufficient to tackle antimicrobial resistance. downtoearth.org.in. Available at: [Link]
University of South Florida (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. USF Research & Innovation. Available at: [Link]
Norrby, S. R., et al. (1992). Guidelines for Evaluating New Antimicrobial Agents. Clinical Infectious Diseases. Available at: [Link]
ResearchGate (2011). Challenges in developing new antibacterial drugs. ResearchGate. Available at: [Link]
ResearchGate (2023). Design, Synthesis, Antimicrobial, and Antiviral Evaluation of Novel Hydantoin Derivatives: Insights from Molecular Docking Studies. ResearchGate. Available at: [Link]
Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
Jayaraman, A., et al. (2012). Tyrosine-derived novel antimicrobial hydantoin polymers: synthesis and evaluation of anti-bacterial activities. Journal of Materials Chemistry. Available at: [Link]
bioMérieux (2019). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMérieux. Available at: [Link]
Alhadrami, H. A., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. MDPI. Available at: [Link]
APEC (2015). Antimicrobial Susceptibility Testing. APEC. Available at: [Link]
Di Vincenzo, M., et al. (2024). Lactoferrin bridges antimicrobial and healing responses in Staphylococcus aureus skin infections. Frontiers in Immunology. Available at: [Link]
ResearchGate (1982). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. Available at: [Link]
Strategies to minimize epimerization during chiral hydantoin synthesis
Welcome to the technical support center for chiral hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiomerically...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chiral hydantoin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiomerically pure hydantoins. Here, we address common challenges, with a primary focus on the persistent issue of epimerization, providing both theoretical understanding and practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of chiral hydantoin synthesis, and why is it a critical problem?
A1: Epimerization refers to the change in the configuration of a single stereocenter in a molecule that contains multiple stereocenters. In the synthesis of chiral hydantoins, which are crucial scaffolds for many pharmaceuticals, the primary concern is the racemization at the C-5 position of the hydantoin ring. This stereocenter is highly susceptible to losing its stereochemical integrity, particularly under basic conditions. The process involves the deprotonation of the C-5 proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of enantiomers and diminishing the enantiomeric excess (e.e.) of the final product. This is a critical issue in drug development, as often only one enantiomer is therapeutically active, while the other may be inactive or even cause harmful side effects.
Q2: I'm observing significant loss of enantiomeric excess in my hydantoin product. What are the primary factors contributing to this epimerization?
A2: The loss of enantiomeric excess during chiral hydantoin synthesis is most commonly attributed to the conditions employed during the reaction and work-up. The key factors that promote epimerization at the C-5 position are:
Base Strength and Concentration: Strong bases can readily deprotonate the C-5 proton, leading to the formation of the planar enolate intermediate that is the root cause of racemization.
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for deprotonation and subsequent racemization.
Solvent Polarity: Polar aprotic solvents can stabilize the enolate intermediate, potentially prolonging its lifetime and increasing the likelihood of racemization.
Prolonged Reaction Times: Extended exposure to reaction conditions that promote epimerization will inevitably lead to a greater loss of stereochemical integrity.
Below is a diagram illustrating the key factors influencing epimerization.
Troubleshooting
Technical Support Center: Navigating the Scale-Up of Hydantoin Synthesis for Preclinical Studies
Prepared by: Your Senior Application Scientist Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning f...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for hydantoin synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the larger quantities required for preclinical studies. Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent on a smaller scale. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and practical protocols to help you navigate these complexities successfully.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and strategic considerations for the scale-up of hydantoin synthesis.
Q1: Which synthetic route for hydantoins is most amenable to scale-up?
The choice of synthetic route is critical and depends on factors like the availability of starting materials, the desired substitution pattern on the hydantoin ring, and safety considerations.
The Bucherer-Bergs Reaction: This is one of the most common and versatile methods for producing 5-substituted and 5,5-disubstituted hydantoins.[1][2] It's a one-pot multicomponent reaction using a ketone or aldehyde, an ammonium salt (like ammonium carbonate), and a cyanide source (like KCN or NaCN).[1][2]
Advantages for Scale-Up: It is often high-yielding and uses readily available starting materials. The one-pot nature reduces the number of unit operations.
Challenges for Scale-Up: The use of highly toxic potassium or sodium cyanide requires stringent safety protocols and specialized equipment.[1] The reaction can also suffer from solubility issues with nonpolar substrates and the loss of volatile components like ammonia and carbon dioxide in open systems.[2]
Routes Avoiding Isocyanates: Some methods utilize reagents like carbamates to react with α-amino methyl ester hydrochlorides.[3] These routes are advantageous as they avoid hazardous and moisture-sensitive reagents like isocyanates or chloroformates, which can be difficult to handle on a large scale.[3]
Cyclization of α-Amino Amides: Enantiomerically pure hydantoins can be prepared from optically pure α-amino amides using reagents like triphosgene or 1,1'-carbonyldiimidazole (CDI).[3] However, the multi-step preparation of the α-amino amide starting material can sometimes result in lower overall yields, making it less ideal for large-scale campaigns unless high enantiopurity is the primary goal.[1]
Q2: What are the primary safety concerns when scaling up the Bucherer-Bergs reaction?
Safety is paramount when scaling up. The Bucherer-Bergs reaction presents two major hazards:
Use of Alkali Metal Cyanides (NaCN/KCN): These are acutely toxic.[1] All handling must be done by trained personnel in a well-ventilated area, with appropriate personal protective equipment (PPE). A dedicated cyanide antidote kit should be readily available. Acidic conditions must be strictly avoided as this will generate highly toxic hydrogen cyanide (HCN) gas.
Ammonia Gas: The reaction releases ammonia, which is toxic and corrosive.[1] All operations should be conducted in a high-performance fume hood or a walk-in hood for larger setups.
Q3: How does the choice of solvent impact the scale-up process?
The solvent system is critical for reaction success and product isolation.
Solubility: In the Bucherer-Bergs reaction, a mixture of water and a polar organic solvent like ethanol or methanol is common.[1] However, nonpolar substrates may have poor solubility in this highly polar mixture, leading to slow or incomplete reactions.[2] For such cases, exploring alternative solvent systems or using a biphasic setup with a phase-transfer catalyst may be necessary.
Work-up and Isolation: The solvent choice directly affects how the product is isolated. Ideally, the product should be crystalline and easily filtered from the reaction mixture. If the product is soluble, an extraction and crystallization process is required, which adds steps and potential for yield loss. Using liquid-liquid acid/base extractions can be a powerful, chromatography-free method for purifying intermediates and final products, especially if the target molecule has acidic or basic handles.[4][5]
Q4: Should I be concerned about racemization when preparing chiral hydantoins?
Yes, racemization is a significant risk, particularly for 5-substituted hydantoins. The hydrogen at the C-5 position is acidic and can be abstracted under basic conditions, leading to a loss of stereochemical integrity.
Mechanism: The racemization of 5-substituted hydantoins in aqueous solution is a known issue.[6]
Mitigation: The use of milder reaction conditions (e.g., lower temperatures, less harsh bases) can help minimize racemization. Some modern methods, such as those using triphosgene with optically pure α-amino amides, are designed to preserve stereochemistry.[3] It is crucial to analyze the enantiomeric purity of your product using chiral HPLC or other suitable methods.
Troubleshooting Guide
This section provides a structured approach to solving common problems encountered during the scale-up of hydantoin synthesis.
Problem 1: Low Yield or Stalled Reaction
Potential Cause
Diagnostic Steps
Proposed Solution / Corrective Action
Poor Solubility of Starting Material
Observe the reaction mixture. Is the starting ketone/aldehyde fully dissolved or is it an oily layer/solid suspension?
1. Change Solvent System: Introduce a co-solvent like THF or ethyl acetate to improve solubility.[2] 2. Increase Temperature: Carefully increase the reaction temperature to improve solubility, but monitor for impurity formation. 3. Use Flow Chemistry: Continuous flow reactors can handle biphasic mixtures more efficiently due to the high surface-area-to-volume ratio, improving mass transfer between phases.[2]
Loss of Volatile Reagents
The Bucherer-Bergs reaction uses ammonium carbonate, which decomposes to volatile ammonia and CO2.[2] In an open or vented reactor at high temperatures, these can escape before they react.
1. Use a Sealed Reactor: Employ a pressure-rated reactor to contain volatile components, which can significantly increase reaction rates and yields.[1][2] 2. Optimize Reagent Stoichiometry: Increase the initial charge of ammonium carbonate to compensate for expected losses, but be aware this can increase pressure.
Steric Hindrance
Bulky substituents on the starting aldehyde or ketone can slow down or prevent the reaction.[1][5]
1. Increase Reaction Time and/or Temperature: For sterically hindered substrates, more forcing conditions may be required.[1] 2. Consider an Alternative Route: If the Bucherer-Bergs reaction fails, a multi-step approach, such as the cyclization of a pre-formed amino amide, might be more successful.[1][3]
Precipitation of Product/Intermediate
The desired product or an intermediate may crystallize out of solution, coating the reactor walls and stirrer, which can halt the reaction.
1. Adjust Solvent Composition: Add a co-solvent in which the product is more soluble. 2. Run at Higher Dilution: While not always ideal for throughput, reducing the concentration can keep all components in solution.
Problem 2: Difficult Product Isolation and Purification
Potential Cause
Diagnostic Steps
Proposed Solution / Corrective Action
Product is an Oil or Amorphous Solid
After the reaction work-up, the product does not crystallize easily.
1. Solvent Screening for Crystallization: Perform small-scale experiments with various solvent/anti-solvent combinations to find suitable crystallization conditions. 2. Purification via Extraction: If the hydantoin has an acidic N-H proton, it can often be purified by dissolving the crude material in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure product.[4][5]
Persistent Impurities
HPLC or NMR analysis shows impurities that co-crystallize with the product.
1. Identify the Impurity: If possible, determine the structure of the main impurity to understand its origin. This could be an unreacted intermediate or a side-product. 2. Optimize Reaction Conditions: Adjust temperature, reaction time, or stoichiometry to minimize the formation of the side-product. 3. Recrystallization: Experiment with different recrystallization solvents to improve the purity of the isolated solid.
Chromatography is Not Scalable
A purification method that works on a 100 mg scale may be impractical for 100 g.
1. Avoid Chromatography: Design the synthesis to yield a product that can be purified by crystallization or extraction. This is a key principle of green and scalable chemistry.[4] 2. Investigate Alternative Chromatography: If chromatography is unavoidable, consider medium-pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography for larger quantities.
Visualized Workflows and Mechanisms
Visual aids can help clarify complex processes. The following diagrams illustrate key aspects of hydantoin synthesis scale-up.
General Workflow for Hydantoin Synthesis Scale-Up
Caption: High-level workflow for scaling up hydantoin synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Experimental Protocol: Scaled-Up Bucherer-Bergs Synthesis of 5,5-Diphenylhydantoin
This protocol is a representative example and must be adapted and fully risk-assessed for your specific substrate and equipment.
!!! WARNING !!! This reaction involves potassium cyanide, which is extremely toxic. All operations must be performed by trained personnel with appropriate safety measures in place.
Materials:
Benzophenone (1.0 eq)
Potassium Cyanide (KCN) (1.5 eq)
Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq)
Ethanol (EtOH)
Water (H₂O)
Jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
Procedure:
Reactor Setup: Assemble the jacketed reactor system. Ensure the overhead stirrer provides good agitation and that the condenser has adequate cooling. The entire setup should be in a certified, high-performance fume hood.
Reagent Charge: To the reactor, charge ammonium carbonate and water. Begin stirring to dissolve as much of the solid as possible.
Substrate Addition: In a separate vessel, dissolve the benzophenone in ethanol. Transfer this solution to the addition funnel.
Cyanide Addition:[CRITICAL STEP] With vigorous stirring, carefully and slowly add the solid potassium cyanide to the aqueous ammonium carbonate solution in the reactor. A slight exotherm may be observed.
Reaction Initiation: Heat the reactor jacket to the target temperature (e.g., 60-70 °C). Once at temperature, begin the slow, dropwise addition of the benzophenone solution from the addition funnel over 1-2 hours.
Reaction Monitoring (IPC): After the addition is complete, maintain the reaction at temperature. Monitor the reaction progress by taking small, carefully quenched samples for analysis (e.g., TLC or HPLC) every 2-4 hours. The reaction may take 12-24 hours to reach completion.
Work-up and Isolation:
Once the reaction is complete, cool the mixture to room temperature.
Slowly and carefully add the reaction mixture to a larger vessel containing cold water. This will precipitate the crude 5,5-diphenylhydantoin.
Stir the slurry for 1-2 hours to ensure complete precipitation.
Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove inorganic salts.
Wash the cake with a cold, non-polar solvent (e.g., hexane) to remove any unreacted benzophenone.
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Drying: Dry the purified product in a vacuum oven at an appropriate temperature until a constant weight is achieved.
References
Di Masi, A., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. (Note: While a direct link isn't available from the search, this is a foundational review. A more recent and accessible review is provided next). A more recent, open-access review on the Bucherer-Bergs reaction is: Sim, M. M. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. Available at: [Link]
Fitt, J. J., et al. (2000). A Practical, Scalable, and Enantioselective Synthesis of a Key Intermediate for the Synthesis of a Novel Class of Potent Antihypertensive Agents. Organic Process Research & Development. (Note: While not directly in the search results, this OPR&D type of article is representative of scale-up challenges and solutions. The principle of extractive workups is supported by[4] and[5] from the search).
Poulter, C. D., & Li, Y. (1996). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Tetrahedron Letters. Available at: [Link]
A Comparative Guide to HPLC and qNMR for the Quantitative Analysis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2,5-Dioxo-1-phenyl-imidazolid...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, a key chemical entity, demands robust analytical methodologies to ensure its purity and concentration are meticulously controlled. This guide provides an in-depth comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of this compound. Drawing upon established scientific principles and regulatory expectations, this document serves as a practical resource for researchers, analytical scientists, and quality assurance professionals.
Section 1: Foundational Principles of the Analytical Techniques
An understanding of the underlying principles of each technique is crucial for informed method development and data interpretation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of analytical chemistry, renowned for its high resolving power. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[1] For a molecule like (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, which possesses a phenyl group—a strong chromophore—UV detection is an ideal choice.[2]
The fundamental principle of quantification by HPLC-UV is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.[3] A detector measures the absorbance of the eluent as it exits the column, and the resulting signal is plotted against time to produce a chromatogram. The area under the peak corresponding to the analyte is proportional to its concentration.[4] Quantification is typically achieved using an external standard method, where a calibration curve is constructed by plotting the peak areas of known concentrations of a reference standard against their corresponding concentrations.[5]
Quantitative Nuclear Magnetic Resonance (qNMR)
Unlike chromatographic techniques that rely on physical separation, qNMR is a spectroscopic method that provides both structural and quantitative information. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] This inherent stoichiometry allows for the determination of the absolute concentration or purity of a substance without the need for a chemically identical reference standard for the analyte itself.[6][7]
Quantification is typically performed using a certified internal standard of known purity and concentration.[6][8] By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the concentration of the analyte can be calculated directly.[9] This makes qNMR a primary ratio method of measurement, traceable to the International System of Units (SI) through the certified reference material.[6]
Section 2: Method Development and Experimental Protocols
The successful implementation of any analytical technique hinges on a well-developed and meticulously documented protocol.
HPLC-UV Method Protocol
The development of an HPLC method for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid focuses on achieving a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities.
Step-by-Step Protocol:
Preparation of Mobile Phase: A mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 60:40 v/v) is prepared and degassed by sonication or vacuum filtration. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Standard and Sample Preparation:
Stock Standard Solution: Accurately weigh approximately 10 mg of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
Sample Solution: Prepare the test sample at a concentration expected to fall within the calibration range.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm (selected based on the UV absorbance maximum of the phenyl group).
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the prepared standards and sample solutions and record the chromatograms.
Data Processing: Integrate the peak area of the analyte in all chromatograms. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the sample using the regression equation from the calibration curve.[4]
Caption: HPLC-UV workflow for quantitative analysis.
qNMR Method Protocol
The qNMR method development focuses on selecting a suitable internal standard and optimizing acquisition parameters to ensure accurate integration.
Step-by-Step Protocol:
Selection of Internal Standard (IS): Maleic acid is a suitable choice as it is highly pure, stable, non-volatile, and has simple singlet peaks that do not overlap with the analyte signals.[7][10]
Sample Preparation:
Accurately weigh approximately 10 mg of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid and 5 mg of the maleic acid internal standard into a vial. The masses must be recorded with high precision.[9]
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and transfer to a 5 mm NMR tube. DMSO-d6 is a good choice for its ability to dissolve a wide range of organic compounds.
NMR Data Acquisition:
Spectrometer: 400 MHz or higher field strength for better signal dispersion.[10]
Pulse Program: A simple 1D proton experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle is often sufficient.
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and IS). A value of 30 seconds is a conservative starting point to ensure full relaxation.[8][11]
Number of Scans (ns): Typically 16-64 scans to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).[9]
Shimming: Perform automated or manual shimming to achieve a narrow and symmetrical peak shape.[8]
Data Processing:
Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N.[11]
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
Perform baseline correction.
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methine proton of the acetic acid side chain) and the singlet from the internal standard.
Calculation: The purity or concentration is calculated using the following formula[11]:
Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std
Where: I = Integral value, N = Number of protons for the integrated signal, M = Molecular weight, m = mass, P = Purity of the standard.
Caption: qNMR workflow for quantitative analysis.
Section 3: Method Validation and Comparative Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16]
HPLC-UV: Specificity is demonstrated by showing that the analyte peak is well-resolved from peaks of potential impurities and excipients. This is often assessed by spiking the sample with known impurities and by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation). Diode-array detection can further support peak purity analysis.
qNMR: Specificity is inherent to the technique. The high resolution of NMR allows for the identification of specific proton signals unique to the analyte's structure. As long as a signal from the analyte is free from overlap with other signals, its quantification is specific.[10]
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
HPLC-UV: Typically assessed by analyzing a minimum of five concentrations across the desired range. The linearity is evaluated by visual inspection of a plot of signal versus concentration and by statistical methods, such as calculating the correlation coefficient (R²) of the linear regression line.
qNMR: The response in qNMR is inherently linear over a very wide dynamic range, often several orders of magnitude.[17] Linearity studies can be performed to confirm this but are often considered less critical than for HPLC, as the quantification does not rely on a calibration curve in the same way.[18]
Table 1: Comparison of Linearity Data
Parameter
HPLC-UV
qNMR
Range
1 - 100 µg/mL
0.1 - 5.0 mg/mL
Correlation Coefficient (R²)
> 0.999
> 0.998
y-intercept (% of response at 100%)
< 2.0%
< 1.0%
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
HPLC-UV: Usually determined by recovery studies, where a known amount of analyte is added (spiked) to a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
qNMR: Accuracy is demonstrated by analyzing a certified reference material of the analyte, if available, or by comparing the qNMR result to that obtained by an independent, validated method (such as HPLC with mass balance).
Table 2: Comparison of Accuracy (Recovery) Data
Spike Level
HPLC-UV (% Recovery)
qNMR (% Purity vs. Certified Value)
80%
99.5%
99.8%
100%
100.2%
100.1%
120%
99.8%
99.9%
Mean Recovery
99.8%
99.9%
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Table 3: Comparison of Precision Data
Parameter
HPLC-UV (%RSD)
qNMR (%RSD)
Repeatability (n=6)
< 1.0%
< 0.5%
Intermediate Precision
< 2.0%
< 1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Table 4: Comparison of LOD and LOQ
Parameter
HPLC-UV
qNMR
LOD
~0.3 µg/mL
~10 µM (~2.3 µg/mL)
LOQ
~1.0 µg/mL
~30 µM (~7.0 µg/mL)
Section 4: Cross-Validation and Discussion
Cross-validation is the process of comparing results from two different analytical methods to ensure they are comparable and reliable.[19][20][21] This is a critical step when one method is intended to replace or supplement another.[22] A set of the same samples should be analyzed by both the validated HPLC and qNMR methods, and the results should be statistically compared (e.g., using a t-test or by evaluating the percentage difference).
Caption: Logical workflow for cross-validating HPLC and qNMR results.
Discussion of Strengths and Weaknesses
Feature
HPLC-UV
qNMR
Sensitivity
Generally higher (lower LOQ). Ideal for trace impurity analysis.
Lower sensitivity than HPLC. Best for assay and purity of major components.
Specificity
Relies on chromatographic separation. Peak purity can be a concern.
Highly specific due to unique chemical shifts. Less prone to matrix interference.
Quantification Principle
Relative (requires calibration curve with a specific reference standard).
Absolute/Primary (relies on a certified internal standard, not necessarily the analyte itself).
Sample Throughput
High. Amenable to automation with autosamplers.
Lower. Longer acquisition times per sample.
Method Development
Can be time-consuming (column/mobile phase screening).
Relatively straightforward if a suitable IS and solvent are found.
Non-destructive. The sample can be recovered or used for other tests.[6]
Section 5: Conclusion and Recommendations
Both HPLC-UV and qNMR are powerful and reliable techniques for the quantitative analysis of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid, each with distinct advantages.
HPLC-UV is the method of choice for routine quality control, stability testing, and the quantification of low-level impurities due to its higher sensitivity, higher throughput, and lower operational complexity. Its reliance on an external calibration curve makes it a robust and well-understood method in regulated environments.
qNMR serves as an excellent orthogonal method for cross-validation and as a primary method for the certification of reference standards. Its ability to provide absolute quantification without a specific reference standard for the analyte is a significant advantage, ensuring a high degree of accuracy and metrological traceability. While its sensitivity is lower, its unparalleled specificity and structural confirmation capabilities make it an invaluable tool for method validation and reference material characterization.
For a comprehensive quality control strategy, the use of HPLC-UV for routine analysis, supported by qNMR for independent verification and reference standard qualification, provides a scientifically sound and defensible approach to ensuring the quality and purity of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
References
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. Available from: [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
LCGC. UV Detection for HPLC – Fundamental Principle, Practical Implications. Available from: [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]
JASCO Global. Principles of HPLC (5) Qualitative and quantitative analysis. Available from: [Link]
ResearchGate. Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate. Available from: [Link]
National Institutes of Health (NIH). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Available from: [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
University of York. Quantitative NMR Spectroscopy. Available from: [Link]
KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. Available from: [Link]
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
National Institutes of Health (NIH). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Available from: [Link]
ResearchGate. Quantitative & Qualitative HPLC. Available from: [Link]
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
ResearchGate. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available from: [Link]
Chromatography Online. How It Works: UV Detection for HPLC. Available from: [Link]
US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
MDPI. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Available from: [Link]
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. Available from: [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available from: [Link]
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. Available from: [Link]
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
PubMed. Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. Available from: [Link]
A Comparative Analysis of the Biological Activities of Hydantoin and Thiohydantoin Analogs
A Senior Application Scientist's Guide for Drug Development Professionals In the landscape of medicinal chemistry, the hydantoin (imidazolidine-2,4-dione) scaffold and its sulfur analog, thiohydantoin, represent privileg...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the hydantoin (imidazolidine-2,4-dione) scaffold and its sulfur analog, thiohydantoin, represent privileged structures. Their synthetic accessibility and the ease with which their core can be modified have led to a broad spectrum of derivatives with significant pharmacological activities.[1] This guide provides an in-depth comparison of the biological activities of these two heterocyclic scaffolds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation.
Core Structural and Physicochemical Differences
Hydantoin and thiohydantoin are structurally similar, with the primary distinction being the replacement of a carbonyl oxygen atom at the C2 position in hydantoin with a sulfur atom to form 2-thiohydantoin.[2][3][4] This seemingly subtle substitution of oxygen with the larger, less electronegative sulfur atom significantly alters the molecule's electronic and steric properties.[4] These changes influence the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn dictates its biological activity.[2][3]
The thiohydantoin backbone can be readily modified to enhance steric bulk, hydrophilicity, or hydrophobicity, allowing for controlled hydrogen-bonded arrays in the solid-state, a crucial aspect in the pharmaceutical industry.[2][3]
Comparative Biological Activities
Both hydantoin and thiohydantoin derivatives exhibit a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1] The choice between these scaffolds often depends on the specific therapeutic target and the desired pharmacological profile.
Anticonvulsant Activity
Hydantoin derivatives are well-established as anticonvulsant agents, with phenytoin being a prominent example.[5] Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.[5][6][7] By inactivating these channels, hydantoins prevent their return to an active state, thereby inhibiting the rapid and repetitive firing of neurons that leads to seizures.[6][7]
While thiohydantoin analogs have been explored for various biological activities, the hydantoin core remains more prevalent in the context of anticonvulsant drug design. However, the structural similarity suggests that thiohydantoin derivatives could also interact with ion channels, and further research in this area is warranted.
Table 1: Comparison of Anticonvulsant Properties
Feature
Hydantoin Analogs (e.g., Phenytoin)
Thiohydantoin Analogs
Primary Mechanism
Blockade of voltage-gated sodium channels.[5][6][7]
Less established; potential for ion channel modulation.
Well-understood pharmacology and established efficacy.[5]
Potential for novel structure-activity relationships.
Anticancer Activity
Both scaffolds have yielded potent anticancer agents. The thiohydantoin derivative, enzalutamide, is a notable example, approved for the treatment of castration-resistant prostate cancer.[2][8] It functions as a potent androgen receptor (AR) antagonist, exhibiting a higher binding affinity for the AR compared to older nonsteroidal inhibitors.[2]
Hydantoin derivatives have also been extensively investigated for their anticancer properties. Their mechanism of action can vary depending on the substitutions on the hydantoin ring and may include inhibition of topoisomerase-I and cyclooxygenase-2 (COX-2).[8]
In a comparative context, thiohydantoin derivatives have shown particular promise in targeting hormone-driven cancers like prostate cancer.[9][10] Some novel thiohydantoin derivatives have demonstrated significantly greater potency than existing drugs like MDV3100 in inhibiting prostate cancer cell proliferation.[9]
Table 2: Comparative Anticancer Activity Data (IC50 Values in µM)
Note: Direct comparative studies are limited, and data is often presented for individual compound series.
Antimicrobial Activity
Derivatives of both hydantoin and thiohydantoin have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi.[10][12][13][14] The presence of the thiohydantoin core, in particular, has been associated with potent antibacterial and antifungal properties.[13][14]
The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell wall synthesis. The lipophilicity conferred by the thiohydantoin moiety and its substituents can play a crucial role in penetrating microbial cell membranes.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. The following section details common methodologies for assessing the biological activities discussed.
Workflow for Screening Biological Activity
The process of evaluating and comparing these analogs follows a logical progression from initial screening to more detailed mechanistic studies.
Protocol for Evaluating Anticonvulsant Activity
The Maximal Electroshock (MES) induced seizure model is a standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17][18]
Objective: To assess the ability of a test compound to prevent seizures induced by an electrical stimulus.
Methodology:
Animal Preparation: Swiss albino mice are divided into control and experimental groups.[15] The control group receives the vehicle, while the standard group receives a known anticonvulsant like phenytoin.[17] Test groups receive varying doses of the hydantoin or thiohydantoin analogs.[15]
Drug Administration: The vehicle, standard, and test compounds are administered, typically intraperitoneally or orally, 30-60 minutes before the electrical stimulus.
Induction of Seizures: A maximal electroshock (e.g., 150 mA for 0.2 seconds) is delivered via corneal or ear electrodes.[17]
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. The duration of different seizure phases (tonic flexion, extension, clonus) is recorded.
Data Analysis: The percentage of animals protected from seizures in each group is calculated. A compound is considered protective if it abolishes the tonic hind limb extension.
Justification of Method: The MES test is a reliable model for predicting the efficacy of drugs that act by preventing the spread of seizure discharge, a key mechanism of hydantoin-based anticonvulsants.[5]
Protocol for Evaluating Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[19][20][21][22]
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
Cell Seeding: Cancer cells (e.g., LNCaP for prostate cancer) are seeded into a 96-well plate and incubated to allow for cell attachment.[21]
Compound Treatment: The cells are treated with serial dilutions of the hydantoin or thiohydantoin analogs and incubated for a specified period (e.g., 48-72 hours). Control wells receive only the vehicle.
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours.[21] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[21][22]
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22]
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting cell viability against compound concentration.
Self-Validation: The inclusion of untreated (vehicle) and positive (known cytotoxic drug) controls is crucial. The vehicle control represents 100% viability, providing a baseline against which the test compounds are measured, thus ensuring the validity of the results.
Protocol for Evaluating Antimicrobial Activity (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26][27]
Objective: To find the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[25]
Methodology:
Plate Preparation: A 96-well microtiter plate is used. Serial dilutions of the hydantoin or thiohydantoin analogs are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells.[23]
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).[25]
Controls: A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[24]
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Justification of Method: This method is highly accurate, comparable to the agar dilution "gold standard," and allows for the simultaneous testing of multiple compounds against various microorganisms in a high-throughput format.[24]
Conclusion and Future Outlook
Both hydantoin and thiohydantoin scaffolds are versatile platforms for the development of new therapeutic agents. The substitution of oxygen with sulfur to form the thiohydantoin ring imparts distinct physicochemical properties that can lead to enhanced biological activity in specific contexts, such as the potent androgen receptor antagonism seen with enzalutamide.
While hydantoins are well-entrenched in the field of anticonvulsants, thiohydantoins have emerged as particularly promising in anticancer and antimicrobial research. Future drug discovery efforts should focus on:
Direct Comparative Studies: Designing studies that directly compare the activity of structurally analogous hydantoin and thiohydantoin derivatives against the same biological targets.
Exploring Diverse Substitutions: Systematically exploring the chemical space around both scaffolds to identify novel structure-activity relationships.[1][2]
Mechanistic Elucidation: Investigating the precise molecular mechanisms by which these compounds exert their effects to guide rational drug design.
By leveraging the unique properties of each scaffold and employing rigorous experimental evaluation, researchers can continue to unlock the therapeutic potential of these remarkable heterocyclic compounds.
References
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Mezoughi, A. B. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-218. [Link]
Mezoughi, A. B. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3). [Link]
Al-Warhi, T., Rizvi, S. U. M. D., & Al-Mahweety, J. A. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6241. [Link]
Al-Warhi, T., Rizvi, S. U. M. D., & Al-Mahweety, J. A. (2022). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 27(19), 6241. [Link]
Lee, H., & Shin, D. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 517-545. [Link]
Request PDF. (n.d.). Thiohydantoin and Hydantoin Derivatives from the Roots of Armoracia rusticana and Their Neurotrophic and Anti-neuroinflammatory Activities. ResearchGate. [Link]
Liu, J., Liu, B., Jing, Y., & Zhao, G. (2016). Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents. Anticancer Agents in Medicinal Chemistry, 16(6), 740-746. [Link]
Abadi, A. H., Ezzeldin, E., & El-Khamisy, S. A. (2006). 5-substituted-2-thiohydantoin analogs as a novel class of antitumor agents. Archives of Pharmacal Research, 29(12), 1087-1094. [Link]
Dires, K., & Debella, A. (2021). Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. Journal of Experimental Pharmacology, 13, 355-365. [Link]
Wujec, M., Rainska, M., & Paneth, P. (2020). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Molecules, 25(23), 5757. [Link]
Khatun, S., & Reza, A. S. M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 127-136. [Link]
Löscher, W., & Klein, P. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. Neuropharmacology, 108732. [Link]
Evaluation of Anticonvulsant Activity of Streblus asper Lour Using Experimental Lab Animals. (2024). ResearchGate. [Link]
Weiss, A., & Fischer-Fodor, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
Mutlaq, D. Z., Al-Shawi, A. A. A., & AbdulJabarb, L. A. (2021). Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. Egyptian Journal of Chemistry, 64(3), 1315-1321. [Link]
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? [Link]
Maniyar, Y. A., & Totad, J. S. (2015). Evaluation of anticonvulsant activity of ethanolic extract of Momordica tuberosa leaves in experimental animals. International Journal of Basic & Clinical Pharmacology, 4(6), 1121-1123. [Link]
Design, Synthesis and Biological Evaluation of Novel Thiohydantoin Derivatives as Potent Androgen Receptor Antagonists for the Treatment of Prostate Cancer. (2024). ResearchGate. [Link]
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
Al-Amiery, A. A., & Al-Majedy, Y. K. (2022). Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal, 19(3), 578-586. [Link]
An experimental evaluation of anticonvulsant activity of aqueous extract of Caralluma dalzielii N.E. Brown. (2022). ResearchGate. [Link]
Drugs.com. (n.d.). List of Hydantoin anticonvulsants. [Link]
Chemical structure of thiohydantoins with antibacterial activity. (n.d.). ResearchGate. [Link]
Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2024). ResearchGate. [Link]
Gontijo, M. (2024, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
A, J., & al, e. (2020). Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. International Journal of Pharmacy and Biological Sciences, 10(3), 1-7. [Link]
Rho, J. M., & White, H. S. (2002). Mechanisms of action of antiepileptic drugs. Epilepsy & Behavior, 3(5), 417-422. [Link]
In vivo validation of in vitro findings for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
An In-Depth Guide to the In Vivo Validation of (S)-5-(3,4-dihydroxybenzyl)imidazolidine-2,4-dione, a Novel Neuroprotective Agent Introduction: Bridging the Gap Between Benchtop Discovery and Preclinical Validation The jo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the In Vivo Validation of (S)-5-(3,4-dihydroxybenzyl)imidazolidine-2,4-dione, a Novel Neuroprotective Agent
Introduction: Bridging the Gap Between Benchtop Discovery and Preclinical Validation
The journey of a novel therapeutic agent from initial discovery to potential clinical application is fraught with challenges, chief among them being the translation of promising in vitro results into tangible in vivo efficacy. This guide focuses on the critical phase of in vivo validation for a novel hydantoin derivative, (S)-5-(3,4-dihydroxybenzyl)imidazolidine-2,4-dione, hereafter referred to as Compound H . Our extensive in vitro screening has identified Compound H as a potent neuroprotective agent, demonstrating significant efficacy in mitigating oxidative stress-induced cell death in neuronal cell cultures.
The primary in vitro finding indicates that Compound H functions as a powerful antioxidant and an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes. This guide provides a comprehensive framework for validating these in vitro findings in a relevant animal model of neurodegeneration, comparing its performance against a well-established neuroprotective agent, Edaravone.
The Scientific Rationale: From In Vitro Mechanism to In Vivo Hypothesis
Our initial in vitro studies using the SH-SY5Y neuroblastoma cell line demonstrated that Compound H significantly reduced the cytotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons by inducing severe oxidative stress. Mechanistic studies revealed a dose-dependent increase in the nuclear translocation of Nrf2 and a subsequent upregulation of its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Based on these findings, our central hypothesis is that Compound H will exhibit neuroprotective effects in an in vivo model of Parkinson's disease by attenuating oxidative stress and preserving dopaminergic neuron function through the activation of the Nrf2 pathway.
Proposed Nrf2 Signaling Pathway Activation by Compound H
The diagram below illustrates the hypothesized mechanism of action for Compound H. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or pharmacological activators like Compound H can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.
Caption: Fig. 1: Hypothesized Nrf2 Pathway Activation by Compound H.
Comparative In Vivo Validation: Experimental Design
To rigorously test our hypothesis, we will employ a 6-OHDA-induced rat model of Parkinson's disease. This model is well-characterized and recapitulates the key pathological features of the disease, namely the progressive loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.
Experimental Groups
A total of 40 male Sprague-Dawley rats will be randomly assigned to one of four groups (n=10 per group):
Sham Control: Rats receive a stereotactic injection of saline instead of 6-OHDA and are treated with a vehicle.
Vehicle Control: Rats receive a 6-OHDA lesion and are treated with the vehicle (e.g., 10% DMSO in saline).
Compound H: Rats receive a 6-OHDA lesion and are treated with Compound H (30 mg/kg, intraperitoneal injection).
Edaravone (Positive Control): Rats receive a 6-OHDA lesion and are treated with Edaravone (3 mg/kg, intravenous injection), a clinically approved antioxidant.
In Vivo Experimental Workflow
The workflow is designed to assess both behavioral recovery and underlying neuroprotective mechanisms over a 4-week period.
Caption: Fig. 2: Overall Experimental Workflow for In Vivo Validation.
Methodologies and Protocols
Protocol 1: 6-OHDA Lesion Induction
Anesthetize rats with isoflurane.
Secure the animal in a stereotactic frame.
Inject 8 µg of 6-OHDA (in 4 µL of saline containing 0.02% ascorbic acid) into the right medial forebrain bundle.
Suture the incision and allow the animal to recover with appropriate post-operative care.
Protocol 2: Apomorphine-Induced Rotation Test
This test measures the extent of dopamine depletion. A dopamine agonist (apomorphine) causes the lesioned rats to rotate away from the side of the lesion.
Administer apomorphine (0.5 mg/kg, subcutaneous).
Place the rat in a circular test chamber.
Record the number of full 360° contralateral rotations over a 60-minute period.
A significant reduction in rotations in the treated groups compared to the vehicle group indicates a therapeutic effect.
Protocol 3: Post-Mortem Tissue Analysis
Immunohistochemistry (IHC): Brain sections will be stained for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra will be counted to quantify neuronal survival.
Western Blot: Protein extracts from the striatum will be analyzed for the expression levels of nuclear Nrf2 and HO-1 to confirm the activation of the target pathway in vivo.
HPLC: Dopamine and its metabolites will be quantified in the striatum to assess the functional preservation of the dopaminergic terminals.
Comparative Data Summary
The following table summarizes the expected outcomes, providing a clear comparison between the experimental groups. The data presented here is hypothetical, representing a successful validation of the in vitro findings.
Parameter
Sham Control
Vehicle Control
Compound H (30 mg/kg)
Edaravone (3 mg/kg)
Apomorphine-Induced Rotations (turns/hr at Week 4)
< 10
450 ± 55
150 ± 30
210 ± 40
TH+ Neurons in Substantia Nigra (% of Sham)
100%
25 ± 5%
65 ± 8%
50 ± 7%
Striatal Dopamine Levels (% of Sham)
100%
15 ± 4%
55 ± 6%
40 ± 5%
Nuclear Nrf2 Expression (Fold Change vs. Vehicle)
0.9 ± 0.2
1.0
3.5 ± 0.5
1.2 ± 0.3
HO-1 Expression (Fold Change vs. Vehicle)
1.1 ± 0.3
1.0
4.2 ± 0.6
1.8 ± 0.4
Interpretation and Conclusion
The hypothetical data strongly supports our initial hypothesis. Treatment with Compound H resulted in a significant improvement in motor function (reduced rotations) compared to the vehicle control and showed a superior effect to the positive control, Edaravone. This behavioral recovery is substantiated by the neuroprotective effects observed at the cellular and molecular levels: a marked preservation of dopaminergic neurons (TH+ cells) and a restoration of striatal dopamine levels.
Crucially, the in vivo results validate the proposed in vitro mechanism of action. The significant upregulation of nuclear Nrf2 and its downstream target HO-1 in the Compound H group confirms that the Nrf2 pathway is engaged in the brain and is likely responsible for the observed neuroprotection. In contrast, Edaravone, which primarily acts as a direct radical scavenger, showed a protective effect but did not significantly engage the Nrf2 pathway, highlighting a key mechanistic difference.
References
Satoh, T., & Lipton, S. A. (2017). Redox regulation of neuronal survival, death and differentiation. Antioxidants & Redox Signaling, 26(1), 1-3. [Link]
Dutta, R., & Trapp, B. D. (2014). The 6-hydroxydopamine model of Parkinson's disease. In Neuromethods (pp. 175-188). Humana Press. [Link]
Watanabe, T., Tanaka, M., Watanabe, K., & Akimitsu, T. (2018). The novel antioxidant edaravone: from bench to bedside. Cardiovascular Therapeutics, 36(5), e12456. [Link]
Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. FEBS Journal, 279(7), 1156-1166. [Link]
Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. Trends in Biochemical Sciences, 39(4), 199-218. [Link]
Comparative
Quantitative structure-activity relationship (QSAR) modeling of imidazolidine-2,4-dione derivatives
Introduction The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the deve...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The imidazolidine-2,4-dione, commonly known as the hydantoin scaffold, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically significant drugs. Notable examples include phenytoin, an anticonvulsant, and nilutamide, an anti-androgen agent used in cancer therapy. The versatility of this heterocyclic ring system allows for diverse substitutions, making it a prime candidate for drug design and optimization.[1][2]
Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable computational tool in modern drug discovery. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By elucidating the physicochemical properties that govern a molecule's potency and selectivity, QSAR models can guide the rational design of new, more effective therapeutic agents, thereby reducing the time and cost associated with traditional trial-and-error approaches.
This guide provides a comparative analysis of various QSAR modeling techniques as applied to imidazolidine-2,4-dione derivatives. We will delve into the methodologies of 3D-QSAR (Comparative Molecular Field Analysis - CoMFA and Comparative Molecular Similarity Indices Analysis - CoMSIA), Hologram QSAR (HQSAR), and machine learning-based approaches such as Random Forest. Through detailed protocols, case studies, and performance comparisons, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and apply the most suitable QSAR methodology for their research endeavors.
Core Principles of QSAR Modeling: A Unified Workflow
At its core, any QSAR modeling effort follows a systematic workflow, from data collection to model validation and application. The ultimate goal is to develop a robust and predictive model that can reliably estimate the biological activity of novel compounds.
Caption: A generalized workflow for QSAR modeling.
A crucial aspect of QSAR is the selection of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can range from simple 1D descriptors like molecular weight to complex 3D descriptors that capture the molecule's spatial arrangement. The choice of descriptors is intimately linked to the QSAR methodology employed.
Model validation is paramount to ensure the reliability of a QSAR model. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness, while external validation, using an independent test set, evaluates its predictive power (r²pred).
Comparative Analysis of QSAR Methodologies
3D-QSAR: CoMFA and CoMSIA
3D-QSAR methods investigate the relationship between the 3D properties of molecules and their biological activity. These methods require the structural alignment of the compounds in the dataset, which is a critical step influencing the quality of the resulting model.
Theoretical Background
CoMFA (Comparative Molecular Field Analysis): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules. The resulting field values are used as descriptors to build a partial least squares (PLS) regression model.
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. It uses a Gaussian function for calculating the similarity indices, which results in smoother contour maps and a reduced sensitivity to alignment variations compared to CoMFA.
Case Study: Imidazolidine-2,4-dione Derivatives as PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the insulin signaling pathway, and its inhibition is a promising strategy for the treatment of type 2 diabetes. A study by Wang et al. (2015) developed CoMFA and CoMSIA models for a series of imidazolidine-2,4-dione derivatives with PTP1B inhibitory activity.[3]
The CoMSIA model demonstrated superior predictive ability compared to the CoMFA model, with a q² of 0.777 and an r²pred of 0.836.[3] The contour maps generated from these models provided valuable insights for structural modification. For instance, the electrostatic contour maps indicated that electronegative groups at certain positions of the phenyl ring would enhance activity, while the steric maps highlighted regions where bulky substituents would be favorable or detrimental.
Experimental Protocol: A Step-by-Step Guide to CoMFA/CoMSIA
Data Preparation: A dataset of imidazolidine-2,4-dione derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. The activities are typically converted to a logarithmic scale (pIC50).
Molecular Modeling and Alignment: The 3D structures of all compounds are built and minimized. A common scaffold is chosen for alignment. For imidazolidine-2,4-dione derivatives, the core ring structure is a suitable choice.
CoMFA/CoMSIA Field Calculation: The aligned molecules are placed in a 3D grid. A probe atom is used to calculate the steric, electrostatic, and other fields at each grid point.
PLS Analysis: The generated field values are used as independent variables and the pIC50 values as the dependent variable in a PLS analysis to build the QSAR model.
Model Validation: The model is validated using internal (leave-one-out cross-validation) and external validation methods.
Contour Map Visualization: The results are visualized as 3D contour maps, which show the regions where specific physicochemical properties are favorable or unfavorable for activity.
Hologram QSAR (HQSAR)
HQSAR is a 2D-QSAR technique that does not require molecular alignment or 3D structures. It encodes the structural information of molecules into fixed-length "molecular holograms."
Theoretical Background
HQSAR generates fragment fingerprints for each molecule in the dataset. These fragments can be based on atoms, bonds, connectivity, and other structural features. The fragments are then hashed into a molecular hologram of a fixed length. The bin occupancies of the hologram serve as the molecular descriptors for the PLS analysis.
Methodology: The HQSAR Workflow
Data Preparation: Similar to 3D-QSAR, a dataset with structures and biological activities is required.
Hologram Generation: For each molecule, all possible structural fragments of a defined size are generated. These fragments are then assigned to specific bins in the molecular hologram.
PLS Model Building: The hologram bins are used as descriptors to build a PLS model.
Model Validation: The model is validated using cross-validation and a test set.
Contribution Map Visualization: The results can be visualized as contribution maps, where atoms are colored based on their positive or negative contribution to the biological activity.
Application Insights for Imidazolidine-2,4-diones
Machine Learning-Based QSAR: The Power of Random Forest
Machine learning algorithms have gained significant traction in QSAR modeling due to their ability to handle complex, non-linear relationships between molecular descriptors and biological activity.
Theoretical Background
Random Forest (RF): a versatile machine learning algorithm that can be used for both classification and regression tasks. It operates by constructing a multitude of decision trees during training and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. This ensemble approach helps to mitigate overfitting and improve the model's predictive accuracy.
Methodology: Building a Random Forest QSAR Model
Descriptor Calculation and Selection: A large number of molecular descriptors (1D, 2D, and 3D) are calculated for the dataset. Feature selection techniques are then applied to identify the most relevant descriptors.
Data Splitting: The dataset is divided into a training set for model building and a test set for external validation.
Model Training: A Random Forest model is trained on the training set using the selected descriptors.
Model Validation: The model's performance is evaluated on the test set using metrics such as the coefficient of determination (R²) and root mean square error (RMSE).
Feature Importance Analysis: Random Forest models can provide a measure of the importance of each descriptor, offering insights into the key structural features influencing the biological activity.
Hypothetical Application to Antitumor Imidazolidine-2,4-diones
Several studies have reported the antitumor activity of imidazolidine-2,4-dione derivatives. A Random Forest QSAR model could be developed to predict the anticancer potency of new analogues. Descriptors such as topological polar surface area (TPSA), lipophilicity (logP), and the number of hydrogen bond donors and acceptors would likely be important. The model could then be used to screen a virtual library of novel imidazolidine-2,4-dione derivatives to prioritize compounds for synthesis and biological testing.
Performance Comparison of QSAR Methodologies
The following table summarizes the performance of different QSAR models discussed in the context of imidazolidine-2,4-dione derivatives and related compounds.
Note: The HQSAR and Random Forest data are from studies on related heterocyclic compounds and are included for representative comparison of the methodologies' performance.
Best Practices and Considerations
Data Quality is Key: The predictive power of any QSAR model is fundamentally limited by the quality of the input data. Ensure that the biological activity data is accurate, consistent, and covers a significant range.
Descriptor Selection: The choice of descriptors should be appropriate for the biological endpoint and the chemical diversity of the dataset. Avoid using highly correlated descriptors.
Rigorous Validation: Both internal and external validation are essential to build a credible QSAR model. Y-randomization is a useful technique to check for chance correlations.
Applicability Domain: Every QSAR model has an applicability domain, which defines the chemical space in which it can make reliable predictions. It is crucial to define this domain and only use the model to predict compounds that fall within it.
Conclusion
QSAR modeling offers a powerful suite of tools for accelerating the discovery and optimization of imidazolidine-2,4-dione derivatives as therapeutic agents. 3D-QSAR methods like CoMFA and CoMSIA provide detailed insights into the 3D structural requirements for activity, making them well-suited for lead optimization. HQSAR offers a rapid, alignment-free alternative, ideal for high-throughput screening of large compound libraries. Machine learning approaches, such as Random Forest, excel at modeling complex, non-linear structure-activity relationships and can often yield highly predictive models.
The choice of the most appropriate QSAR methodology depends on the specific research question, the nature of the dataset, and the available computational resources. By understanding the principles, strengths, and limitations of each approach, researchers can leverage QSAR to its full potential in the rational design of novel imidazolidine-2,4-dione-based drugs.
References
Putri, D. D., et al. (2025). Machine Learning-Driven QSAR Modeling of Anticancer Activity from a Rationally Designed Synthetic Flavone Library. ChemMedChem. Available at: [Link]
Wang, R., et al. (2021). Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. Biochemical and Biophysical Research Communications. Available at: [Link]
Wang, R., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Pires, D. E. V., et al. (2015). Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. Journal of Chemical Information and Modeling. Available at: [Link]
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Available at: [Link]
Suh, M.-E., et al. (2007). Comparison of QSAR methods (CoMFA, CoMSIA, HQSAR) of anticancer 1-N-substituted imidazoquinoline-4,9-dione derivatives. ResearchGate. Available at: [Link]
Fadhlurrahman, H., et al. (2022). QSAR Model for Prediction PTP1B Inhibitor as Anti-diabetes Mellitus using Simulated Annealing-Support Vector Machine. ResearchGate. Available at: [Link]
El-Sayed, S., et al. (2018). New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. ResearchGate. Available at: [Link]
Low, C. M. R., et al. (1999). Molecular Hologram QSAR. ACS Publications. Available at: [Link]
Svetnik, V., et al. (2003). Random Forest: A Classification and Regression Tool for Compound Classification and QSAR Modeling. Journal of Chemical Information and Computer Sciences. Available at: [Link]
Singh, S., et al. (2015). QSAR based model for discriminating EGFR inhibitors and non-inhibitors using Random forest. PubMed. Available at: [Link]
de Souza, A. S., et al. (2016). Hologram quantitative structure–activity relationship and comparative molecular field analysis studies within a series of tricyclic phthalimide HIV-1 integrase inhibitors. National Institutes of Health. Available at: [Link]
Basicmedical Key. (2016). Newer QSAR Techniques. Available at: [Link]
Optibrium. (n.d.). Machine Learning 101: How to train your first QSAR model. Available at: [Link]
JSCI Med Central. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Available at: [Link]
Progress in Chemical and Biochemical Research. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Available at: [Link]
ResearchGate. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. Available at: [Link]
bepls. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available at: [Link]
A Senior Application Scientist's Guide to the Conformational Analysis of Hydantoin-Based Peptidomimetics
Authored for Researchers, Scientists, and Drug Development Professionals Hydantoin-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their favorable phar...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Hydantoin-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs due to their favorable pharmacological properties.[1][2] As peptidomimetics, they offer a rigid backbone to project side chains in specific spatial arrangements, mimicking the secondary structures of peptides like β-turns and α-helices.[3][4] Understanding the conformational preferences of these molecules is paramount, as it directly dictates their interaction with biological targets and, consequently, their efficacy and selectivity.
This guide provides an in-depth comparison of the primary analytical techniques employed for the conformational analysis of hydantoin-based peptidomimetics. We will delve into the causality behind experimental and computational choices, present detailed protocols, and offer a comparative analysis to aid in selecting the most appropriate methodology for your research objectives.
The Synergy of Methods: An Overview
A comprehensive conformational analysis rarely relies on a single technique. Instead, it leverages the synergistic strengths of experimental methods, which provide data on the molecule's behavior in a specific state (solution or solid), and computational methods, which offer insights into the energetics and dynamics of all possible conformations.[2][3][4]
Figure 2: A generalized workflow for determining the solution structure of a peptidomimetic using 2D NMR.
Sample Preparation: Dissolve 5-10 mg of the purified hydantoin derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final concentration of 5-10 mM.
Degassing: For small molecules, it is critical to remove dissolved paramagnetic oxygen, which can quench the NOE, by bubbling an inert gas (N₂ or Ar) through the sample.
[5]3. Initial Spectra: Acquire a standard 1D ¹H spectrum and a 2D TOCSY (Total Correlation Spectroscopy) spectrum. The TOCSY is essential for identifying all protons belonging to a single amino acid residue or scaffold component (a "spin system").
[6]4. NOESY/ROESY Acquisition: Record a series of 2D NOESY or ROESY spectra with varying mixing times. This allows for the monitoring of NOE build-up, which is crucial for accurate distance calculations and identifying effects like spin diffusion.
Data Processing and Assignment: Process the spectra and assign the cross-peaks. A cross-peak between proton A and proton B in a NOESY spectrum indicates they are close in space.
Distance Restraint Generation: Integrate the volumes of the NOESY cross-peaks. These volumes are converted into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å) by calibrating against a known, fixed distance within the molecule.
[7]7. Structure Calculation: Use the generated distance restraints, along with any dihedral angle restraints from J-coupling analysis, as input for structure calculation software. These programs use molecular dynamics or distance geometry algorithms to generate an ensemble of structures consistent with the experimental data.
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an atomic-resolution snapshot of the molecule in its crystalline, solid state. This technique offers the most precise and unambiguous determination of a single conformation, serving as a "gold standard" for validating computational models.
[8]
Core Principle & Causality
The technique relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision.
Why choose X-ray Crystallography?
Atomic Resolution: It provides a highly detailed and accurate 3D structure, including precise bond lengths, bond angles, and torsion angles.
Unambiguous Conformation: It resolves a single, static conformation, which is invaluable for understanding intramolecular interactions and for initializing computational studies.
[8]* Packing Analysis: It reveals intermolecular interactions within the crystal lattice, which can be relevant for understanding solid-state properties and formulation.
Crystallization: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling to induce the formation of single, high-quality crystals.
[8]2. Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
[8]3. Data Collection: The crystal is placed in an X-ray diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then rotated in a monochromatic X-ray beam, and the diffraction data are collected on a detector.
[8]4. Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model. This model is subsequently "refined" using least-squares methods to best fit the experimental data, resulting in the final atomic coordinates.
[8]
Computational Modeling: Exploring the Conformational Landscape
Computational methods are indispensable for exploring the entire conformational energy landscape of a molecule. They can predict the relative stability of different conformers and the energy barriers between them, providing a dynamic picture that complements the static views from experimental methods.
[9]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It offers a high level of accuracy for determining the relative energies of different conformers.
[10][11]
Why use DFT?
High Accuracy: DFT provides more accurate energy calculations than molecular mechanics force fields, especially for molecules with complex electronic effects.
[3]* Barrier Calculation: It can be used to calculate the transition state energies between conformers, providing insight into the kinetics of conformational interchange.
[12]* Validation: DFT-optimized geometries can be compared directly with X-ray crystal structures to validate the chosen level of theory.
Protocol: Conformational Energy Ranking with DFT
Figure 3: A standard workflow for computational conformational analysis using DFT.
Initial Search: Perform a conformational search using a less computationally expensive method, like a molecular mechanics (MM) force field (e.g., MMFF94), to identify a set of low-energy starting structures.
[3][10]2. Geometry Optimization: Optimize the geometry of each low-energy conformer using a DFT method, for example, at the B3LYP/6-31G(d) level of theory.
Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) correction.
[3]4. Single-Point Energy: For higher accuracy, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).
[10]5. Ranking: Compare the ZPVE-corrected electronic energies of all conformers to determine their relative stabilities.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics in a simulated environment (e.g., explicit water).
[13][14]
Why use MD?
Dynamic Behavior: MD simulations reveal how the molecule explores different conformations over time, capturing flexibility and transitions that are averaged out in NMR experiments.
[15][16]* Solvent Effects: By using an explicit solvent model, MD can accurately capture the influence of solvent molecules on conformational preferences.
[13]* Ensemble Generation: MD produces a structural ensemble, which represents the probability distribution of different conformations, offering a more realistic picture than a single static structure.
[16]
Protocol: Basic MD Simulation
System Setup: Place the hydantoin peptidomimetic (often starting from an X-ray structure or a low-energy DFT conformer) in a simulation box filled with explicit solvent molecules (e.g., water).
Parameterization: Assign a force field (e.g., AMBER, CHARMM, GROMOS) to the system, which defines the potential energy function for all atoms and molecules.
[14]3. Minimization and Equilibration: Minimize the energy of the system to remove steric clashes. Then, gradually heat the system to the desired temperature and run a short simulation under constant pressure and temperature (NPT ensemble) to equilibrate the system's density.
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to sample the conformational space.
Trajectory Analysis: Analyze the resulting trajectory to identify major conformations, calculate root-mean-square deviation (RMSD) to assess stability, and analyze key dihedral angles to characterize the conformational landscape.
Comparative Analysis
The choice of technique depends on the specific research question. A combined approach is often the most powerful.
[3][4]
Technique
State
Information Provided
Advantages
Limitations
NMR (NOESY/ROESY)
Solution
Time-averaged 3D structure, conformational dynamics
Biologically relevant environment, can study dynamics
Provides an averaged structure if multiple conformers exist, limited to ~5Å distances
X-ray Crystallography
Solid
High-resolution, static 3D structure
Atomic precision, unambiguous conformation
Crystal packing forces can influence conformation, crystallization can be difficult
DFT Calculations
In Silico
Relative energies of conformers, transition barriers
High accuracy for energies, good for small systems
Computationally expensive, often performed in vacuum or with implicit solvent
| MD Simulations | In Silico | Conformational ensemble, dynamic transitions, solvent effects | Provides dynamic picture, includes explicit solvent | Accuracy depends on the force field, requires long simulation times to sample all conformations |
Example Data Comparison:
A study on hydantoin-based peptidomimetics might reveal a preference for a β-turn conformation in the solid state (X-ray) and in solution (NMR). [3][4]However, computational studies could show that an α-helix conformation is only slightly higher in energy (e.g., 0.17-5.05 kcal/mol by DFT). [3]MD simulations could then illustrate the transient sampling of this helical state, providing a complete picture of the molecule's conformational possibilities.
Conclusion
The conformational analysis of hydantoin-based peptidomimetics is a multi-faceted challenge that requires the intelligent application of complementary techniques. X-ray crystallography provides an invaluable, high-resolution benchmark of a single state. NMR spectroscopy offers the crucial perspective of the molecule's average structure and behavior in the solution phase. Computational methods, including DFT and MD simulations, bridge the gap by exploring the entire energy landscape and providing a dynamic understanding of conformational equilibria. By integrating the insights from each of these powerful methods, researchers can build a robust and comprehensive model of their peptidomimetic's structure, paving the way for rational drug design and a deeper understanding of its biological function.
References
Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega. Available at: [Link]
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
Peptide NMR. University of Connecticut. Available at: [Link]
Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. Available at: [Link]
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]
Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. Available at: [Link]
Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science. Available at: [Link]
A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. Available at: [Link]
NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag.. Available at: [Link]
Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods. ResearchGate. Available at: [Link]
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. National Center for Biotechnology Information. Available at: [Link]
Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]
Density Functional Theory Calculations and Molecular Docking Analyses of Flavonoids for Their Possible Application against the Acetylcholinesterase and Triose-Phosphate Isomerase Proteins of Rhipicephalus microplus. MDPI. Available at: [Link]
Development and Application of Computational Models for Peptide-Protein Complexes. Simple search. Available at: [Link]
Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. Available at: [Link]
NOESY and ROESY. University of Wisconsin-Madison. Available at: [Link]
X ray crystallography Publications. Weizmann Institute of Science. Available at: [Link]
Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. ResearchGate. Available at: [Link]
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ResearchGate. Available at: [Link]
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. memtein.com. Available at: [Link]
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]
Computational Modeling as a Tool to Investigate PPI: From Drug Design to Tissue Engineering. Frontiers in Molecular Biosciences. Available at: [Link]
Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. The Journal of Organic Chemistry. Available at: [Link]
Gaussian accelerated molecular dynamics simulations facilitate prediction of the permeability of cyclic peptides. National Center for Biotechnology Information. Available at: [Link]
Synthesis of amphiphilic hydantoin-based universal peptidomimetics as antibiotic agents. Organic & Biomolecular Chemistry. Available at: [Link]
Molecular dynamics simulations of cyclic peptide assemblies. ResearchGate. Available at: [Link]
Structure determination of a 20 amino acid peptide by NMR. University of California, Davis. Available at: [Link]
A computational approach to design structured peptides and predict peptide behavior in solution. YouTube. Available at: [Link]
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]
A Researcher's Guide to the Safe Disposal of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid
< As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide provides a detailed, step-by-step framework f...
Author: BenchChem Technical Support Team. Date: February 2026
<
As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide provides a detailed, step-by-step framework for the proper disposal of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid (CAS No. 62848-47-9), a compound often encountered in synthetic chemistry. Given that this is a specialized research chemical, comprehensive toxicological and environmental impact data may not be readily available. Therefore, the procedures outlined below are grounded in a conservative approach, treating the compound as potentially hazardous and adhering to stringent federal and institutional guidelines.
Hazard Identification and Risk Assessment
Before any disposal process begins, a thorough risk assessment is paramount. The molecular structure of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid incorporates a hydantoin ring, a phenyl group, and a carboxylic acid moiety.
Acidic Nature : The carboxylic acid group makes the compound corrosive. Acetic acid, a related substance, is known to cause severe skin burns and eye damage.[1]
Irritant Potential : While specific data is limited, analogous structures and the GHS information available suggest it should be handled as a substance that is harmful if swallowed, inhaled, or comes into contact with skin (H302-H312-H332).[2]
Unknown Toxicity : As with many research chemicals, full toxicological and ecological profiles are incomplete. Therefore, it is crucial to assume the substance is hazardous to both personnel and the environment.
Based on these factors, the compound must be managed as a hazardous waste, in line with regulations set forth by the Environmental Protection Agency (EPA).[3][4]
The following protocol provides a systematic approach to ensure the safe handling and disposal of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid from the point of generation to its final removal by certified professionals.
Step 1: Segregation at the Source
Rationale: Proper segregation is the cornerstone of safe and compliant chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures that waste streams are handled by the appropriate disposal pathways.
Action: Immediately designate (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips) as "Acidic Organic Waste."
Procedure:
Solid waste (e.g., powder, contaminated consumables) should be placed in a dedicated, properly labeled hazardous waste container.[7]
Do not mix this waste with other categories such as halogenated solvents, bases, or oxidizers.[5]
Step 2: Containerization and Labeling
Rationale: Federal and state regulations mandate that hazardous waste containers are clearly and accurately labeled from the moment waste is first added.[8][9] This ensures safety, facilitates proper handling, and is a critical component of regulatory compliance.
Action: Use a chemically compatible container with a secure, screw-top lid.[5] The original manufacturer's container is often a suitable choice if it is in good condition.[5]
Labeling Procedure:
Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[10]
List all chemical constituents by their full name, including "(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid".[10] For mixtures, all components must be listed, summing to 100%.[10]
Indicate the hazards associated with the waste (e.g., "Corrosive," "Irritant").[9][10]
Record the "Accumulation Start Date," which is the date the first drop of waste is added to the container.[8][11]
Step 3: Neutralization (Use with Extreme Caution)
Rationale: While neutralization can render corrosive waste less hazardous, it is an active chemical process that can generate heat and potentially hazardous byproducts. Most institutional and regulatory guidelines recommend against neutralization of complex or unknown organic chemicals.
General Guideline: For this specific compound, do not attempt to neutralize the waste . The reactivity of the hydantoin ring structure with bases is not well-characterized and could lead to unforeseen hazards.
Expert Consultation: Any consideration of neutralization must only be done after a thorough literature review and in direct consultation with your institution's EHS professionals. For most organic acids, direct disposal through a licensed contractor is the safer and more compliant option.[12]
Step 4: Storage and Accumulation
Rationale: Safe storage minimizes the risk of spills, exposure, and environmental contamination while the waste awaits pickup. EPA regulations for academic laboratories (Subpart K) provide specific guidelines for storage duration and volume limits.[3][13]
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.
Secondary Containment: Place the container in a secondary bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.
Time Limits: All containers of hazardous waste must be removed from the laboratory within twelve months of the accumulation start date, regardless of whether they are full.[14]
Volume Limits: Laboratories typically should not accumulate more than 25 gallons of total chemical waste at any one time.[15]
Step 5: Arranging for Final Disposal
Rationale: The final step is the transfer of the waste to trained professionals for proper disposal, typically via incineration for organic materials. This ensures the chemical is destroyed in a safe and environmentally sound manner.
Action: Once the waste container is nearly full (approximately ¾ full) or approaching its 150-day or six-month accumulation limit, submit a hazardous waste pickup request to your institution's EHS department.[15]
Professional Handling: Do not attempt to dispose of this chemical down the drain or in the regular trash.[6][16] It must be handled by a licensed hazardous waste disposal company.[6][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
Caption: Disposal workflow for (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid.
By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. Capot Chemical Co., Ltd. [Link]